molecular formula C6H10O B7821959 2-Methylpent-2-enal

2-Methylpent-2-enal

Cat. No.: B7821959
M. Wt: 98.14 g/mol
InChI Key: IDEYZABHVQLHAF-UHFFFAOYSA-N
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Description

2-Methylpent-2-enal is a natural product found in Azadirachta indica, Opuntia ficus-indica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEYZABHVQLHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052301
Record name 2-Methylpent-2-enal
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Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-36-9
Record name 2-Methyl-2-pentenal
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Record name 2-Methylpent-2-enal
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Record name 2-methylpent-2-enal
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpent-2-enal: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety considerations for 2-Methylpent-2-enal (CAS No: 623-36-9). An α,β-unsaturated aldehyde, this compound is noted for its characteristic powerful, grassy, and fruity odor. It serves as a key intermediate in organic synthesis and is utilized in the flavor and fragrance industry. This document details experimental protocols for its synthesis via aldol (B89426) condensation, purification by distillation, and summarizes its key spectroscopic data. The information is intended for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a flammable, colorless to pale yellow liquid.[1][2] Its identity and core properties are summarized in the tables below.

General and Chemical Identifiers
PropertyValue
IUPAC Name This compound[1]
Synonyms 2-Methyl-2-pentenal (B83557), α-Methyl-β-ethylacrolein, 2,4-Dimethylcrotonaldehyde[1][2]
CAS Number 623-36-9 (Mixture of isomers), 14250-96-5 ((E)-isomer)[1][3]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
SMILES CCC=C(C)C=O[1]
InChI Key IDEYZABHVQLHAF-UHFFFAOYSA-N[1]
Physical Properties
PropertyValue
Physical Description Colorless to pale yellow clear liquid[4]
Odor Powerful, grassy-green, slightly fruity odor[2]
Density 0.86 g/mL at 25 °C[2]
Boiling Point 137-138 °C at 765 mmHg[2]
Melting Point -90 °C
Flash Point ~31.7 °C (89 °F)[4][5]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene, methanol[1]
Refractive Index n20/D 1.45[2]
Vapor Pressure 7.34 mmHg at 25 °C (estimated)[3]

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound is achieved through a self-aldol condensation of propanal.[2] This reaction is typically catalyzed by a base, such as sodium hydroxide, or through alternative catalysts like nitrogenous organic bases or anion exchange resins to improve selectivity and yield.[6][7]

The reaction proceeds in two main stages:

  • Aldol Addition: A base abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second propanal molecule. The resulting product is a β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal.[8]

  • Dehydration (Condensation): The aldol addition product readily undergoes base-catalyzed dehydration. The removal of a water molecule results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, yielding the final product, this compound.[8] This dehydration step is often driven to completion by distilling the lower-boiling product as it forms.[8]

References

The Natural Occurrence of 2-Methylpent-2-enal in Plants and Foods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-enal, a volatile α,β-unsaturated aldehyde, contributes to the characteristic aroma profiles of a variety of plants and food products. Its presence is often associated with green, fruity, and pungent sensory notes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various plant species and food items, the analytical methodologies for its quantification, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile constituent in a range of plants and processed foods. Its formation is often linked to the degradation of branched-chain amino acids, particularly isoleucine, during processes such as ripening, senescence, and thermal treatment. While its presence is widely reported, quantitative data remains sparse in the scientific literature.

The compound has been detected in various plants, including safflower (Carthamus tinctorius), prickly pear (Opuntia ficus-indica), black tea, red onion (Allium cepa), garden onions, shallots (Allium ascalonicum), and maize (Zea mays)[1][2][3][4][5]. In many instances, it is noted as a detected but unquantified component[1].

One study on shallots (Allium ascalonicum L.) provided a quantitative measurement, reporting the concentration of this compound to be 0.20 ± 0.01% of the total volatile organic compounds[3]. Another study on onions (Allium cepa) observed an increase in 2-methyl-2-pentenal (B83557) levels in freeze-dried and pulverized samples compared to diced samples, although absolute quantitative values were not provided[3].

The following table summarizes the available quantitative data for the natural occurrence of this compound.

Plant/Food SourcePart/ConditionConcentrationReference
Shallot (Allium ascalonicum L.)Sliced0.20 ± 0.01% of total VOCs[3]

Biosynthesis of this compound

This compound is a branched-chain aldehyde, and its biosynthesis in plants is primarily believed to occur through the catabolism of the branched-chain amino acid L-isoleucine[6][7][8]. This pathway involves a series of enzymatic reactions, beginning with the deamination of isoleucine and culminating in the formation of the aldehyde.

The key steps in the proposed biosynthetic pathway are:

  • Transamination: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

  • Decarboxylation: (S)-3-methyl-2-oxopentanoate is then decarboxylated to form 2-methylbutanal by a branched-chain α-keto acid decarboxylase.

  • Aldol (B89426) Condensation: While not explicitly detailed in the search results for plants, the formation of this compound from 2-methylbutanal likely proceeds through an aldol condensation reaction, a known pathway for the formation of longer-chain aldehydes.

The following diagram illustrates the initial steps of the isoleucine degradation pathway leading to the precursor of this compound.

Isoleucine Degradation Pathway Biosynthesis of this compound Precursor from Isoleucine Isoleucine L-Isoleucine KetoAcid (S)-3-Methyl-2-oxopentanoate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase Aldehyde 2-Methylbutanal KetoAcid->Aldehyde Branched-chain α-keto acid decarboxylase FinalProduct This compound Aldehyde->FinalProduct Aldol Condensation (Proposed)

Isoleucine Degradation Pathway

Experimental Protocols

The analysis of volatile compounds like this compound from plant and food matrices is predominantly carried out using headspace (HS) sampling techniques coupled with gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a particularly favored method due to its sensitivity, solvent-free nature, and ease of automation.

General Experimental Workflow for HS-SPME-GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of volatile compounds from a solid plant or food matrix.

HS-SPME-GC-MS Workflow General Workflow for Volatile Compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Solid Sample (e.g., onion, coffee beans) Grinding Grinding/Homogenization Sample->Grinding Vial Transfer to Headspace Vial Grinding->Vial Equilibration Equilibration (Heating & Agitation) Vial->Equilibration SPME HS-SPME Fiber Exposure Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC Gas Chromatography (Separation) Desorption->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

HS-SPME-GC-MS Workflow
Detailed Method for Quantification in Allium Species (e.g., Shallot)

This protocol is based on the methodology described for the analysis of volatile compounds in shallots[3].

1. Sample Preparation:

  • Fresh shallot bulbs are sliced.

  • Approximately 2 grams of the sliced sample are placed into a 20 mL headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is used for broad-range volatile compound extraction.

  • Equilibration: The vial is equilibrated at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: The SPME fiber is immediately inserted into the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes in splitless mode.

  • GC Separation:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is applied to separate the compounds, for example: initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5°C/min, and held for 5 minutes.

  • MS Detection:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is typically used.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST).

    • Quantification: Quantification is performed by creating a calibration curve using standard solutions of this compound at known concentrations. The peak area of the compound in the sample is then compared to the calibration curve to determine its concentration. An internal standard may be used for improved accuracy.

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plants and food products, contributing to their sensory characteristics. Its biosynthesis is linked to the degradation of the branched-chain amino acid isoleucine. The primary method for its analysis and quantification is HS-SPME-GC-MS, a sensitive and robust technique for volatile compound profiling. Further research is warranted to expand the quantitative data on the concentration of this compound in a wider range of food and plant matrices to better understand its contribution to flavor and its potential as a biomarker.

References

Spectroscopic Profile of 2-Methylpent-2-enal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of 2-Methylpent-2-enal (C₆H₁₀O), a valuable compound in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, this document outlines the detailed experimental protocols for the acquisition of these spectra and includes logical diagrams to illustrate the relationships between different spectroscopic techniques and the structural information they provide.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₀O, and its molecular weight is 98.14 g/mol . The spectroscopic data presented below corresponds to the (E)-isomer, which is the more stable and common form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.4Singlet1HAldehyde proton (-CHO)
~6.5Triplet1HVinylic proton (=CH-)
~2.2Quartet2HMethylene protons (-CH₂-)
~1.8Singlet3HMethyl protons (-CH₃)
~1.1Triplet3HMethyl protons (-CH₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~195Carbonyl carbon (C=O)
~155Vinylic carbon (=C-)
~145Vinylic carbon (=CH-)
~25Methylene carbon (-CH₂-)
~14Methyl carbon (-CH₃)
~10Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1640MediumC=C stretch (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 98.

Key Fragmentation Peaks

m/zRelative IntensityPossible Fragment
98Moderate[M]⁺ (Molecular Ion)
83Moderate[M - CH₃]⁺
69Strong[M - CHO]⁺ or [M - C₂H₅]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

  • The tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H and ¹³C NMR Acquisition:

  • The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

  • The magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling.

  • The free induction decay (FID) signal is acquired and then Fourier transformed to produce the frequency-domain NMR spectrum.

  • The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small drop of liquid this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the sampling area.

  • The sample spectrum is then recorded by co-adding a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • The resulting interferogram is Fourier transformed to generate the infrared spectrum.

  • The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Injection:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • A small volume (typically 1 µL) of the solution is injected into the heated injection port of the gas chromatograph.

Chromatographic Separation and Mass Analysis:

  • The sample is vaporized in the injector and carried by an inert gas (e.g., helium) onto a capillary column.

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.

  • As this compound elutes from the column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment (Electron Ionization, EI).

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical flow and relationships in the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Information Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Molecular Structure Functional Groups Molecular Weight NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

SpectroscopicInformationRelationship cluster_molecule This compound cluster_nmr NMR cluster_ir IR cluster_ms MS Structure Molecular Structure H_NMR ¹H NMR Structure->H_NMR C-H Framework C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton IR_Spec IR Spectroscopy Structure->IR_Spec Functional Groups Mass_Spec Mass Spectrometry Structure->Mass_Spec Molecular Weight Fragmentation

Caption: Information Derived from Each Technique.

Synthesis of 2-Methylpent-2-enal via Aldol Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methylpent-2-enal is a valuable α,β-unsaturated aldehyde and a key intermediate in the synthesis of various fine chemicals, fragrances, and specialty polymers.[1][2][3] Its synthesis is most commonly achieved through the self-condensation of propanal in a classic example of the aldol (B89426) condensation reaction.[1][4] This process involves the formation of a new carbon-carbon bond, followed by dehydration to yield the final conjugated product.[5][6] This technical guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of catalytic systems for researchers, scientists, and professionals in drug development.

Reaction Mechanism: Base-Catalyzed Self-Condensation of Propanal

The base-catalyzed aldol condensation of propanal to form this compound proceeds through a sequential three-step mechanism: enolate formation, nucleophilic addition (aldol addition), and dehydration.[1][7]

  • Enolate Formation: A base, such as a hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of propanal. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as a potent nucleophile.[1][5]

  • Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of a second propanal molecule. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[1][7]

  • Protonation & Dehydration: The alkoxide intermediate is protonated by a solvent molecule (e.g., water) to yield the β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, also known as the "aldol" product.[8] Under reaction conditions, particularly with heating, this aldol adduct readily undergoes dehydration. The base removes an α-hydrogen, and the resulting enolate expels a hydroxide ion, leading to the formation of a π-bond conjugated with the carbonyl group, yielding the final product, this compound.[6][7]

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Propionaldehyde1 Propanal Enolate Enolate (Nucleophile) Propionaldehyde1->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide Propionaldehyde2 Propanal (Electrophile) Propionaldehyde2->Alkoxide AldolAdduct Aldol Adduct (3-Hydroxy-2-methylpentanal) Alkoxide->AldolAdduct + H₂O FinalProduct This compound AldolAdduct->FinalProduct - H₂O (Dehydration)

Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical to the efficiency and selectivity of the propanal self-condensation. While traditional liquid bases like NaOH are effective, modern approaches favor heterogeneous solid bases and organic bases to simplify separation and improve environmental compatibility.[2][4] A summary of various catalytic systems is presented below.

Catalyst SystemReactants/RatioSolventTemperature (°C)Time (h)Propanal Conversion (%)Yield/Selectivity (%)Reference
Activated HydrotalcitePropanalSolvent-Free100109799 (Selectivity)[4]
Strong Anion Exchange ResinPropanalAqueous Media3519795 (Selectivity)[9]
Anion Exchange ResinPropanal (20 mmol), Resin (10 mmol)Benzene (5 mL)302-93.5 (Yield)[9]
Nitrogenous Organic Base¹Propanal, Organic Base, Organic AcidSolvent-Free--->95 (Yield)[2]
Sodium HydroxidePropanal, 2M NaOHAqueous MediaRoom Temp---[8]

¹ Specific bases include pyrrolidine, morpholine, and piperidine, with organic acids like propionic or acetic acid.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols highlight different catalytic approaches to the synthesis.

Protocol 1: Synthesis using Activated Hydrotalcite (Solvent-Free)

This protocol is adapted from studies on solid base catalysts, which offer high selectivity and ease of reuse.[4]

  • Catalyst Preparation: Hydrotalcite with a Mg/Al molar ratio of 3.5 is synthesized via co-precipitation. It is then calcined (activated) at approximately 450°C to form a highly active mixed oxide catalyst.[4]

  • Reaction Procedure:

    • The reaction is conducted in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Propanal is added to the flask.

    • The activated hydrotalcite catalyst (e.g., 0.1 g) is added to the propanal.

    • The mixture is heated to 100°C and stirred vigorously (e.g., 1000 rpm) for 10 hours under an inert atmosphere.[4]

  • Work-up and Analysis:

    • After cooling, the solid catalyst is separated from the liquid product mixture by filtration.

    • The resulting liquid is analyzed by gas chromatography (GC) to determine the conversion of propanal and the selectivity for this compound.

Protocol 2: Synthesis using a Nitrogenous Organic Base

This method, derived from patent literature, utilizes a mild organic base and avoids the use of a separate solvent, reducing energy consumption.[2]

  • Reaction Procedure:

    • In a suitable reactor, mix propanal, a nitrogenous organic base (e.g., pyrrolidine), and an organic acid (e.g., acetic acid). The molar ratio of propanal to the organic base can range from 1:0.02 to 1:1.2.[2]

    • Stir the mixture to initiate the reaction. The reaction is typically exothermic.

    • Continue stirring until the reaction is complete, as monitored by GC analysis showing the consumption of propanal.

  • Work-up and Purification:

    • Upon completion, add water to the reaction mixture to wash it. The organic layer containing the product will separate.

    • Separate the oil layer, which is the crude 2-methyl-2-pentenal (B83557).

    • For high purity, the crude product is purified by vacuum distillation, collecting the fraction at 77–78.5 °C / 100 mmHg.[2] The final product can achieve a purity of over 98%.[2]

General Experimental Workflow

The synthesis of this compound, regardless of the specific catalyst, follows a consistent workflow from initial reaction to final purification.

G cluster_A Reactants & Catalyst A 1. Reaction Setup B 2. Aldol Condensation A->B Mixing & Heating C 3. Reaction Work-up B->C Cooling & Quenching D 4. Purification C->D Crude Product (Phase Separation/Filtration) E 5. Characterization D->E Distillation/Chromatography F Purified this compound E->F Analysis (GC, NMR, IR) A_1 Propanal A_1->A A_2 Base Catalyst (e.g., Hydrotalcite, NaOH, Resin) A_2->A A_3 Solvent (Optional) A_3->A

Caption: General experimental workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, is a clear, colorless to pale yellow liquid with a characteristic grassy-green odor.[3] Its identity and purity are confirmed through standard analytical techniques and by its physical properties.

PropertyValueReference
Molecular Formula C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [3]
Boiling Point 136.5 °C (at 760 mmHg)[3]
Density 0.829 g/cm³[3]
Refractive Index (n20/D) 1.45[3]
Water Solubility 20 g/L (at 20 °C)[3]

Spectroscopic analysis is crucial for structural confirmation. Infrared (IR) spectroscopy will show characteristic peaks for the C=O stretch of the aldehyde and the C=C stretch of the conjugated alkene. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the proton and carbon environments, confirming the structure and stereochemistry, with the (E)-isomer typically being the major product.[10]

References

An In-depth Technical Guide to 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methylpent-2-enal, intended for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and toxicological profile.

Chemical Identity and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound .[1] It is a six-carbon α,β-unsaturated aldehyde. The molecule can exist as two geometric isomers, (E) and (Z), due to the carbon-carbon double bond.

Two primary CAS Registry Numbers are associated with this compound:

  • 623-36-9 : Typically refers to the isomeric mixture of this compound.[1][2]

  • 14250-96-5 : Specifically designates the (E)-isomer, also referred to as trans-2-Methyl-2-pentenal.[3]

A variety of synonyms are used in literature and commercial contexts, which are crucial to recognize for comprehensive database searches.

Table 1: Synonyms for this compound

SynonymSource
2-Methyl-2-pentenal[1][2]
α-Methyl-β-ethylacrolein[1]
beta-Ethyl-alpha-methylacrolein[1]
2,4-Dimethylcrotonaldehyde
2-Methyl-2-penten-1-al[1]
2-Methyl-3-ethylacrolein[3]
(E)-2-Methylpent-2-enal[3]
trans-2-Methyl-2-pentenal[3]
(Z)-2-methylpent-2-enal[4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic powerful, grassy, and slightly fruity aroma. A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O[1][2]
Molecular Weight98.14 g/mol [1]
Boiling Point137-138 °C at 765 mmHg
Density0.86 g/mL at 25 °C
Refractive Index (n20/D)1.45
Flash Point32 °C (closed cup)
SolubilityInsoluble in water; soluble in ether, benzene, methanol
XLogP31.4[1]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the self-aldol condensation of propanal (propionaldehyde). This reaction involves the formation of a new carbon-carbon bond and is typically base-catalyzed.

General Reaction Pathway

The synthesis proceeds in two main stages: an aldol (B89426) addition followed by dehydration.

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propanal1 Propanal Enolate Propanal Enolate Propanal1->Enolate Base (e.g., OH⁻) Propanal2 Propanal Aldol_Adduct 3-Hydroxy-2-methylpentanal (Aldol Adduct) Enolate->Propanal2 Product This compound Aldol_Adduct->Product Dehydration (-H₂O) Michael_Addition cluster_reactants Reactants cluster_product Product Aldehyde This compound (α,β-Unsaturated Aldehyde) Nucleophile Biological Nucleophile (e.g., R-SH) Adduct Covalent Adduct Aldehyde->Adduct Nucleophile->Adduct

References

A Technical Guide to 2-Methylpent-2-enal: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Methylpent-2-enal, a valuable unsaturated aldehyde in various chemical applications. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical properties, a robust synthesis protocol, and a conceptual analysis workflow.

Core Properties of this compound

This compound is an alpha,beta-unsaturated aldehyde. Its chemical structure and key identifiers are crucial for its proper handling and application in research and development.

PropertyValueReferences
CAS Number 623-36-9[1][2][3][4][5][6]
14250-96-5 ((E)-isomer)[7]
Molecular Weight 98.14 g/mol [1][2][3][4][5][8]
Molecular Formula C₆H₁₀O[1][2][3][9]

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

This compound is commonly synthesized through the self-condensation of propanal (propionaldehyde) in the presence of a base catalyst.[7] This aldol condensation reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][8]

Materials:

  • Propanal (Propionaldehyde)

  • Anion exchange resin (catalyst)[7] or an organic base (e.g., pyrrolidine) and an organic acid (e.g., acetic acid)[1]

  • Benzene (solvent)[7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine propanal and the chosen solvent (if any).

  • Catalyst Addition: Introduce the anion exchange resin or the organic base/acid catalyst system to the reaction mixture.[1][7]

  • Reaction Conditions: Stir the mixture at a controlled temperature. Optimal conditions using an anion exchange resin have been reported as 30°C for 2 hours.[7] When using an organic base and acid, the reaction can be conducted at a temperature between 10°C and 30°C for 0.5 to 6 hours.[1]

  • Work-up: After the reaction is complete, the product is isolated. If an organic base and acid are used, the mixture is washed with water.[1]

  • Purification: The crude this compound is then purified, typically by distillation, to yield the final product.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis of this compound followed by a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_synthesis Synthesis cluster_analysis Analysis propanal Propanal reaction Aldol Condensation propanal->reaction catalyst Base Catalyst catalyst->reaction workup Aqueous Work-up reaction->workup purification Distillation workup->purification product This compound purification->product sample_prep Sample Preparation product->sample_prep Quality Control gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis gcms->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Synthesis and Analysis Workflow for this compound.

This guide provides foundational knowledge for the handling and synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets before handling any chemicals.

References

An In-depth Technical Guide to the E/Z Isomerism and Stereoselectivity of 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpent-2-enal, a key α,β-unsaturated aldehyde, presents a case of E/Z isomerism central to its application in fine chemical synthesis, including fragrance and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the stereochemical control of the C2=C3 double bond. Detailed experimental protocols for its synthesis via aldol (B89426) condensation of propanal under various catalytic conditions are presented. Furthermore, this guide summarizes the analytical techniques for the characterization and quantification of the E and Z isomers, supported by spectroscopic data. All quantitative data are compiled into structured tables for comparative analysis, and key processes are visualized using logical diagrams to facilitate a deeper understanding of the factors governing stereoselectivity in this important synthetic transformation.

Introduction

This compound is a naturally occurring compound found in various plants and food products, and a valuable intermediate in organic synthesis.[1] Its structure, featuring a trisubstituted α,β-unsaturated aldehyde, gives rise to geometric isomerism, resulting in E and Z diastereomers. The specific geometry of the double bond can significantly influence the reactivity and properties of the molecule and its derivatives. Therefore, controlling the stereoselectivity of its synthesis is of paramount importance for its practical applications.

This guide delves into the synthesis of this compound, primarily through the self-condensation of propanal, and explores the factors that influence the ratio of the resulting E/Z isomers. We will examine different catalytic systems and their impact on stereoselectivity, providing detailed experimental procedures and analytical data for the characterization of the isomers.

Synthesis and Stereoselectivity

The most common route for the synthesis of this compound is the base-catalyzed aldol condensation of propanal.[2] The reaction proceeds through the formation of an enolate from one molecule of propanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule. The resulting β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, readily undergoes dehydration to yield the conjugated enal, this compound.

The stereochemical outcome of the reaction, i.e., the E/Z ratio of the final product, is determined during the dehydration step. The formation of the more thermodynamically stable isomer is generally favored. In the case of this compound, the (E)-isomer, where the bulkier ethyl and aldehyde groups are on opposite sides of the double bond, is typically the major product due to reduced steric hindrance.[3]

Catalytic Systems and their Influence on Stereoselectivity

Several catalytic systems have been employed for the aldol condensation of propanal, each with varying degrees of efficiency and stereoselectivity.

  • Aqueous Base Catalysis (e.g., NaOH): This is the traditional and straightforward method. While effective in promoting the condensation, it can sometimes lead to side reactions and the E/Z ratio may not be optimally controlled without careful optimization of reaction conditions.[4]

  • Nitrogenous Organic Bases: Mild organic bases, such as pyrrolidine, morpholine, or piperidine, in the presence of an organic acid, have been used to catalyze the condensation.[4] This approach can offer a more stable reaction with high selectivity and yield.[4]

  • Solid Base Catalysis: The use of heterogeneous solid base catalysts, such as hydrotalcites, represents a greener and more sustainable approach.[5] These catalysts can be easily separated from the reaction mixture and recycled, and have been shown to afford high conversion and selectivity for 2-methylpentenal.[5]

One study reported a high E/Z ratio of 99.2/0.8 for (E)-2-methylpent-2-enal after distillation, indicating that high stereoselectivity can be achieved.[3]

Experimental Protocols

Synthesis of this compound using Aqueous Sodium Hydroxide (B78521)

This protocol is adapted from a standard laboratory procedure for the aldol condensation of propanal.

Materials:

  • Propanal (propion aldehyde)

  • Sodium hydroxide (NaOH)

  • Water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Two molecules of propanal are condensed in the presence of a sodium hydroxide catalyst to form the aldol product, 3-hydroxy-2-methylpentanal.[6]

  • The reaction mixture is then heated to facilitate a dehydration reaction, also catalyzed by the hydroxide base, to yield 2-methyl-2-pentenal (B83557).[6]

  • To drive the dehydration to completion, the 2-methyl-2-pentenal product is separated from the reaction mixture as it forms.[6]

  • The aqueous layer is separated from the organic layer using a separatory funnel.[6]

  • The crude organic product is then purified by distillation.[6]

Synthesis of this compound using a Nitrogenous Organic Base

This protocol is based on a patented method.[4]

Materials:

  • Propanal

  • Nitrogenous organic base (e.g., pyrrolidine, morpholine, or piperidine)

  • Organic acid (e.g., acetic acid)

  • Water

Procedure:

  • Propanal, a nitrogenous organic base, and an organic acid are mixed together.[4]

  • The mixture is stirred to allow the reaction to proceed. The reaction temperature is typically maintained between 10 °C and 30 °C for 0.5 to 6 hours.[4]

  • After the reaction is complete, water is added to the mixture to wash the product.[4]

  • The organic layer containing 2-methyl-2-pentenal is then separated. This method has been reported to achieve yields of over 95%.[4]

Solvent-Free Synthesis of 2-Methylpentenal using a Solid Base Catalyst

This protocol is based on a study utilizing hydrotalcite as a catalyst.[5]

Materials:

  • Propanal

  • Activated hydrotalcite catalyst (Mg/Al molar ratio of 3.5)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Propanal and the activated hydrotalcite catalyst are combined in a reaction vessel in a solvent-free environment.[5]

  • The reaction mixture is stirred at 100 °C for 10 hours.[5]

  • Upon completion, the solid catalyst is separated from the liquid product by filtration.

  • This method has been reported to achieve a 97% conversion of propanal with 99% selectivity for 2-methylpentenal.[5] The catalyst can be recycled multiple times without significant loss of activity.[5]

Characterization of E/Z Isomers

The E and Z isomers of this compound can be separated and characterized using various analytical techniques.

  • Gas Chromatography (GC): GC is a primary method for determining the ratio of the E and Z isomers.[7] The two isomers will have different retention times on a suitable capillary column.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry provides structural information based on the fragmentation patterns of the isomers. The molecular ion peak for this compound is expected at m/z 98.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous identification of the E and Z isomers. The chemical shifts and coupling constants of the vinylic proton and the protons of the substituents on the double bond will differ between the two isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and analysis of the isomers.[8]

Data Presentation

Table 1: Quantitative Data on the Synthesis and Stereoselectivity of this compound
Catalytic SystemReaction ConditionsPropanal Conversion (%)2-Methylpentenal Selectivity (%)E/Z RatioReference
Not specified (distilled product)Not specifiedNot reportedNot reported99.2 / 0.8[3]
Activated Hydrotalcite (Mg/Al = 3.5)100 °C, 10 h, solvent-free9799Not specified[5]
Nitrogenous Organic Base/Organic Acid10-30 °C, 0.5-6 h>95 (yield)HighNot specified[4]
Table 2: Spectroscopic Data for (E)-2-Methylpent-2-enal
TechniqueDataReference
¹H NMR Available through spectral databases.[1]
¹³C NMR Available through spectral databases.[1]
GC-MS m/z (relative intensity): 98 (M+), 69, 55, 41, 39[1]
IR Available through spectral databases.[1]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Base-Catalyzed Aldol Condensation

Aldol_Condensation cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation cluster_dehydration Dehydration Propanal_1 Propanal Enolate Propanal Enolate Propanal_1->Enolate α-proton abstraction Base Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic attack Propanal_2 Propanal Aldol_Product 3-Hydroxy-2-methylpentanal Alkoxide->Aldol_Product Protonation Water H₂O Final_Product This compound (E/Z mixture) Aldol_Product->Final_Product -H₂O (Heat)

Caption: Base-catalyzed aldol condensation of propanal.

Diagram 2: Experimental Workflow for Synthesis and Analysis

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_results Results start Propanal + Catalyst reaction Aldol Condensation Reaction start->reaction workup Work-up (e.g., washing, extraction) reaction->workup purification Distillation / Filtration workup->purification product Purified this compound purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr hplc HPLC Analysis product->hplc ratio E/Z Isomer Ratio gcms->ratio structure Structural Confirmation nmr->structure hplc->ratio

Caption: General workflow for synthesis and analysis.

Diagram 3: Logical Relationship of Stereoselectivity

stereoselectivity A Reaction Conditions B Catalyst Type (e.g., NaOH, Organic Base, Solid Base) A->B C Temperature A->C D Solvent A->D E Thermodynamic Control (favors more stable isomer) B->E C->E D->E F Steric Hindrance in Transition State E->F G E/Z Ratio of this compound F->G

Caption: Factors influencing the stereoselectivity.

Conclusion

The E/Z isomerism of this compound is a critical aspect of its synthesis and application. The aldol condensation of propanal provides a direct route to this compound, with a strong preference for the formation of the more stable (E)-isomer. The choice of catalyst, including traditional aqueous bases, nitrogenous organic bases, and modern solid base catalysts, plays a significant role in the overall efficiency and selectivity of the synthesis. While high E-selectivity has been reported, further systematic studies are warranted to fully elucidate the influence of various reaction parameters on the E/Z ratio. The analytical techniques outlined in this guide provide the necessary tools for the characterization and quantification of the isomers, which is essential for quality control and the development of stereoselective synthetic methodologies. This guide serves as a valuable resource for researchers and professionals in the field, offering both theoretical understanding and practical protocols for the synthesis and analysis of this compound and its isomers.

References

The Chemical Reactivity of the α,β-Unsaturated Aldehyde Group: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The α,β-unsaturated aldehyde moiety is a pivotal functional group in organic chemistry and drug development, characterized by a unique electronic structure that imparts a dual electrophilic nature. This reactivity is central to its role in both synthetic chemistry and biological systems, where it often acts as a covalent modifier of protein nucleophiles. This technical guide provides an in-depth exploration of the core chemical reactions of α,β-unsaturated aldehydes, including Michael additions and Diels-Alder cycloadditions. It offers detailed experimental protocols for key transformations, presents quantitative data for reaction outcomes and spectroscopic characterization, and visualizes the underlying mechanisms and relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this reactive pharmacophore.

Core Principles of Reactivity

The reactivity of an α,β-unsaturated aldehyde is dominated by the conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This conjugation delocalizes the π-electrons across the O=C-C=C system. Resonance analysis reveals that both the carbonyl carbon (C-2) and the β-carbon (C-4) bear a partial positive charge, rendering them both susceptible to nucleophilic attack.[1]

This electronic feature gives rise to two primary modes of nucleophilic addition:

  • 1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the electrophilic carbonyl carbon.

  • 1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack occurs at the β-carbon, leading to a resonance-stabilized enolate intermediate.[2][3]

The competition between these two pathways is a central theme in the chemistry of this functional group and is dictated by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, which are highly charged and non-polarizable (e.g., Grignard reagents, organolithiums, hydride reagents), tend to favor the kinetically controlled and often irreversible 1,2-addition.[4] Conversely, "soft" nucleophiles, which are more polarizable (e.g., thiols, amines, enolates, organocuprates), favor the thermodynamically controlled 1,4-addition, which preserves the stable carbonyl group in the final product.[5]

Spectroscopic Characterization Data

Precise characterization of α,β-unsaturated aldehydes and their reaction products is critical. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Infrared (IR) Spectroscopy Data

Conjugation lowers the vibrational frequency of the C=O bond compared to saturated aldehydes. The characteristic IR absorption bands are summarized below.

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Notes
α,β-Unsaturated AldehydeC=O Stretch1710–1685Lower frequency than saturated aldehydes (~1740–1720 cm⁻¹) due to conjugation.[6]
α,β-Unsaturated AldehydeC=C Stretch~1640Often weaker than the C=O stretch.
AldehydeO=C-H Stretch2830–2695Often appears as two bands, with the one near 2720 cm⁻¹ being particularly diagnostic.[6]
Michael Adduct (Saturated Aldehyde)C=O Stretch1740–1720Shifts back to the typical range for a saturated aldehyde upon 1,4-addition.[6]
Imine (from 1,2-addition of amine)C=N Stretch~1650The C=O peak disappears and is replaced by the C=N stretch.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The electronic environment of the α,β-unsaturated system results in characteristic chemical shifts for the vinylic and aldehydic protons and carbons.

Table 2.1: Typical ¹H NMR Chemical Shifts (ppm)

Proton(s)Typical Chemical Shift (δ, ppm)Notes
Aldehydic Proton (-CHO)9.3 – 10.0Highly deshielded due to the anisotropy of the carbonyl group.[8]
β-Proton (C=CH-CHO)6.5 – 7.5Deshielded due to conjugation with the electron-withdrawing carbonyl group.
α-Proton (-CH=C-CHO)6.0 – 6.5Less deshielded than the β-proton.
Protons α to Carbonyl (in Michael Adduct)2.2 – 2.7Typical range for protons adjacent to a saturated aldehyde.

Table 2.2: Typical ¹³C NMR Chemical Shifts (ppm)

CarbonTypical Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (-CHO)190 – 200Very deshielded.[9]
β-Carbon (C=C -CHO)140 – 160Downfield shift due to its electrophilic character.[3]
α-Carbon (-C =C-CHO)125 – 140
Carbonyl Carbon (in Michael Adduct)200 – 205Shifts slightly downfield upon saturation.

Key Chemical Transformations

Michael Addition (1,4-Conjugate Addition)

The Michael reaction is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[10] It is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds.

The addition of primary or secondary amines proceeds readily, often under mild conditions, to yield β-amino aldehydes. These reactions are crucial in the synthesis of many pharmaceutical building blocks.

Table 3.1: Representative Yields for Aza-Michael Additions

Amine Nucleophileα,β-Unsaturated AldehydeConditionsYield (%)Reference
AnilineCinnamaldehyde (B126680)Sulfated Zirconia, neat, rt, 20 min95[11]
BenzylamineCrotonaldehydeSulfated Zirconia, neat, rt, 30 min92[11]
PyrrolidineMethyl Vinyl Ketone*Sulfated Zirconia, neat, rt, 15 min98[11]
AnilineChalcone DerivativeNeat, rt>90[9]

Note: Methyl vinyl ketone is shown as a representative α,β-unsaturated carbonyl acceptor.

Thiols are excellent soft nucleophiles and react rapidly with α,β-unsaturated aldehydes in a conjugate fashion.[12] This reaction is particularly relevant in biological contexts, as it is the primary mechanism by which these aldehydes covalently modify cysteine residues in proteins.[13] The reaction is often so efficient it can be performed under catalyst-free conditions.[14]

Table 3.2: Representative Yields for Thia-Michael Additions

Thiol Nucleophileα,β-Unsaturated AcceptorConditionsYield (%)Reference
DodecanethiolCinnamaldehydeCHCl₃, rt, overnight80[15]
Various ThiolsVarious EnonesFeCl₃, rt, 5-20 minGood to High[14]
N-acetyl-cysteineAcrylonitrile*Base-catalyzedHigh[13]

Note: Acrylonitrile is shown as a representative Michael acceptor.

Diels-Alder Reaction ([4+2] Cycloaddition)

As electron-deficient alkenes, α,β-unsaturated aldehydes are excellent dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[16] The reaction is often stereoselective, favoring the endo product due to secondary orbital interactions, although this selectivity can be influenced by temperature and catalysis.[17] Lewis acid catalysts are commonly used to accelerate the reaction and enhance selectivity.[18]

Table 3.3: Representative Yields and Selectivity for Diels-Alder Reactions

DieneDienophileConditionsYield (%)endo:exo RatioReference
Cyclopentadiene (B3395910)Maleic Anhydride (B1165640)*Ethyl Acetate (B1210297)/Hexanes, rt27.6endo major[1]
CyclopentadieneAcroleinRu(II) catalyst, CH₂Cl₂, rt, 2h9980:20[19]
1,3-ButadieneAcroleinBenzene, rt-~1:1 (kinetic)[20]
2,5-DimethylfuranAcroleinUncatalyzed-1.2:1[21]

Note: Maleic anhydride is a classic, highly reactive dienophile shown for comparison.

Biological Significance: The Keap1-Nrf2 Pathway

In drug development and toxicology, the reactivity of α,β-unsaturated aldehydes is critically important for understanding their interaction with biological systems. A primary example is the activation of the Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles. α,β-unsaturated aldehydes and other electrophilic compounds can covalently modify specific, highly reactive cysteine residues on Keap1 (notably Cys151, Cys273, and Cys288) via Michael addition.

This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. This is often described by a "hinge and latch" mechanism, where modification of the cysteines releases the "latch" (the DLG motif of Nrf2), preventing proper orientation for ubiquitination. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State (No Stress) cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich Sensor) Nrf2 Nrf2 Keap1->Nrf2 Binds (Hinge & Latch) Keap1->Nrf2 Binding Disrupted Cul3 Cul3-E3 Ligase Nrf2->Cul3 Nrf2_ub Nrf2-Ub Nrf2->Nrf2_ub Ubiquitination Ub Ubiquitin Proteasome Proteasome Electrophile α,β-Unsaturated Aldehyde (Electrophile) Electrophile->Keap1 Covalent Modification of Cysteine Thiols (Michael Addition) Nrf2_new Newly Synthesized Nrf2 Nrf2_nuc Nrf2 Nrf2_new->Nrf2_nuc Accumulates & Translocates Nrf2_ub->Proteasome Degradation Maf sMaf Nrf2_nuc->Maf ARE_complex ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription ARE_complex->ARE Binds

Caption: Activation of the Nrf2 pathway by α,β-unsaturated aldehydes.

Experimental Protocols

The following protocols are representative procedures for conducting key reactions with α,β-unsaturated aldehydes. Standard laboratory safety precautions should always be observed.

Protocol: Aza-Michael Addition of Aniline to Cinnamaldehyde

This protocol describes a solvent-free, catalyzed addition of an aromatic amine to an α,β-unsaturated aldehyde.[11]

  • Materials:

    • Cinnamaldehyde (1.0 mmol, 132 mg)

    • Aniline (1.2 mmol, 112 mg, 109 µL)

    • Sulfated Zirconia (catalyst, 50 mg)

    • Round-bottom flask (10 mL) with magnetic stir bar

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To the 10 mL round-bottom flask, add cinnamaldehyde, aniline, and the sulfated zirconia catalyst.

    • Stir the heterogeneous mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system. The reaction is typically complete within 20-30 minutes.

    • Upon completion, add 5 mL of ethyl acetate to the reaction mixture and filter to remove the catalyst.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and then with brine (1 x 5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure β-anilino-hydrocinnamaldehyde.

    • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the disappearance of the conjugated C=O stretch (~1685 cm⁻¹) and the appearance of a saturated aldehyde C=O stretch (~1725 cm⁻¹) and an N-H stretch (~3350 cm⁻¹).[7][9]

Protocol: Diels-Alder Reaction of Acrolein with Cyclopentadiene

This protocol describes a classic [4+2] cycloaddition. Note: Dicyclopentadiene (B1670491) must be "cracked" to the cyclopentadiene monomer immediately before use, as the monomer readily re-dimerizes at room temperature.

  • Materials:

    • Dicyclopentadiene

    • Acrolein (stabilized with hydroquinone)

    • Lewis Acid Catalyst (e.g., ZnCl₂, optional)

    • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

    • Apparatus for fractional distillation

    • Round-bottom flask with stir bar, fitted with a reflux condenser and drying tube

    • Ice bath

  • Procedure:

    • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomer, cyclopentadiene, will distill at 40-42 °C. Collect the freshly distilled cyclopentadiene in a receiving flask cooled in an ice bath. Use immediately.

    • In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acrolein (1.0 eq) in the chosen anhydrous solvent. Cool the flask in an ice bath.

    • (Optional) If using a Lewis acid catalyst, add it to the acrolein solution and stir for 10-15 minutes.

    • Slowly add the freshly prepared, cold cyclopentadiene (1.1 eq) dropwise to the stirred acrolein solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (or as determined by TLC monitoring). The reaction is often exothermic.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product via column chromatography or distillation. The product is typically a mixture of endo and exo isomers.

    • Characterize the product mixture using ¹H NMR and ¹³C NMR to determine the yield and the endo:exo ratio. The ¹H NMR spectrum of the major endo adduct of cyclopentadiene and maleic anhydride (a similar dienophile) shows a characteristic signal for the alkene protons around 6.30 ppm.[1]

Experimental and Analytical Workflows

Workflow for Monitoring Reaction Kinetics by NMR

Real-time monitoring of reaction kinetics provides invaluable mechanistic insight. NMR spectroscopy is a powerful tool for this purpose, allowing for the simultaneous quantification of reactants, intermediates, and products.

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Kinetic Analysis A Prepare stock solutions of reactants and internal standard in deuterated solvent. B Equilibrate NMR spectrometer to desired reaction temperature. C Initiate reaction directly in the NMR tube by adding the final reagent. A->C D Acquire series of ¹H NMR spectra at predetermined time intervals (automated acquisition). C->D E Process spectra (phasing, baseline correction). D->E F Integrate characteristic, non-overlapping peaks for reactants, products, and the internal standard. E->F G Calculate concentration of each species at each time point relative to the internal standard. F->G H Plot concentration vs. time. G->H I Fit data to appropriate rate law (e.g., second-order) to extract rate constants (k). H->I

Caption: Workflow for monitoring reaction kinetics using NMR spectroscopy.
Workflow for Analysis of Covalent Protein Modification

Identifying the site of covalent modification on a target protein is essential in drug development. Mass spectrometry-based proteomics is the definitive method for this analysis.

MS_Workflow A 1. Incubation Incubate target protein with α,β-unsaturated aldehyde compound. B 2. Quenching & Denaturation Stop reaction and unfold protein (e.g., with urea/DTT/iodoacetamide). A->B C 3. Proteolytic Digestion Digest protein into peptides (e.g., with Trypsin). B->C D 4. LC-MS/MS Analysis Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS). C->D E 5. Database Searching Search MS/MS spectra against protein sequence database, specifying the mass of the adduct as a variable modification. D->E F 6. Data Validation Manually validate spectra of modified peptides to confirm sequence and site of modification. E->F G Result Identification of specific modified residues (e.g., Cys, Lys, His). F->G

Caption: Workflow for identifying sites of covalent protein modification.

Conclusion

The α,β-unsaturated aldehyde functional group possesses a rich and predictable chemical reactivity, governed by the principles of conjugate addition. Its dual electrophilic sites allow for controlled reactions with a wide array of nucleophiles, making it a versatile synthon in organic synthesis. For drug development professionals, a thorough understanding of this reactivity, particularly the propensity for Michael addition with biological nucleophiles like cysteine, is paramount. This knowledge is fundamental to designing covalent inhibitors, understanding mechanisms of action, and predicting potential toxicological outcomes. The spectroscopic data, reaction protocols, and analytical workflows presented in this guide provide a comprehensive technical foundation for the study and application of this important chemical entity.

References

2-Methylpent-2-enal as a Volatile Organic Compound (VOC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpent-2-enal is a volatile organic compound (VOC) of interest due to its presence in the environment, its role as a flavoring and fragrance agent, and its potential biological activities as an α,β-unsaturated aldehyde. This technical guide provides an in-depth overview of the chemical and physical properties, natural and anthropogenic sources, atmospheric fate, and toxicological effects of this compound. Detailed experimental protocols for its analysis and for studying its atmospheric reactions are presented, along with a discussion of its likely biological signaling pathways based on its chemical class. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams in the DOT language.

Introduction

This compound (CAS No. 623-36-9) is an organic compound belonging to the class of enals, which are α,β-unsaturated aldehydes.[1] Its chemical structure, characterized by a carbon-carbon double bond conjugated with an aldehyde functional group, makes it a reactive molecule with significant implications for atmospheric chemistry and biological systems.[1] This compound is a naturally occurring VOC found in a variety of plants and foods, contributing to their characteristic aromas.[1][2] It is also synthesized for use in the flavor and fragrance industry.[3] As a VOC, this compound is released into the atmosphere from both biogenic and anthropogenic sources, where it participates in photochemical reactions that can contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOAs).[4] Furthermore, as an α,β-unsaturated aldehyde, it possesses the potential to interact with biological macromolecules, eliciting cellular responses and toxicological effects.[5][6] This guide aims to provide a comprehensive technical resource on this compound for researchers in environmental science, food chemistry, toxicology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental distribution, designing analytical methods, and assessing its toxicological profile.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[2][7]
Molecular Weight 98.14 g/mol [2][7]
CAS Number 623-36-9[8]
Appearance Colorless to pale yellow clear liquid[3]
Odor Green, pungent, fruity[7]
Boiling Point 136-138 °C at 760 mmHg[9]
Density 0.86 g/mL at 25 °C
Vapor Pressure 10.22 hPa at 20 °C; 13.84 hPa at 25 °C[7]
Water Solubility 4710 mg/L at 25 °C (estimated)[9]
logP (Octanol/Water Partition Coefficient) 1.4 - 1.74[2][7]
Flash Point 31.67 °C (89.00 °F)[3]
Refractive Index 1.445 - 1.452 at 20 °C[3]

Sources of this compound

This compound is introduced into the environment from both natural and man-made sources.

Biogenic and Natural Sources

This compound is a biogenic volatile organic compound (BVOC) emitted by various plants. It has been identified in a range of foods and plants, contributing to their flavor and aroma profiles.[1][2] Notable natural sources include:

  • Plants: Safflowers (Carthamus tinctorius), prickly pears (Opuntia species), and Zea mays.[1][10]

  • Foods: It has been detected in black tea, red onion, coffee, and garden onions (Allium cepa).[1][2]

The emission of such compounds from plants can be influenced by environmental stressors such as temperature and dryness.

Anthropogenic and Industrial Sources

The primary anthropogenic sources of this compound are related to its industrial production and use:

  • Flavor and Fragrance Industry: It is used as a flavoring agent in foods and as a fragrance ingredient in various consumer products.[3]

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other chemicals.[8]

  • Industrial Emissions: While specific quantitative data on industrial emissions of this compound are limited, its use in manufacturing suggests the potential for release into the atmosphere from production facilities and through the use of products containing it.

Atmospheric Chemistry and Environmental Fate

As a VOC, this compound is subject to various transformation processes in the atmosphere, primarily through reactions with atmospheric oxidants. These reactions determine its atmospheric lifetime and its contribution to the formation of secondary air pollutants.

Atmospheric Reactions

The primary atmospheric degradation pathways for this compound are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃).

  • Reaction with Ozone (O₃): The reaction of this compound with ozone is a significant degradation pathway, particularly in areas with high ozone concentrations. The rate coefficient for this reaction has been experimentally determined.[4]

  • Reaction with Nitrate Radicals (•NO₃): During the nighttime, in the absence of sunlight, reactions with the nitrate radical can be a significant loss process for unsaturated VOCs. While a specific rate constant for this compound is not available, data for structurally similar alkenes, such as (E)-3-methylpent-2-ene, suggest that this reaction is likely to be rapid.[11][12]

A summary of the atmospheric reaction rate constants is provided in Table 2.

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference(s)
2-Methyl-2-pentenal + O₃ (1.58 ± 0.20) x 10⁻¹⁸298[4]
(E)-3-methylpent-2-ene + NO₃ (8.9 ± 1.5) x 10⁻¹²Room Temperature[12]

Note: The rate constant for the reaction with NO₃ is for a structurally similar compound and serves as an estimate.

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of this compound can lead to the formation of less volatile products that can partition into the aerosol phase, contributing to the formation of Secondary Organic Aerosols (SOAs). The ozonolysis of this compound has been shown to produce products such as propanal and methylglyoxal, which can further react to form SOA.[1][4] However, quantitative SOA yields for this compound have not been extensively reported.

G This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products Reaction with Atmospheric Oxidants Atmospheric Oxidants Atmospheric Oxidants->Oxidation Products •OH •OH •OH->Atmospheric Oxidants O₃ O₃ O₃->Atmospheric Oxidants •NO₃ •NO₃ •NO₃->Atmospheric Oxidants SOA SOA Oxidation Products->SOA Gas-to-particle partitioning Ozone Ozone Oxidation Products->Ozone Photochemical reactions

Atmospheric transformation of this compound.

Toxicology and Health Effects

The toxicity of this compound is of interest due to human exposure through food, consumer products, and the environment. As an α,β-unsaturated aldehyde, its reactivity towards biological nucleophiles is a key determinant of its toxicological profile.

Acute Toxicity

Acute toxicity data for this compound are summarized in Table 3. It is classified as toxic if inhaled and causes serious eye damage.[8]

Exposure RouteSpeciesValueReference(s)
Oral (LD₅₀) Rat4290 mg/kg[3]
Dermal (LD₅₀) Rabbit4500 µL/kg[3]
Inhalation (LC₅₀) Rat2000 ppm (4 hours)[3]
Other Health Effects
  • Skin and Eye Irritation: It is reported to cause serious eye damage and may cause skin sensitization.[8]

  • Genotoxicity: Some α,β-unsaturated aldehydes have been shown to form DNA adducts, indicating a potential for genotoxicity.[13]

  • Systemic Effects: High concentrations of α,β-unsaturated aldehydes can deplete intracellular glutathione (B108866) (GSH), leading to oxidative stress.[13]

Mechanism of Toxicity: The Role of α,β-Unsaturated Aldehydes

The toxicity of α,β-unsaturated aldehydes like this compound is largely attributed to their electrophilic nature. They can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, via Michael addition.[5][6] This can lead to enzyme inactivation, depletion of cellular antioxidants, and disruption of cellular signaling pathways.

Biological Signaling Pathways

While specific signaling pathways directly activated by this compound have not been extensively studied, its chemical class as an α,β-unsaturated aldehyde suggests a likely interaction with the Keap1-Nrf2 signaling pathway. This pathway is a primary regulator of the cellular antioxidant response.

The Keap1-Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1. This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes, upregulating their expression. This cellular response helps to mitigate the oxidative stress induced by the reactive aldehyde.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldehyde This compound (α,β-unsaturated aldehyde) Keap1_Nrf2 Keap1-Nrf2 Complex Aldehyde->Keap1_Nrf2 Reacts with Cysteine residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational change Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Normal turnover Nrf2_free Nrf2 Keap1_mod->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Phase II Enzyme Genes ARE->Antioxidant_Genes Activates transcription

Activation of the Nrf2-Keap1 pathway by α,β-unsaturated aldehydes.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and for studying its atmospheric reactions.

Analysis of this compound in Food Matrices by Headspace GC-MS

This protocol describes a general method for the qualitative and quantitative analysis of this compound in a food matrix using static headspace gas chromatography-mass spectrometry (HS-GC-MS).

7.1.1. Sample Preparation

  • Homogenize the solid or liquid food sample.

  • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • For solid samples, add a small, measured volume of deionized water to facilitate the release of volatiles.

  • If an internal standard is used for quantification, add a known amount of the internal standard solution to the vial.

  • Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap.

7.1.2. Headspace Extraction

  • Place the sealed vial into the autosampler of the headspace unit.

  • Incubate the vial at a constant temperature (e.g., 80 °C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

  • After incubation, a heated, gas-tight syringe automatically injects a specific volume (e.g., 1 mL) of the headspace gas into the GC injector.

7.1.3. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 1:5) at a temperature of 240 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., 30 m x 0.32 mm x 0.5 µm).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 6 minutes.

      • Ramp 1: Increase to 100 °C at 10 °C/min.

      • Ramp 2: Increase to 250 °C at 50 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

7.1.4. Data Analysis

  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • For quantification, generate a calibration curve using standards of known concentrations.

G Sample_Prep 1. Sample Preparation (Homogenization, Weighing, Sealing in Vial) HS_Extraction 2. Headspace Extraction (Incubation at 80°C) Sample_Prep->HS_Extraction Injection 3. Injection of Headspace (1 mL into GC) HS_Extraction->Injection GC_Separation 4. GC Separation (PEG Column) Injection->GC_Separation MS_Detection 5. MS Detection (EI, Scan m/z 35-350) GC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

Workflow for Headspace GC-MS analysis.
Ozonolysis of this compound in an Atmospheric Simulation Chamber

This protocol is based on the study by Gaona Colmán et al. (2024) to determine the rate constant and products of the gas-phase reaction of this compound with ozone.[4]

7.2.1. Experimental Setup

  • An atmospheric simulation chamber (e.g., 63 L) made of an inert material.

  • Fourier Transform Infrared (FTIR) spectrometer for in-situ monitoring of reactants and products.

  • Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.

  • Ozone generator.

7.2.2. Procedure

  • Introduce a known concentration of this compound (e.g., 4 x 10¹⁴ molecules cm⁻³) into the simulation chamber.[4]

  • Introduce an OH radical scavenger, such as cyclohexane, in excess (e.g., 1 x 10¹⁶ molecules cm⁻³) to prevent side reactions with OH radicals that can be formed during ozonolysis.[4]

  • Introduce a known concentration of ozone into the chamber to initiate the reaction.

  • Monitor the decay of this compound and the formation of products over time using the FTIR spectrometer.

  • At selected time intervals, sample the chamber atmosphere using an SPME fiber (e.g., PDMS/DVB) for a fixed duration (e.g., 5 minutes).[4]

  • Analyze the SPME fiber by GC-MS to identify the reaction products.

7.2.3. Data Analysis

  • Determine the rate of loss of this compound from the FTIR data.

  • Calculate the second-order rate constant for the reaction with ozone using the known concentrations of both reactants.

  • Identify the reaction products from the GC-MS data and quantify their formation yields using the FTIR data and appropriate calibration standards.

Conclusion

This compound is a multifaceted volatile organic compound with relevance in food science, atmospheric chemistry, and toxicology. Its presence in the environment is a result of both natural and anthropogenic activities. As an α,β-unsaturated aldehyde, it is a reactive molecule that undergoes atmospheric transformations contributing to the formation of secondary pollutants and exhibits biological activity, likely through interaction with cellular signaling pathways such as the Keap1-Nrf2 system. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working with this compound, facilitating further investigation into its environmental impact and biological effects. Further research is warranted to obtain more precise data on its reaction kinetics with all major atmospheric oxidants, its specific industrial emission rates, and to fully elucidate its in-vivo metabolic and signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of 2-Methylpent-2-enal using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectra.

Application Note

This method is suitable for the determination of this compound in various matrices, including pharmaceutical preparations, environmental samples, and food products.[1] Sample preparation may be required to extract the analyte and remove interfering substances. The protocol described below utilizes a liquid-liquid extraction (LLE) for sample clean-up, followed by analysis using a capillary GC column and a mass spectrometer detector. The method can be validated according to international guidelines (ICH, USP) to ensure its accuracy, precision, and reliability.[2][3][4][5]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general procedure for extracting this compound from aqueous samples.

  • Materials:

    • Sample containing this compound

    • Dichloromethane (B109758) (DCM), GC-grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Separatory funnel

    • Glass vials with PTFE-lined septa

    • Pipettes

    • Vortex mixer

  • Procedure:

    • Pipette a known volume of the aqueous sample into a separatory funnel.

    • Add NaCl to saturate the aqueous phase and improve extraction efficiency.

    • Add a specific volume of dichloromethane to the funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate. The organic layer (DCM) will be at the bottom.

    • Drain the lower organic layer into a clean, dry collection vial.

    • Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane for exhaustive extraction.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.[1]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]

  • Inlet: Split/splitless injector.

  • Injector Temperature: 250 °C.[7]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent MS or equivalent.

  • MS Transfer Line Temperature: 280 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode:

    • Full Scan: m/z 40-300 for qualitative analysis and library searching.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 98, 83, 69, 41 - note: these ions are based on typical fragmentation of similar aldehydes and should be confirmed with a standard).[8]

3. Data Analysis and Quantification

  • Quantification: Use an internal standard method for accurate quantification. Prepare a calibration curve by analyzing standard solutions of this compound at different concentrations.

  • Software: Use the instrument's software for data acquisition and analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for the analysis of small aldehydes. The exact values for this compound should be determined during method validation.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE Drying Drying (Na2SO4) LLE->Drying GC_Vial Sample in GC Vial Drying->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reverse-phase HPLC method is suitable.

Application Note

This HPLC method is applicable for the quantification of this compound in various samples. The method utilizes a C18 column and a UV detector.[9] For enhanced sensitivity and specificity, this method can be coupled with a mass spectrometer (LC-MS) by using a volatile mobile phase modifier like formic acid.[9] The described method is scalable and can be adapted for preparative separation to isolate impurities.[9]

Experimental Protocol

1. Sample Preparation

  • For liquid samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For solid samples: Dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute with the mobile phase and filter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a degasser, quaternary pump, autosampler, and UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or Newcrom R1.[9]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. An acidic modifier is used to ensure good peak shape.[9]

    • Isocratic Elution: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of 220 nm (the optimal wavelength should be determined by running a UV scan of a standard solution).

  • Run Time: Approximately 10 minutes.

3. Data Analysis and Quantification

  • Quantification: Use an external standard method. Prepare a calibration curve by injecting standard solutions of this compound at various concentrations.

  • Software: Utilize chromatography data station software for data acquisition, peak integration, and calculation of results.

Quantitative Data Summary

The following table provides expected performance characteristics for a validated HPLC-UV method for the analysis of this compound. These values should be confirmed during method validation.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection HPLC Injection HPLC_Vial->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Area Integration Acquisition->Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for 2-Methylpent-2-enal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methylpent-2-enal, a versatile α,β-unsaturated aldehyde. Detailed protocols for its key transformations are presented, along with quantitative data to facilitate experimental design and execution.

Overview of Synthetic Applications

This compound serves as a valuable C6 building block in organic synthesis, prized for its conjugated system which allows for a variety of chemical transformations. Its primary applications lie in the synthesis of fine chemicals, particularly for the fragrance and agrochemical industries. The aldehyde functionality and the carbon-carbon double bond are key reactive sites, enabling its conversion into a diverse array of molecules.

Key transformations include:

  • Oxidation: Conversion to 2-methyl-2-pentenoic acid, a key component in strawberry and other fruity fragrances.

  • Reduction: Formation of the corresponding allylic alcohol, 2-methylpent-2-en-1-ol, a useful intermediate.

  • Grignard Reactions: Carbon-carbon bond formation at the carbonyl carbon to produce secondary alcohols.

  • Diels-Alder Reactions: Acting as a dienophile to construct six-membered rings.

  • Heterocycle Synthesis: A precursor for the synthesis of pyran derivatives.

  • Polymerization: Potential monomer in cationic polymerization processes.

  • Fungicidal Applications: The α,β-unsaturated aldehyde moiety is a known pharmacophore with potential for the development of novel antifungal agents.

Experimental Protocols and Data

Oxidation to 2-Methyl-2-pentenoic Acid

The oxidation of this compound to 2-methyl-2-pentenoic acid is a crucial step in the synthesis of "strawberry acid," a widely used fragrance ingredient.[1] A highly efficient method utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant.[2]

Protocol:

A two-step process starting from propanal can be employed. First, this compound is synthesized via self-condensation of propanal. The crude this compound is then directly used in the oxidation step.[2][3]

  • Synthesis of this compound (Intermediate):

    • In a reaction vessel, combine propanal and a catalytic amount of aqueous sodium hydroxide.

    • Stir the reaction mixture at a controlled temperature.

    • After the reaction is complete, the crude this compound is separated and can be used without further purification in the next step.

  • Oxidation to 2-Methyl-2-pentenoic Acid:

    • In a suitable reaction vessel, dissolve the crude 2-methyl-2-enal in an appropriate solvent (e.g., acetonitrile (B52724) or water).[2][3]

    • Add a solution of sodium chlorite (NaClO₂) and a phase transfer catalyst if necessary. Hydrogen peroxide can be used as a co-oxidant.[2][3]

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Upon completion, the reaction mixture is worked up by extraction and purified by distillation or crystallization to yield 2-methyl-2-pentenoic acid.

Quantitative Data:

Reaction StepReagents & ConditionsYieldReference
Synthesis of this compoundPropanal, NaOH (cat.), 40°C, 45 min93%[2]
OxidationThis compound, NaClO₂, H₂O₂, acetonitrile, 3 hup to 85%[2]
Oxidation (in water)This compound, NaClO₂, H₂O₂, water, 8 h~35% (after recrystallization)[3]

Product Characterization (2-Methyl-2-pentenoic acid):

  • IR Spectroscopy: Characteristic peaks for C=O (carboxylic acid) and C=C stretching.

  • ¹H NMR Spectroscopy: Signals corresponding to the vinyl, methyl, and ethyl protons.

Reduction to 2-Methylpent-2-en-1-ol

The selective reduction of the aldehyde group in this compound to a primary alcohol yields the valuable allylic alcohol, 2-methylpent-2-en-1-ol. This can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation.

Protocol:

  • Dissolve this compound in a suitable protic solvent, such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions to control the exothermic reaction.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylpent-2-en-1-ol.

Quantitative Data:

ReagentSolventTemperatureTypical Yield
NaBH₄Methanol/Ethanol0 °C to rtHigh

Product Characterization (2-Methylpent-2-en-1-ol):

  • IR Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the aldehyde C=O stretch.

  • ¹H NMR Spectroscopy: Appearance of a signal for the hydroxyl proton and a shift in the signals of the adjacent protons.

  • ¹³C NMR Spectroscopy: Upfield shift of the carbonyl carbon to an alcohol carbon signal.

Grignard Reaction

Grignard reagents readily add to the carbonyl group of this compound in a 1,2-addition fashion to form secondary alcohols. The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the desired alkyl or aryl halide (e.g., isopropyl bromide) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

  • Reaction with this compound: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by distillation or column chromatography.

Example Reaction:

Grignard_Reaction This compound This compound Intermediate_Alkoxide Intermediate_Alkoxide This compound->Intermediate_Alkoxide 1. i-PrMgBr, Et2O 3,4-Dimethyl-1-penten-3-ol 3,4-Dimethyl-1-penten-3-ol Intermediate_Alkoxide->3,4-Dimethyl-1-penten-3-ol 2. H3O+

Caption: Grignard reaction of this compound.

Quantitative Data:

Grignard ReagentProductTypical Yield
Isopropylmagnesium bromide3,4-Dimethylpent-1-en-3-olModerate to High
Synthesis of Pyran Derivatives

This compound can be utilized in the synthesis of substituted pyrans, which are important heterocyclic motifs in many natural products and biologically active molecules. One common approach is the Knoevenagel condensation followed by an intramolecular cyclization.

Protocol (General):

  • In a reaction vessel, combine this compound with an active methylene (B1212753) compound (e.g., a 1,3-dicarbonyl compound) in the presence of a base catalyst (e.g., piperidine (B6355638) or a Lewis acid).

  • The reaction mixture is typically heated to promote condensation and subsequent cyclization.

  • After the reaction is complete, the mixture is cooled and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography.

Pyran_Synthesis start This compound + Active Methylene Compound step1 Knoevenagel Condensation start->step1 Base Catalyst step2 Michael Addition (intramolecular) step1->step2 step3 Cyclization/Dehydration step2->step3 product Substituted Pyran Derivative step3->product

Caption: General workflow for pyran synthesis.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in known biological signaling pathways, its derivatives, particularly those with fungicidal properties, exert their effects by disrupting cellular processes in fungi. The α,β-unsaturated aldehyde moiety can act as a Michael acceptor, reacting with nucleophilic residues in essential enzymes or proteins, leading to cellular dysfunction and death.

Fungicidal_Action A This compound Derivative G Michael Addition A->G B Fungal Cell J Fungal Cell Death C Essential Fungal Enzymes/Proteins (with Nucleophilic Residues) C->G D Cellular Respiration I Disruption of Cellular Processes D->I E Cell Wall Synthesis E->I F Signal Transduction F->I H Enzyme/Protein Inactivation G->H H->I I->J

Caption: Proposed mechanism of fungicidal action.

Conclusion

This compound is a versatile and economically important starting material in organic synthesis. The protocols and data presented herein provide a foundation for its effective utilization in research and development, particularly in the fields of fragrance, agrochemicals, and fine chemical synthesis. Further exploration of its reactivity in areas such as organocatalysis and polymer chemistry holds promise for the development of novel materials and methodologies.

References

Application Notes and Protocols: Reaction Mechanisms Involving 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-enal is an α,β-unsaturated aldehyde, a class of compounds renowned for their versatile reactivity and significant role as intermediates in organic synthesis.[1][2] Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations, making it a valuable building block for fine chemicals, pharmaceuticals, and flavor and fragrance compounds.[3] This document provides detailed application notes on the key reaction mechanisms involving this compound, complete with experimental protocols, quantitative data summaries, and mechanistic diagrams to guide researchers in its effective utilization.

Synthesis of this compound via Aldol (B89426) Condensation

The most prevalent industrial and laboratory synthesis of this compound is the self-aldol condensation of propanal.[4] This reaction is typically base-catalyzed and involves the formation of a β-hydroxy aldehyde intermediate, which then readily dehydrates to yield the final α,β-unsaturated product.[5] The efficiency and selectivity of this process are highly dependent on the catalyst and reaction conditions.[4]

Reaction Mechanism

The base-catalyzed mechanism proceeds as follows:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from a molecule of propanal to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second propanal molecule.

  • Protonation: The resulting alkoxide is protonated by water (or another proton source) to form the β-hydroxy aldehyde (aldol addition product).

  • Dehydration: Under the reaction conditions, the aldol intermediate is dehydrated via an E1cB mechanism, where a base removes an α-hydrogen to form an enolate, which then eliminates a hydroxide (B78521) ion to form the stable, conjugated this compound.

Aldol_Condensation p1 Propanal + OH⁻ e1 Enolate Ion + H₂O p1->e1 p2 Enolate Ion + Propanal a1 Alkoxide Intermediate p2->a1 a2 Alkoxide Intermediate + H₂O b1 β-Hydroxy Aldehyde (Aldol Product) a2->b1 b2 Aldol Product + OH⁻ f1 This compound + H₂O b2->f1 -H₂O

Caption: Base-catalyzed self-aldol condensation of propanal.
Data Presentation: Catalytic Performance in Propanal Condensation

Modern approaches favor heterogeneous solid base catalysts over traditional liquid bases like NaOH to improve reusability and simplify product separation.[4]

CatalystMg/Al Molar RatioTemperature (°C)Time (h)Propanal Conversion (%)This compound Selectivity (%)Reference
Activated Hydrotalcite3.5100109799[4][6]
Strong Anion-Exchange Resin-3519795[5]
NaOH (aqueous)-20 (293K)1-98.4[7]
Experimental Protocol: Synthesis using Activated Hydrotalcite

This protocol is adapted from the solvent-free synthesis of this compound.[4][6]

Materials:

  • Propanal (Sigma-Aldrich)

  • Activated Hydrotalcite (Mg/Al ratio 3.5) catalyst

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer

  • Heating mantle

Procedure:

  • Activate the hydrotalcite catalyst by calcining it at 450°C for 5 hours prior to use.

  • Set up the reaction apparatus in a fume hood.

  • Add the activated hydrotalcite catalyst to the flask. The catalyst loading can be optimized, a typical starting point is a propanal-to-catalyst mass ratio of ~100:1.

  • Add propanal to the flask and commence vigorous stirring (e.g., 1000 rpm).

  • Heat the reaction mixture to the target temperature of 100°C.[6]

  • Maintain the reaction for 10 hours, monitoring progress by withdrawing small aliquots for analysis if desired.

  • After the reaction period, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed, dried, and recalcined for reuse.[6]

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine propanal conversion and selectivity to this compound.

Reactions of the α,β-Unsaturated System

The conjugated nature of this compound allows for selective reactions at the C=C double bond or tandem reactions involving both functional groups.

Selective Hydrogenation to 2-Methylpentanal (B94375)

A key industrial application is the chemoselective hydrogenation of the C=C bond while preserving the aldehyde functionality to produce 2-methylpentanal, an important intermediate.[4] The choice of catalyst is critical to achieving high selectivity.[8]

Reaction Pathways & Catalyst Selectivity:

  • Desired Pathway: Hydrogenation of the C=C bond to yield 2-methylpentanal. Platinum (Pt) and Palladium (Pd) catalysts show a high preference for this pathway at low temperatures.[8]

  • Over-hydrogenation: Subsequent hydrogenation of the aldehyde in 2-methylpentanal to form 2-methylpentanol.

  • Undesired Pathway: Hydrogenation of the C=O bond first, followed by C=C hydrogenation, also leading to 2-methylpentanol. Copper (Cu) catalysts tend to hydrogenate both the C=C and C=O bonds.[8]

  • Decarbonylation: At higher temperatures, particularly with Pt and Pd, decarbonylation can occur, yielding n-pentane and carbon monoxide.[8]

Hydrogenation_Pathways reagent This compound product_desired 2-Methylpentanal (Desired Product) reagent->product_desired +H₂ (Selective C=C reduction) [Pt, Pd, Co] product_over 2-Methylpentanol reagent->product_over +H₂ (C=O reduction) +H₂ (C=C reduction) [Cu catalyst] product_desired->product_over +H₂ (C=O reduction) product_decarb n-Pentane + CO product_desired->product_decarb Decarbonylation (High Temp, Pt/Pd)

Caption: Hydrogenation pathways of this compound.

Data Presentation: Catalyst Performance in Selective Hydrogenation

CatalystTemperature (°C)Conversion (%)2-Methylpentanal Selectivity (%)Reference
Pt/SiO₂LowHighHigh[8]
Pd/SiO₂LowHighHigh[8]
Co/CLowVaries~100[4]
Cu/SiO₂Low-HighHighLow (favors alcohol formation)[8]

Experimental Protocol: Continuous-Flow Hydrogenation

This protocol describes a general procedure for gas-phase hydrogenation in a fixed-bed reactor.[4][8]

Materials:

  • Supported metal catalyst (e.g., Pt/SiO₂)

  • This compound

  • Suitable solvent (e.g., an alcohol)

  • Hydrogen gas

  • Continuous-flow fixed-bed reactor system with temperature and pressure control

  • High-pressure liquid pump

Procedure:

  • Pack the prepared catalyst into the fixed-bed reactor.

  • Reduce the catalyst in situ by heating it under a flow of hydrogen gas at a specified temperature.

  • Prepare a solution of this compound in the chosen solvent.

  • Feed the reactant solution into the reactor using a high-pressure liquid pump, along with a controlled flow of hydrogen gas.

  • Maintain the reactor at the desired temperature and pressure (e.g., low temperatures to favor selective hydrogenation).

  • Collect the output stream after it cools and depressurizes.

  • Analyze the product mixture by gas chromatography (GC) to determine conversion and product selectivity.[4]

Michael (1,4-Conjugate) Addition

While strong nucleophiles like Grignard reagents favor 1,2-addition to the carbonyl, softer, resonance-stabilized nucleophiles (Michael donors) add to the β-carbon of the α,β-unsaturated system in a conjugate or 1,4-addition, known as the Michael reaction.[9][10] this compound serves as the Michael acceptor.

Mechanism:

  • A base generates a resonance-stabilized carbanion (e.g., an enolate from a malonic ester) from the Michael donor.

  • The carbanion attacks the electrophilic β-carbon of this compound.

  • This creates a new enolate intermediate.

  • The enolate is protonated during workup to yield the final 1,4-adduct.

Michael_Addition start Michael Donor (e.g., Malonic Ester) + Base enolate Enolate (Nucleophile) start->enolate intermediate Enolate Intermediate enolate->intermediate Nucleophilic Attack at β-carbon acceptor This compound (Michael Acceptor) acceptor->intermediate workup Protonation (Workup) intermediate->workup product 1,4-Adduct (Michael Product) workup->product

Caption: General workflow for a Michael addition reaction.

Experimental Protocol: General Michael Addition

Materials:

  • This compound (Michael acceptor)

  • Michael donor (e.g., diethyl malonate)

  • Base (e.g., sodium ethoxide in ethanol)

  • Anhydrous ethanol (B145695) (solvent)

  • Apparatus for reaction under an inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the base (e.g., sodium ethoxide) in anhydrous ethanol.

  • Add the Michael donor (diethyl malonate) dropwise to the basic solution at room temperature or while cooling in an ice bath.

  • Stir the mixture for a period (e.g., 30 minutes) to ensure complete formation of the enolate.

  • Add this compound dropwise to the enolate solution.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction by pouring it into a cold, dilute acid solution (e.g., HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Electrophilic Addition of Halogens

The carbon-carbon double bond in this compound can undergo electrophilic addition, characteristic of alkenes.[11] A common example is the addition of halogens like chlorine (Cl₂) or bromine (Br₂).

Mechanism: The reaction proceeds through a cyclic halonium ion intermediate. The π electrons of the alkene attack one halogen atom, displacing the other as a halide ion.[11] This forms a three-membered ring. The displaced halide ion then attacks one of the carbons of the cyclic intermediate from the opposite face (anti-addition), opening the ring to give the dihalogenated product.[11][12]

Halogenation start This compound + Cl₂ intermediate Cyclic Chloronium Ion Intermediate + Cl⁻ start->intermediate Electrophilic attack product 2,3-Dichloro-2-methylpentanal (Anti-addition product) intermediate->product Nucleophilic attack by Cl⁻

Caption: Electrophilic addition of chlorine.

Experimental Protocol: General Halogenation

Materials:

  • This compound

  • Halogenating agent (e.g., bromine or chlorine)

  • Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

  • Reaction flask protected from light (for bromine reactions)

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the halogen (e.g., bromine in dichloromethane) dropwise with stirring. The disappearance of the bromine's reddish-brown color indicates reaction progress.

  • Continue addition until a faint halogen color persists.

  • Allow the reaction to stir for a short period after the addition is complete.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified if necessary, though often the reaction is clean enough for subsequent steps.

Reactions at the Carbonyl Group

Oxidation to 2-Methylpent-2-enoic Acid

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-methylpent-2-enoic acid, a compound used in flavor synthesis.[3][11] This transformation can be achieved using various oxidizing agents.[11][13]

Protocol: A new process describes the oxidation of 2-methyl-2-pentenal (B83557) using sodium chlorite (B76162) (NaClO₂) as an efficient and inexpensive oxidant.[14] The optimal conditions reported were a NaClO₂-to-aldehyde molar ratio of 1.6:1 and an H₂O₂-to-aldehyde molar ratio of 1.2:1 in acetonitrile, reacting for 3 hours to achieve a yield of up to 85%.[14]

Grignard Reaction (1,2-Addition)

Grignard reagents, being strong nucleophiles, predominantly attack the electrophilic carbonyl carbon of α,β-unsaturated aldehydes in a 1,2-addition fashion.[11] This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing secondary alcohols.[3]

Mechanism: The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the carbonyl carbon of this compound. The π-bond of the carbonyl breaks, forming a magnesium alkoxide intermediate. Subsequent protonation with a mild acid yields the secondary alcohol.

Grignard_Reaction start This compound + R-MgX intermediate Magnesium Alkoxide Intermediate start->intermediate 1,2-Nucleophilic Addition product Secondary Alcohol (1,2-Adduct) intermediate->product Acidic Workup (Protonation)

Caption: Grignard reaction with this compound.

Experimental Protocol: General Grignard Reaction

Materials:

  • This compound

  • Grignard reagent (e.g., methylmagnesium bromide in THF/ether)

  • Anhydrous diethyl ether or THF

  • Apparatus for reaction under an inert atmosphere

  • Saturated aqueous ammonium (B1175870) chloride solution for quenching

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound in anhydrous ether/THF.

  • Cool the flask in an ice bath (0°C).

  • Add the Grignard reagent dropwise via an addition funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture again in an ice bath and quench it by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or distillation.

References

Application Notes and Protocols for the Grignard Reaction with 2-Methylpent-2-enal for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the 1,2-addition of a Grignard reagent to the α,β-unsaturated aldehyde, 2-methylpent-2-enal, to yield 4,6-dimethylhept-4-en-3-ol. Grignard reagents, being strong nucleophiles and bases, typically favor 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes and ketones, especially under kinetic control. This reaction is crucial for the construction of complex organic molecules and is widely employed in the pharmaceutical and fine chemical industries.

The reaction involves the nucleophilic attack of the Grignard reagent (e.g., methylmagnesium bromide) on the electrophilic carbonyl carbon of this compound. Subsequent acidic workup protonates the resulting alkoxide to afford the corresponding secondary allylic alcohol. The regioselectivity of this addition is a key consideration, with 1,2-addition preserving the carbon-carbon double bond in the product.

Reaction Principle and Signaling Pathway

The Grignard reaction with an α,β-unsaturated aldehyde can proceed via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. For sterically unhindered Grignard reagents and aldehydes, the 1,2-addition pathway is generally favored due to the hard nature of the Grignard reagent, which preferentially attacks the harder electrophilic center of the carbonyl carbon.

grignard_mechanism reagents This compound + CH3MgBr intermediate Magnesium Alkoxide Intermediate reagents->intermediate 1,2-Nucleophilic Addition workup Acidic Workup (H3O+) intermediate->workup product 4,6-Dimethylhept-4-en-3-ol workup->product

Caption: Reaction mechanism of the 1,2-addition of methylmagnesium bromide to this compound.

Experimental Protocols

This section details the necessary protocols for the synthesis of 4,6-dimethylhept-4-en-3-ol via a Grignard reaction.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Magnesium turningsMg24.310.29 g12.0
Iodomethane (B122720)CH₃I141.941.42 g (0.63 mL)10.0
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-
This compoundC₆H₁₀O98.140.88 g (1.0 mL)9.0
Saturated Ammonium (B1175870) ChlorideNH₄Cl53.4920 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Protocol 1: Preparation of Methylmagnesium Iodide (Grignard Reagent)
  • Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas (e.g., nitrogen or argon) and then allow it to cool to room temperature. This helps to activate the magnesium surface.

  • Initiation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of iodomethane in 15 mL of anhydrous diethyl ether. Add a small portion (approx. 1-2 mL) of the iodomethane solution to the magnesium suspension.

  • Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color (if used as an initiator), gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition: Once the reaction has started, add the remaining iodomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting gray solution of methylmagnesium iodide is ready for the next step.

Protocol 2: Grignard Reaction with this compound
  • Reactant Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of this compound in 15 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition to favor 1,2-addition and minimize side reactions.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure 4,6-dimethylhept-4-en-3-ol.

Experimental Workflow

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification A Activate Mg turnings B Add anhydrous ether & iodomethane solution A->B C Initiate and complete reaction B->C D Cool Grignard reagent to 0°C C->D E Add this compound solution dropwise D->E F Stir at room temperature E->F G Quench with sat. NH4Cl F->G H Extract with diethyl ether G->H I Wash and dry organic layer H->I J Purify by distillation I->J K K J->K Obtain pure 4,6-Dimethylhept-4-en-3-ol

Caption: Experimental workflow for the synthesis of 4,6-dimethylhept-4-en-3-ol.

Data Presentation

Expected Quantitative Data
ParameterValue
Theoretical Yield1.28 g
Expected Yield (approx.)70-85% (0.90 - 1.09 g)
Physical AppearanceColorless to pale yellow liquid
Boiling Point (Predicted)~160-170 °C at atmospheric pressure
Predicted Spectroscopic Data
¹H NMR (CDCl₃, Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a~5.4-5.6m1H=CH-
H-b~4.0-4.2m1H-CH(OH)-
H-c~2.0-2.2m1H-CH(CH₃)₂
H-d~1.6-1.7s3H=C(CH₃)-
H-e~1.2-1.3d3H-CH(OH)CH₃
H-f~0.9-1.0d6H-CH(CH₃)₂
OH~1.5-3.0 (broad)s1H-OH
¹³C NMR (CDCl₃, Predicted) Chemical Shift (δ, ppm) Assignment
C-1~135-140=C(CH₃)-
C-2~125-130=CH-
C-3~70-75-CH(OH)-
C-4~40-45-CH₂-
C-5~30-35-CH(CH₃)₂
C-6~20-25-CH(OH)CH₃
C-7~20-25-CH(CH₃)₂
C-8~15-20=C(CH₃)-
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Functional Group
O-H stretch3200-3600 (broad)Alcohol
C-H stretch (sp³)2850-3000Alkane
C-H stretch (sp²)3010-3100Alkene
C=C stretch1660-1680Alkene
C-O stretch1050-1150Secondary alcohol

Conclusion

This application note provides a comprehensive and detailed protocol for the successful synthesis of 4,6-dimethylhept-4-en-3-ol through the Grignard reaction of this compound with methylmagnesium iodide. The provided methodologies, data tables, and diagrams offer a practical guide for researchers in academic and industrial settings. Careful adherence to anhydrous conditions and temperature control is paramount for achieving high yields and minimizing side products. The successful execution of this protocol will furnish a valuable secondary allylic alcohol intermediate for further synthetic transformations.

Application Notes and Protocols: Electrophilic Addition Reactions at the C=C Bond of 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-enal is an α,β-unsaturated aldehyde, a class of compounds that are versatile intermediates in organic synthesis. The presence of a carbon-carbon double bond (C=C) in conjugation with a carbonyl group introduces unique reactivity. While nucleophilic conjugate addition is a predominant reaction pathway for these substrates, electrophilic addition to the C=C bond is also a key transformation. These reactions allow for the introduction of new functional groups, which is of significant interest in the synthesis of fine chemicals and pharmaceutically active molecules. The resulting halogenated aldehydes can serve as precursors for a variety of derivatives with potential biological activities.[1] This document provides detailed application notes and protocols for electrophilic addition reactions at the C=C bond of this compound.

Reaction Mechanisms and Stereochemistry

The C=C bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group. However, it can still undergo electrophilic addition with sufficiently reactive electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).

Halogenation (e.g., Bromination)

The addition of halogens like bromine (Br₂) to this compound is expected to proceed through a cyclic bromonium ion intermediate. This mechanism leads to the anti-addition of the two bromine atoms across the double bond. The initial attack of the bromine molecule on the alkene π-bond forms a three-membered ring intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion, resulting in a trans-dibrominated product.

Halogenation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product start_alkene This compound bromonium Cyclic Bromonium Ion start_alkene->bromonium Electrophilic Attack start_br2 Br₂ start_br2->bromonium br_ion Br⁻ product 2,3-Dibromo-2-methylpentanal bromonium->product Nucleophilic Attack (anti-addition)

Caption: Mechanism of Bromine Addition to this compound.

Hydrohalogenation (e.g., Hydrobromination)

The addition of hydrogen halides, such as HBr, proceeds via a carbocation intermediate. The reaction is regioselective and follows Markovnikov's rule. The proton (the electrophile) adds to the less substituted carbon of the double bond (C3) to form a more stable tertiary carbocation at the more substituted carbon (C2). The subsequent nucleophilic attack by the bromide ion on the carbocation yields the final product.

Hydrohalogenation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product alkene This compound carbocation Tertiary Carbocation alkene->carbocation Protonation (Markovnikov's Rule) hbr HBr hbr->carbocation br_minus Br⁻ final_product 2-Bromo-2-methylpentanal carbocation->final_product Nucleophilic Attack

Caption: Mechanism of HBr Addition to this compound.

Experimental Protocols

The following are generalized protocols for the electrophilic addition of bromine and hydrogen bromide to this compound. These protocols are based on established procedures for similar alkenes and may require optimization for this specific substrate.

Protocol 1: Synthesis of 2,3-Dibromo-2-methylpentanal

Objective: To synthesize 2,3-dibromo-2-methylpentanal via the electrophilic addition of bromine to this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (B1220275) solution (aqueous, 10%)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Prepare a solution of bromine (1 equivalent) in dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of this compound. The characteristic reddish-brown color of bromine should disappear upon addition. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of bromine, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine. The mixture should become colorless.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude 2,3-dibromo-2-methylpentanal can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 2: Synthesis of 2-Bromo-2-methylpentanal

Objective: To synthesize 2-bromo-2-methylpentanal via the electrophilic addition of hydrogen bromide to this compound.

Materials:

  • This compound

  • Hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas)

  • Diethyl ether or a non-polar aprotic solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Gas dispersion tube (if using HBr gas)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent like diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromo-2-methylpentanal can be purified by vacuum distillation.

Data Presentation

The following tables summarize the expected products and their predicted spectroscopic data for the electrophilic addition reactions of this compound.

Table 1: Summary of Electrophilic Addition Products

Starting MaterialReagentExpected Major ProductIUPAC Name of Product
This compoundBr₂ in CH₂Cl₂2,3-Dibromo-2-methylpentanal2,3-Dibromo-2-methylpentanal
This compoundHBr2-Bromo-2-methylpentanal2-Bromo-2-methylpentanal
This compoundHCl2-Chloro-2-methylpentanal2-Chloro-2-methylpentanal

Table 2: Predicted Spectroscopic Data for Products

ProductPredicted ¹H NMR Signals (δ, ppm)Predicted ¹³C NMR Signals (δ, ppm)Predicted IR Absorption (cm⁻¹)
2,3-Dibromo-2-methylpentanal Aldehyde proton (CHO) ~9.5-9.7; Methine proton (CHBr) ~4.5-5.0; Methylene protons (CH₂) ~1.8-2.2; Methyl protons (CH₃) ~1.2-1.9Carbonyl carbon (C=O) >190; Carbon with two bromines (CBr₂) ~60-70; Carbon with one bromine (CHBr) ~50-60; Other aliphatic carbons ~10-40C=O stretch ~1725-1740; C-H (aldehyde) stretch ~2720, 2820; C-Br stretch ~500-650
2-Bromo-2-methylpentanal Aldehyde proton (CHO) ~9.4-9.6; Methylene protons (CH₂) ~1.6-2.0; Methyl protons (CH₃) ~1.1-1.8Carbonyl carbon (C=O) >190; Quaternary carbon with bromine (CBr) ~60-70; Other aliphatic carbons ~10-40C=O stretch ~1725-1740; C-H (aldehyde) stretch ~2720, 2820; C-Br stretch ~500-650
2-Chloro-2-methylpentanal Aldehyde proton (CHO) ~9.4-9.6; Methylene protons (CH₂) ~1.6-2.0; Methyl protons (CH₃) ~1.1-1.8Carbonyl carbon (C=O) >190; Quaternary carbon with chlorine (CCl) ~65-75; Other aliphatic carbons ~10-40C=O stretch ~1725-1740; C-H (aldehyde) stretch ~2720, 2820; C-Cl stretch ~600-800

Applications in Drug Development and Synthesis

Halogenated organic compounds are crucial building blocks in medicinal chemistry and drug development. The products of electrophilic addition to this compound, such as 2,3-dibromo-2-methylpentanal and 2-halo-2-methylpentanals, can serve as versatile intermediates for the synthesis of more complex molecules.

The presence of halogen atoms provides a handle for further functionalization through nucleophilic substitution or elimination reactions. For instance, dehydrohalogenation of the dibromo adduct can lead to the formation of α-bromo-α,β-unsaturated aldehydes, which are valuable Michael acceptors in the synthesis of various heterocyclic compounds. The monohalo adducts can be used in Grignard reactions or as precursors to α-amino aldehydes, which are important components of many biologically active compounds.

While direct involvement in specific signaling pathways for these particular halogenated aldehydes is not extensively documented, the ability to generate diverse molecular scaffolds from these intermediates is of high importance in the discovery of new therapeutic agents. The biological activity of α,β-unsaturated aldehydes and their derivatives is an active area of research, with some compounds showing antimicrobial and cytotoxic properties.[1][2]

applications cluster_reactions Electrophilic Addition cluster_intermediates Halogenated Intermediates cluster_synthesis Further Synthesis cluster_products Potential Products start This compound halogenation Halogenation (Br₂, Cl₂) start->halogenation hydrohalogenation Hydrohalogenation (HBr, HCl) start->hydrohalogenation dihalo 2,3-Dihalo-2-methylpentanal halogenation->dihalo monohalo 2-Halo-2-methylpentanal hydrohalogenation->monohalo dehydro Dehydrohalogenation dihalo->dehydro nucleophilic_sub Nucleophilic Substitution monohalo->nucleophilic_sub grignard Grignard Reaction monohalo->grignard alpha_beta_unsat α-Halo-α,β-unsaturated Aldehydes dehydro->alpha_beta_unsat amino_aldehydes α-Amino Aldehydes nucleophilic_sub->amino_aldehydes alcohols Tertiary Alcohols grignard->alcohols

Caption: Synthetic utility of halogenated this compound derivatives.

References

Application Notes and Protocols for 2-Methylpent-2-enal in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-enal (CAS No. 623-36-9) is an alpha,beta-unsaturated aldehyde that is a significant component in the flavor and fragrance industry.[1][2] It is characterized by a powerful, green, grassy, and fruity aroma with aldehydic and slightly pungent notes.[1][3] This compound is found naturally in a variety of foods and beverages, including onions, chives, cranberries, guava, grapes, coffee, and black tea.[1][2] In flavor applications, it imparts sweet, fruity, and jammy notes, while in fragrances, it contributes to fresh, green, and fruity accords.[1][4] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and application in various formulations.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[5]
Molecular Weight 98.14 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[4]
Odor Profile Green, fruity, pungent, fresh, aldehydic, sharp, ethereal, apple, fatty, grassy[3]
Taste Profile Sweet, aldehydic, fruity, jammy, brown, beany, alliaceous, grassy[1]
Boiling Point 135-138 °C at 760 mmHg[4][6]
Flash Point 38 °C (100 °F)[4]
Specific Gravity 0.848 - 0.859 @ 25 °C[1]
Refractive Index 1.445 - 1.452 @ 20 °C[1]
Solubility Soluble in alcohol; slightly soluble in water[7]
LogP 1.4[5]
CAS Number 623-36-9[5]
FEMA Number 3194[7]

Applications in Flavor and Fragrance

This compound is a versatile ingredient used to enhance and impart specific characteristics in a wide range of products.

Flavor Applications:

Due to its fruity and green notes, this compound is utilized in the formulation of various food flavors, including:

  • Fruits: Enhances the ripeness and juiciness of berry, cherry, and other fruit flavors.[1]

  • Beverages: Provides fresh and fruity top notes to both alcoholic and non-alcoholic drinks.

  • Confectionery: Used in hard candies, chewing gum, and jellies to create authentic fruit profiles.

  • Savory: At low concentrations, it can add complexity to savory applications like sauces and dressings.

Fragrance Applications:

The powerful green and slightly fruity character of this compound makes it a valuable component in:

  • Fine Fragrances: Adds a fresh, natural, and vibrant top note to perfumes.

  • Personal Care Products: Incorporated into soaps, lotions, and shampoos for a refreshing scent.

  • Household Products: Used in air fresheners and cleaning products to impart a clean and green aroma.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol describes the synthesis of this compound through the self-condensation of propionaldehyde (B47417) using a nitrogenous organic base and an organic acid as catalysts.

Materials:

  • Propionaldehyde

  • Pyrrolidine (or other nitrogenous organic base like morpholine (B109124) or piperidine)

  • Acetic acid (or other organic acid)

  • Water (for washing)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a stirrer, add propionaldehyde.

  • Add the nitrogenous organic base to the flask. The molar ratio of propionaldehyde to the nitrogenous organic base should be approximately 1:0.02 to 1:1.2.[8]

  • Under agitation, slowly add the organic acid dropwise to the reaction mixture. The reaction temperature should be maintained between 10 °C and 30 °C.[8]

  • Continue stirring the mixture for 0.5 to 6 hours at the same temperature.[8]

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with water to remove the catalysts and any water-soluble byproducts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude this compound by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature. The yield of this compound can reach over 95% with this method.[8]

Logical Workflow for Synthesis:

G propionaldehyde Propionaldehyde reaction Aldol Condensation (10-30°C, 0.5-6h) propionaldehyde->reaction catalysts Nitrogenous Organic Base + Organic Acid catalysts->reaction washing Water Washing reaction->washing drying Drying (Anhydrous Na2SO4) washing->drying distillation Distillation (Reduced Pressure) drying->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation - Odor and Flavor Profile

This protocol outlines the procedure for determining the odor and flavor profile of this compound using Quantitative Descriptive Analysis (QDA).

Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe sensations, and availability.

  • Conduct training sessions to familiarize panelists with the aroma and taste of this compound and to develop a consensus vocabulary of descriptive terms. Provide reference standards for each descriptor.

Sample Preparation:

  • Odor Evaluation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol) at concentrations ranging from 0.1% to 10%. Present samples in coded, capped glass vials.

  • Flavor Evaluation: Prepare a series of dilutions in a neutral base (e.g., sugar water or a simple unflavored food matrix) at concentrations ranging from 1 to 20 ppm. Present samples in coded cups.

Evaluation Procedure:

  • Present the coded samples to the panelists in a randomized order.

  • Instruct panelists to evaluate the odor of each sample by sniffing from the vial and the flavor by tasting a small amount of the liquid.

  • Panelists should rate the intensity of each descriptive attribute on a line scale (e.g., 0 = not perceptible, 100 = extremely strong).

  • Provide water and unsalted crackers for palate cleansing between samples.

  • Collect and analyze the data to generate a sensory profile (spider web plot) for this compound.

Protocol 3: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass selective detector (MSD).

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-Wax).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/minute to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to an appropriate concentration for GC-MS analysis.

Analysis:

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the data from both the FID and MSD.

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.[9]

Stability and Formulation Considerations

This compound, as an α,β-unsaturated aldehyde, is susceptible to degradation through oxidation, polymerization, and reactions with other components in a formulation, which can be influenced by factors such as pH, temperature, and light exposure.[8][10]

  • pH: Acidic conditions can accelerate the degradation of α,β-unsaturated aldehydes.[10] Therefore, in acidic food and beverage systems, the stability of this compound may be compromised. Buffering the system or using encapsulation technologies can help mitigate this.

  • Temperature: High temperatures can promote both oxidation and polymerization reactions.[10] It is recommended to store this compound in a cool place and to minimize heat exposure during processing.

  • Light: Exposure to UV light can initiate photooxidation.[8] The use of opaque packaging is recommended for products containing this ingredient.

  • Oxidation: The double bond and the aldehyde group are susceptible to oxidation. The inclusion of antioxidants in the formulation can help to improve the shelf life of the final product.

Signaling Pathway in Sensory Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation).

Olfactory Pathway:

The "green" and "fruity" aroma of this compound is detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. ORs are a large family of G protein-coupled receptors (GPCRs).[11][12] The binding of an odorant molecule like this compound to its specific OR triggers a signaling cascade.

General Olfactory Signaling Pathway:

G odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: General olfactory signaling pathway for odorant perception.

Taste Pathway:

Recent studies have shown that short-chain aliphatic aldehydes, including C3-C6 aldehydes, can act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which is expressed in the oral cavity.[3] This modulation can enhance the perception of other tastes, such as salty and umami. This suggests that this compound may not only contribute to the aroma but also modulate the overall taste profile of a food product.

Taste Modulation Pathway:

G aldehyde This compound casr Calcium-Sensing Receptor (CaSR) aldehyde->casr modulation Positive Allosteric Modulation casr->modulation taste_perception Enhanced Salty/Umami Taste Perception modulation->taste_perception

Caption: Proposed pathway for taste modulation by this compound.

References

Application Note and Protocol: Base-Catalyzed Synthesis of 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylpent-2-enal is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its production is commonly achieved through the base-catalyzed self-aldol condensation of propanal. This application note provides a detailed protocol for this synthesis, focusing on the use of a heterogeneous solid base catalyst, which offers advantages in terms of catalyst reusability, ease of separation, and improved process efficiency over traditional homogeneous base catalysts like sodium hydroxide (B78521). The protocol described is based on the use of activated hydrotalcite, a layered double hydroxide that has demonstrated high activity and selectivity for this reaction.

Reaction Principle

The base-catalyzed synthesis of this compound from propanal proceeds via an aldol (B89426) condensation mechanism. In the presence of a base, a proton is abstracted from the α-carbon of a propanal molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second propanal molecule. The resulting β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal, readily undergoes dehydration to yield the final product, this compound, which is stabilized by conjugation of the double bond with the carbonyl group.

Experimental Protocol

This protocol details the synthesis of this compound using an activated hydrotalcite catalyst under solvent-free conditions.

Materials:

  • Propanal (≥98%)

  • Activated Hydrotalcite (Mg/Al molar ratio of 3.5)

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Dropping funnel

  • Heating mantle

  • Apparatus for distillation

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis

Catalyst Preparation (Activation of Hydrotalcite):

Hydrotalcite with a Mg/Al molar ratio of 3.5 is prepared via co-precipitation. It is then activated by calcination in a muffle furnace at 450°C for several hours to form the layered double oxide (LDO) structure with high basicity.[1]

Reaction Procedure:

  • Set up a clean and dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charge the flask with the activated hydrotalcite catalyst.

  • Begin vigorous stirring (e.g., 1000 rpm) and heat the flask to the reaction temperature of 100°C using a heating mantle.[1][2][3]

  • Once the temperature is stable, add propanal to the flask.

  • Maintain the reaction mixture at 100°C with continuous stirring for 10 hours.[2][3]

  • Monitor the reaction progress by taking aliquots periodically and analyzing them by GC-MS to determine the conversion of propanal and selectivity for this compound.[1]

  • After the reaction is complete (as determined by GC-MS analysis showing stable conversion), cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and potentially reused.[2]

  • The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Safety Precautions:

  • Propanal is a flammable and volatile liquid. All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is performed at an elevated temperature. Use caution when handling the hot apparatus.

Data Presentation

The following table summarizes the quantitative data from various base-catalyzed synthesis methods of this compound.

CatalystBase TypeReaction Temperature (°C)Reaction Time (h)Propanal Conversion (%)This compound Selectivity (%)Yield (%)SolventReference
Activated Hydrotalcite (Mg/Al = 3.5)Heterogeneous Solid Base100109799-Solvent-free[1][2][3]
Strong Anion Exchange ResinHeterogeneous Solid Base3519795-Aqueous Media[3][4]
Nitrogenous Organic Base/Organic AcidHomogeneous Organic Base10 - 300.5 - 6-->95Solvent-free[5]
Sodium Hydroxide (NaOH)Homogeneous Inorganic Base--9986--

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup Assemble three-necked flask with condenser, stirrer, and thermometer under N2 add_catalyst Add activated hydrotalcite catalyst setup->add_catalyst heat Heat to 100°C with vigorous stirring add_catalyst->heat add_propanal Add propanal heat->add_propanal react Maintain at 100°C for 10 hours add_propanal->react cool Cool to room temperature react->cool filter Filter to remove catalyst cool->filter distill Purify by distillation filter->distill gcms Analyze product by GC-MS distill->gcms

Caption: Workflow for the base-catalyzed synthesis of this compound.

Signaling Pathway (Reaction Mechanism):

reaction_mechanism propanal1 Propanal enolate Enolate (Nucleophile) propanal1->enolate α-proton abstraction base Base (Catalyst) alkoxide β-Hydroxy Alkoxide Intermediate enolate->alkoxide Nucleophilic attack propanal2 Propanal (Electrophile) aldol 3-Hydroxy-2-methylpentanal alkoxide->aldol Protonation product This compound aldol->product Dehydration water H2O

Caption: Mechanism of the base-catalyzed aldol condensation of propanal.

References

Application Notes and Protocols: Hydrodeoxygenation and Hydrogenation of 2-Methylpent-2-enal on Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic hydrodeoxygenation (HDO) and hydrogenation of 2-methylpent-2-enal, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. It includes a comparative analysis of various catalytic systems, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows.

Introduction

The selective conversion of α,β-unsaturated aldehydes like this compound is a critical process in organic synthesis. The primary goal is often the selective hydrogenation of either the carbon-carbon (C=C) or the carbon-oxygen (C=O) double bond, or the complete hydrodeoxygenation to produce alkanes. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product. This document summarizes key findings and provides practical protocols for researchers in this field.

Catalytic Performance Data

The following tables summarize the performance of various catalysts in the hydrogenation and hydrodeoxygenation of this compound. It is important to note that direct comparison can be challenging as reaction conditions may vary across different studies.

Gas-Phase Hydrogenation/Hydrodeoxygenation

Table 1: Performance of Supported Metal Catalysts in Gas-Phase Conversion of this compound

CatalystSupportTemperature (°C)This compound Conversion (%)Selectivity to 2-Methylpentanal (B94375) (%)Selectivity to 2-Methylpentan-1-ol (%)Selectivity to 2-Methylpentane (%)Other Products
0.5 wt% PtSiO₂200-400HighHighLowModeraten-pentane, CO (from decarbonylation)[1]
0.5 wt% PdSiO₂200-400HighHighLowModeraten-pentane, CO (from decarbonylation)[1]
5 wt% CuSiO₂200-400ModerateModerateHighHigh-

Note: At lower temperatures, Pt and Pd catalysts show a strong preference for C=C bond hydrogenation to yield 2-methylpentanal.[1] As the temperature increases, decarbonylation to n-pentane and CO becomes more significant.[1] Copper catalysts, in contrast, tend to hydrogenate both the C=C and C=O bonds.[1]

Liquid-Phase Hydrogenation

Table 2: Performance of Supported Metal Catalysts in Liquid-Phase Hydrogenation of this compound

CatalystSupportTemperature (°C)Pressure (bar)This compound Conversion (%)Selectivity to 2-Methylpentanal (%)Selectivity to 2-Methyl-2-penten-1-ol (%)Solvent
6 wt% CoActive Carbon10060High~100-Not specified
CuZnAlHydrotalcite-derived6510-60Low1000Not specified[2]
CuZnAlHydrotalcite-derived1056060Low54Not specified[2]

Note: Cobalt catalysts supported on active carbon have demonstrated high selectivity towards 2-methylpentanal in the liquid phase.[3] The selectivity of CuZnAl hydrotalcite-derived catalysts can be tuned by adjusting the reaction temperature and pressure.[2]

Reaction Pathways and Experimental Workflow

Signaling Pathways

The reaction of this compound over a heterogeneous catalyst can proceed through several pathways, including hydrogenation of the C=C bond, hydrogenation of the C=O bond, complete hydrogenation to the saturated alcohol, and hydrodeoxygenation to the corresponding alkane.

ReactionPathways MPE This compound MPA 2-Methylpentanal MPE->MPA + H₂ (C=C hydrogenation) Catalysts: Pt, Pd, Co MPEO 2-Methyl-2-penten-1-ol MPE->MPEO + H₂ (C=O hydrogenation) Catalyst: Cu NP n-Pentane + CO MPE->NP Decarbonylation Catalysts: Pt, Pd MPOL 2-Methylpentan-1-ol MPA->MPOL + H₂ MPEO->MPOL + H₂ MP 2-Methylpentane MPOL->MP + H₂ / -H₂O (HDO)

Figure 1: Reaction pathways for the hydrodeoxygenation and hydrogenation of this compound.

Experimental Workflow

The general workflow for investigating the catalytic conversion of this compound involves catalyst synthesis, characterization, reaction setup, and product analysis.

ExperimentalWorkflow cluster_catalyst_prep Catalyst Preparation cluster_catalyst_char Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cat_synthesis Catalyst Synthesis (e.g., Impregnation, Precipitation) calcination Calcination cat_synthesis->calcination reduction Reduction calcination->reduction char_techniques Characterization (e.g., XRD, TEM, Chemisorption) reduction->char_techniques reactor_setup Reactor Setup (Fixed-bed or Batch) char_techniques->reactor_setup reaction_execution Reaction Execution (Temperature, Pressure, Flow Rate) reactor_setup->reaction_execution product_collection Product Collection reaction_execution->product_collection product_analysis Analysis (GC, GC-MS) product_collection->product_analysis data_analysis Data Analysis (Conversion, Selectivity, Yield) product_analysis->data_analysis

Figure 2: General experimental workflow for catalytic studies.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of catalysts and the execution of the catalytic reactions.

Catalyst Preparation Protocol (Impregnation Method for Pt/SiO₂)
  • Support Preparation: Dry the silica (B1680970) (SiO₂) support at 120°C for 12 hours to remove adsorbed water.

  • Impregnation: Prepare a solution of the platinum precursor (e.g., H₂PtCl₆) in a suitable solvent (e.g., deionized water or ethanol). The volume of the solution should be equal to the pore volume of the silica support (incipient wetness impregnation). Add the precursor solution to the dried silica support dropwise with constant mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110°C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in the reactor under a flow of hydrogen (H₂). Ramp the temperature to 400°C at a rate of 10°C/min and hold for 2 hours. Cool down to the desired reaction temperature under H₂ flow.

Gas-Phase Hydrogenation Protocol
  • Reactor Setup: Load the catalyst (typically 0.1-0.5 g) into a fixed-bed reactor (e.g., a quartz or stainless steel tube). Place quartz wool plugs at both ends of the catalyst bed to hold it in place.

  • Catalyst Pre-treatment: Perform the in-situ reduction of the catalyst as described in the catalyst preparation protocol.

  • Reaction Execution:

    • Set the reactor temperature to the desired value (e.g., 200°C).

    • Introduce a continuous flow of hydrogen gas through the reactor.

    • Introduce this compound into the hydrogen stream using a syringe pump. The reactant is vaporized in a heated zone before entering the reactor. A typical H₂/aldehyde molar ratio is 10-20.

    • Maintain the desired total pressure (e.g., atmospheric pressure).

  • Product Analysis:

    • Pass the reactor effluent through a cold trap to collect the liquid products.

    • Analyze the gas-phase products online using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Thermal Conductivity Detector (TCD).

    • Analyze the collected liquid products using a GC and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the products.

    • Calculate the conversion of this compound and the selectivity to each product based on the analytical results.

Liquid-Phase Hydrogenation Protocol
  • Reactor Setup: Place the catalyst (e.g., 50-100 mg) and a magnetic stir bar in a high-pressure batch reactor (autoclave).

  • Reactant and Solvent Addition: Add the solvent (e.g., isopropanol, 50 mL) and this compound (e.g., 1-2 g) to the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it several times with hydrogen to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-60 bar).

    • Heat the reactor to the desired temperature (e.g., 80-120°C) with constant stirring.

    • Monitor the reaction progress by taking samples periodically through a sampling valve.

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid product mixture using GC and GC-MS to determine the conversion and product distribution.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen gas is highly flammable. Ensure proper ventilation and use a fume hood when working with hydrogen. All equipment should be properly grounded.

  • High-pressure reactions should be conducted behind a safety shield.

  • Catalyst calcination and reduction should be performed in a well-ventilated furnace or tube furnace.

These notes and protocols provide a foundation for researchers working on the catalytic conversion of this compound. For specific applications, further optimization of catalysts and reaction conditions may be necessary.

References

Application Note: Synthesis of 3-(Acetylthio)-2-methylpentanal via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-2025-01

Abstract

This application note provides a detailed protocol for the synthesis of 3-(acetylthio)-2-methylpentanal through the Michael addition of thioacetic acid to 2-methylpent-2-enal. The thia-Michael addition is a crucial carbon-sulfur bond-forming reaction with wide applications in organic synthesis and drug development due to its high efficiency and atom economy.[1] This document outlines the reaction mechanism, a detailed experimental workflow, and characterization of the final product, intended for researchers in organic chemistry and drug development.

Reaction Scheme

Figure 1: Michael addition of thioacetic acid to this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-(acetylthio)-2-methylpentanal.

ParameterValueReference
Reactants
This compound34 mmol[2]
Thioacetic Acid51.6 mmol (1.5 equivalents)[2]
Catalyst
Piperidine (B6355638)100 µL[2]
Reaction Conditions
Temperature10 °C (addition), then Room Temperature[2]
Reaction Time18 hours[2]
SolventNeat (Solvent-free for reaction, Diethyl ether for workup)[2]
Product
Product Name3-(Acetylthio)-2-methylpentanal[2]
Molecular FormulaC₈H₁₄O₂S
Molecular Weight174.26 g/mol
Purity (by NMR)>95%[2]
AppearanceOily liquid
Sensory PropertiesLeek, onion, and bouillon-like[2]

Experimental Protocol

This protocol is adapted from the procedure described by Robert, F., et al. (2004).[2]

Materials
  • (E)-2-Methylpent-2-enal (99% purity)

  • Thioacetic acid (≥98% purity)

  • Piperidine (≥99% purity)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 N solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Round-bottom flask or reaction cylinder

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Reaction Setup: To a suitable reaction vessel (e.g., a cylinder of a Quest 205 apparatus or a round-bottom flask) equipped with a magnetic stir bar, add this compound (34 mmol).

  • Catalyst Addition: Place the vessel under a nitrogen atmosphere and cool to 10 °C using an ice bath. Add piperidine (100 µL) to the stirred solution.

  • Thioacetic Acid Addition: Add thioacetic acid (3.68 mL, 51.6 mmol) dropwise to the reaction mixture while maintaining the temperature at 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Workup:

    • Dilute the reaction mixture with diethyl ether (10 mL).

    • Transfer the mixture to a separatory funnel and wash with 1 N hydrochloric acid (10 mL).

    • Separate the organic layer and wash it twice with a saturated sodium bicarbonate solution (2 x 10 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by distillation under reduced pressure if necessary.

Characterization

The structure and purity of the synthesized 3-(acetylthio)-2-methylpentanal can be confirmed using the following analytical techniques:

  • NMR Spectroscopy: The formation of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The purity of the product has been reported to be ≥95% as measured by NMR.[2]

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the product and confirm its molecular weight. The NIST WebBook provides gas chromatography data for this compound.[3]

Mandatory Visualizations

Reaction Mechanism

The Michael addition of thioacetic acid to this compound is typically base-catalyzed.[4] The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated aldehyde.[4][5]

Reaction_Mechanism cluster_reactants Reactant Activation cluster_addition Nucleophilic Attack cluster_protonation Protonation Thioacetic_Acid Thioacetic Acid (CH3COSH) Thiolate Thiolate Anion (CH3COS⁻) Thioacetic_Acid->Thiolate Deprotonation Protonated_Base Protonated Base (BH⁺) Thioacetic_Acid->Protonated_Base Base Base (B:) Base->Thiolate Base->Protonated_Base Enone This compound Thiolate->Enone Product 3-(Acetylthio)-2-methylpentanal Protonated_Base->Product Regen_Base Regenerated Base (B:) Protonated_Base->Regen_Base Enolate Enolate Intermediate Enone->Enolate 1,4-Addition Enolate->Product Protonation

Caption: Base-catalyzed mechanism of the thia-Michael addition.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of 3-(acetylthio)-2-methylpentanal.

Experimental_Workflow arrow arrow Start Start Setup Reaction Setup: - Add this compound to flask - Cool to 10°C under N2 Start->Setup Catalyst Add Piperidine (catalyst) Setup->Catalyst Addition Slowly add Thioacetic Acid at 10°C Catalyst->Addition React Stir at Room Temperature for 18h Addition->React Workup Workup: 1. Dilute with Diethyl Ether 2. Wash with 1N HCl 3. Wash with sat. NaHCO3 React->Workup Dry Dry organic layer with Na2SO4 Workup->Dry Purify Filter and concentrate under reduced pressure Dry->Purify Analyze Characterize Product (NMR, GC-MS) Purify->Analyze End End Analyze->End

Caption: Workflow for the synthesis of 3-(acetylthio)-2-methylpentanal.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-(acetylthio)-2-methylpentanal via a base-catalyzed Michael addition. The procedure is straightforward and yields a product of high purity, as confirmed by NMR and GC-MS analysis.[2][3] This methodology is valuable for researchers requiring access to β-thio-substituted aldehydes for various applications in chemical synthesis and sensory science.

References

Application Notes and Protocols for the Synthesis of 2-Methylpent-2-enal using Anion Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpent-2-enal is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its production often involves the self-aldol condensation of propanal. The use of heterogeneous catalysts, such as anion exchange resins, for this transformation offers significant advantages over traditional homogeneous base catalysts, including simplified product purification, reduced corrosive waste streams, and the potential for catalyst recycling, aligning with the principles of green chemistry. This document provides detailed application notes and protocols for the synthesis of this compound using anion exchange resins as catalysts.

Reaction Principle

The synthesis of this compound from propanal is a base-catalyzed self-aldol condensation reaction. The reaction proceeds in two main steps: an initial aldol (B89426) addition to form a β-hydroxy aldehyde (3-hydroxy-2-methylpentanal), followed by a dehydration step to yield the α,β-unsaturated aldehyde, this compound. Anion exchange resins, particularly those with quaternary ammonium (B1175870) functional groups in the hydroxide (B78521) form (e.g., Amberlyst A-26 OH), provide the basic sites necessary to catalyze this reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound using different types of anion exchange resins under various reaction conditions.

Table 1: Performance of Strong Anion Exchange Resins

Catalyst TypeResin ConcentrationTemperature (°C)Reaction Time (h)Propanal Conversion (%)Selectivity to this compound (%)Yield (%)Reference
Strong Anion Exchange Resin0.4 g/mL3519795-[1][2]
Strong Anion Exchange Resin1.2 g/mL35780.472.4-[1][2]
Anion Exchange Resin10 mmol / 20 mmol propanal302--93.54[2]

Table 2: Performance of Weak Anion Exchange Resins

Catalyst TypeResin ConcentrationTemperature (°C)Reaction Time (h)Propanal Conversion (%)Primary ProductReference
Weak Anion Exchange Resin0.8 g/mL352489.93-hydroxy-2-methylpropanal[1][2]

Note: The yield for some entries was not explicitly stated in the source material.

Experimental Protocols

Catalyst Preparation and Pre-treatment

Objective: To ensure the anion exchange resin is in the active hydroxide (OH⁻) form and free of impurities.

Materials:

  • Strong base anion exchange resin (e.g., Amberlyst A-26 OH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Methanol (B129727)

  • Beaker

  • Buchner funnel and filter paper

Protocol:

  • Weigh the desired amount of anion exchange resin.

  • Wash the resin with deionized water to remove any preservatives and fine particles.

  • To convert the resin to the hydroxide form (if it is in the chloride or another form), treat it with a 1 M NaOH solution. Use a volume of NaOH solution that is at least three times the volume of the resin.

  • Stir the resin slurry gently for 1-2 hours.

  • Filter the resin using a Buchner funnel and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Finally, wash the resin with methanol to remove excess water.

  • The pre-treated resin can be used immediately or stored in a sealed container.

Synthesis of this compound (Batch Reactor)

Objective: To synthesize this compound from propanal using a pre-treated anion exchange resin in a batch reactor setup.

Materials:

  • Propanal

  • Pre-treated strong anion exchange resin (e.g., Amberlyst A-26 OH)

  • Solvent (e.g., benzene (B151609) or solvent-free)

  • Round-bottom flask equipped with a magnetic stirrer and a condenser

  • Heating mantle or oil bath with temperature control

  • Sampling syringe

Protocol:

  • Set up the reaction apparatus in a fume hood.

  • To the round-bottom flask, add the desired amount of propanal and solvent (if applicable). For example, a molar ratio of anion exchange resin to propanal of 10 mmol to 20 mmol can be used.[2]

  • Add the pre-treated anion exchange resin to the flask. The amount of resin can be varied, for instance, a concentration of 0.4 g/mL has been reported to be effective.[1][2]

  • Commence stirring to ensure good mixing of the reactants and the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 30-35 °C) and maintain it for the specified reaction time (e.g., 1-2 hours).[1][2]

  • Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them by Gas Chromatography (GC) or other suitable analytical techniques.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration.

  • The filtrate contains the product, unreacted propanal, and any by-products.

Product Purification

Objective: To isolate and purify the this compound from the reaction mixture.

Materials:

  • Crude reaction mixture (filtrate from the previous step)

  • Distillation apparatus

  • Rotary evaporator

Protocol:

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation. Collect the fraction boiling at the boiling point of this compound (approximately 135-137 °C at atmospheric pressure).

  • Characterize the purified product using analytical techniques such as NMR and IR spectroscopy to confirm its identity and purity.

Catalyst Regeneration and Recycling

Objective: To regenerate the used anion exchange resin for subsequent use.

Materials:

  • Used anion exchange resin

  • Deionized water

  • Methanol

  • 1 M Sodium Hydroxide (NaOH) solution (optional, for heavily fouled resin)

Protocol:

  • After filtration from the reaction mixture, wash the recovered resin thoroughly with methanol to remove any adsorbed organic species.

  • Wash the resin with deionized water.

  • If the catalyst activity is found to decrease significantly after several cycles, it can be regenerated by treating it with a 1 M NaOH solution as described in the pre-treatment protocol.

  • After regeneration, wash the resin with deionized water until neutral and then with methanol.

  • The regenerated resin can be reused for subsequent reactions.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Propanal1 Propanal Enolate Enolate Ion Propanal1->Enolate Deprotonation Propanal2 Propanal Aldol_Adduct 3-Hydroxy-2-methylpentanal Propanal2->Aldol_Adduct Resin Anion Exchange Resin (OH⁻) Enolate->Aldol_Adduct Nucleophilic Attack Product This compound Aldol_Adduct->Product Dehydration Water H₂O Aldol_Adduct->Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Pretreatment Catalyst Pre-treatment (Activation to OH⁻ form) Start->Pretreatment Reaction Batch Reaction (Propanal + Resin Catalyst) Pretreatment->Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Purification Product Purification (Distillation) Filtration->Purification Regeneration Catalyst Regeneration (Washing/Base Treatment) Filtration->Regeneration Used Catalyst Analysis Product Analysis (GC, NMR, IR) Purification->Analysis End End Analysis->End Pure Product Recycle Catalyst Recycle Regeneration->Recycle Recycle->Reaction Recycled Catalyst

Caption: General experimental workflow for this compound synthesis.

References

Troubleshooting & Optimization

Purification techniques for 2-Methylpent-2-enal after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methylpent-2-enal after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical impurities?

A1: The most prevalent synthesis route is the self-aldol condensation of propanal, often catalyzed by a base like sodium hydroxide, or nitrogenous organic bases.[1][2][3] This reaction involves the formation of a β-hydroxy aldehyde (aldol), followed by dehydration.[3]

Common impurities in the crude product include:

  • Unreacted Propanal: The starting material may not fully react.[1]

  • Aldol (B89426) Addition Product (3-hydroxy-2-methylpentanal): The intermediate before the dehydration step.[4]

  • 2-Methyl-2-pentenoic acid: Formed by the oxidation of the aldehyde, especially on exposure to air.[5][6]

  • Higher Condensation Products/Oligomers: Side reactions can lead to the formation of higher molecular weight byproducts.[5]

  • Water: A byproduct of the condensation reaction and also introduced during aqueous workup steps.[1][7]

  • Catalyst Residues: Depending on the catalyst used (e.g., NaOH, organic amines).[1][5]

Q2: What is the recommended primary purification technique for crude this compound?

A2: Fractional distillation under reduced pressure is the most effective and commonly used method for purifying this compound on a laboratory and industrial scale.[1][8][9] This technique efficiently separates the desired product from lower-boiling impurities like propanal and higher-boiling residues like oligomers. A high E/Z isomer ratio of 99.2/0.8 has been reported after distillation.[8][9]

Q3: How can I remove acidic impurities before distillation?

A3: Acidic impurities, primarily 2-methyl-2-pentenoic acid, can be removed by washing the crude product with a mild basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended.[5] This converts the carboxylic acid into its water-soluble sodium salt, which is then removed in the aqueous phase during an extraction.

Q4: What are the optimal storage conditions for purified this compound?

A4: To maintain purity and prevent degradation, this compound should be stored in a cool, dry, and dark place.[8][10] It is advisable to store it in an airtight container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[8] Recommended storage temperatures are between 2–8°C.[8] Since it is a flammable liquid with a flash point of 32°C, it must be kept away from heat, sparks, and open flames.[10]

Q5: Can chromatography be used for the purification of this compound?

A5: Yes, chromatography can be used, particularly for high-purity applications or small-scale separations. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed for its analysis and can be scaled for preparative purification.[11] For general laboratory use, column chromatography using a solid phase like basic alumina (B75360) can also be effective in removing polar impurities.[5]

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[10]
Molecular Weight 98.14 g/mol
Boiling Point 137-138 °C (at 1020 hPa)[10]
77-78.5 °C (at 100 mmHg)[1]
Density 0.86 g/mL (at 25 °C)[10]
Refractive Index n20/D 1.45
Flash Point 32 °C (closed cup)[10]
Crude Purity (GC) 91.6% - 92.7%[1]
Purity after Distillation 97.8% - 98.1%[1]
(E)/(Z) Isomer Ratio >99% (E)-isomer[8][9]

Experimental Protocols

Protocol 1: Extractive Workup to Remove Acidic Impurities

Objective: To remove acidic byproducts (e.g., 2-methyl-2-pentenoic acid) and water-soluble impurities from the crude reaction mixture prior to distillation.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The organic layer contains the this compound, while the aqueous layer contains the sodium salt of the acidic impurity.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and dissolved salts.

  • Separate and discard the aqueous layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), swirl, and let it stand for 10-15 minutes until the liquid is clear.

  • Decant or filter the dried organic phase to remove the drying agent. The product is now ready for purification by fractional distillation.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound from non-volatile residues, higher-boiling impurities, and any remaining starting material.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry. Use a vacuum-jacketed or well-insulated Vigreux column for efficient separation.

  • Sample Charging: Charge the dried crude product from the extractive workup into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Vacuum Application: If performing vacuum distillation, connect the apparatus to a vacuum pump with a pressure gauge. Gradually reduce the pressure to the desired level (e.g., 100 mmHg).[1]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or unreacted propanal.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the expected boiling point (e.g., 77-78.5 °C at 100 mmHg), switch to a clean receiving flask to collect the purified this compound.[1] A purity of over 97% can be achieved.[1]

    • Residue: Stop the distillation before the flask goes to dryness to avoid overheating potentially unstable residues.

  • Shutdown: Allow the apparatus to cool completely before releasing the vacuum and disassembling. Store the purified product under the recommended conditions.

Troubleshooting Guides

Fractional Distillation Issues
QuestionPossible Cause(s)Recommended Solution(s)
Why is the distillation temperature fluctuating and not stable? - Uneven heating.- Distillation rate is too fast, preventing equilibrium.- Leaks in the vacuum system.- Use a heating mantle with a stirrer for even heat distribution.- Reduce the heating rate to allow a stable vapor-liquid equilibrium to be established in the column.- Check all joints and ensure they are properly sealed.
Why is no distillate collecting even though the pot is boiling? - Inefficient insulation of the distillation column.- Thermometer bulb is placed incorrectly (too high).- Significant vacuum leak.- Insulate the distillation column and head with glass wool or aluminum foil.- Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.- Re-check and grease all joints; verify the vacuum pump is functioning correctly.
Why is the collected distillate cloudy? - Water contamination in the starting material or apparatus.- Ensure the crude product is thoroughly dried with a drying agent before distillation.- Use completely dry glassware for the setup.
Chromatography and Purity Issues
QuestionPossible Cause(s)Recommended Solution(s)
My purified product turns yellow/brown upon storage. Why? - Oxidation or polymerization.- Presence of residual acidic or basic impurities catalyzing degradation.- Ensure the product is stored under an inert atmosphere (N₂ or Ar) and in a cool, dark place.[8]- Re-purify the material, ensuring all acidic/basic residues are removed through washing steps before final distillation.
TLC analysis of the crude product shows a spot at the baseline and streaking. What does this mean? - Baseline spot indicates highly polar impurities (e.g., carboxylic acid salt, aldol product).- Streaking suggests the sample is too concentrated or contains acidic/basic components interacting strongly with the silica (B1680970) gel.- The baseline spot will be removed by the aqueous wash.- Dilute the sample before spotting on the TLC plate.- Neutralize the crude product with a bicarbonate wash before chromatographic analysis.
How do I confirm the removal of the corresponding carboxylic acid? - The acidic impurity is still present.- Perform an IR spectroscopy analysis; the presence of a broad O-H stretch around 2500-3300 cm⁻¹ alongside the carbonyl peak indicates carboxylic acid contamination.- Use TLC: the acid will have a lower Rf value than the aldehyde and may streak. After a NaHCO₃ wash, the acid spot should disappear.

Visualized Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification propanal Propanal synthesis Aldol Condensation propanal->synthesis catalyst Base Catalyst catalyst->synthesis crude Crude Product (this compound, Impurities, H₂O) synthesis->crude Reaction Mixture wash Wash with NaHCO₃(aq) & Brine crude->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry dried_crude Dried Crude Product dry->dried_crude distillation Fractional Distillation dried_crude->distillation pure_product Purified this compound (>97% Purity) distillation->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree start Problem: Low Purity After Distillation q1 Is the distillate cloudy? start->q1 a1_yes YES: Water Contamination q1->a1_yes Yes q2 Does IR show a broad O-H peak (2500-3300 cm⁻¹)? q1->q2 No s1 Solution: Thoroughly dry crude product and glassware before distillation. a1_yes->s1 a2_yes YES: Acid Impurity Present q2->a2_yes Yes q3 Was the distillation temperature unstable? q2->q3 No s2 Solution: Perform NaHCO₃ wash before the drying step. a2_yes->s2 a3_yes YES: Inefficient Separation q3->a3_yes Yes s3 Solution: Improve column insulation, reduce heating rate, check for leaks. a3_yes->s3

Caption: Troubleshooting decision tree for low purity issues after distillation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and recommended storage conditions for 2-Methylpent-2-enal, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration at 2-8°C is advisable. It is also good practice to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q2: How stable is this compound at room temperature?

A2: this compound is moderately stable at room temperature for short periods if stored in a tightly sealed container and protected from light. However, as an unsaturated aldehyde, it is susceptible to gradual degradation through oxidation and polymerization, especially with prolonged exposure to air and light. For long-term storage, refrigeration is recommended to slow down these degradation processes.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound include:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-methyl-2-pentenoic acid. This can be accelerated by exposure to air (oxygen).

  • Polymerization: The carbon-carbon double bond can undergo radical-initiated polymerization, especially when exposed to heat, light, or in the presence of impurities. This can lead to the formation of oligomers and polymers, appearing as a viscous liquid or solid precipitate.

  • Photodegradation: Exposure to UV light can promote both oxidation and polymerization reactions, as well as potentially lead to isomerization of the double bond.[2][3]

Q4: Can I use an inhibitor to improve the stability of this compound?

A4: Yes, for long-term storage or if the compound will be subjected to conditions that could promote polymerization (e.g., distillation), the addition of a polymerization inhibitor such as hydroquinone (B1673460) (HQ) or butylated hydroxytoluene (BHT) is recommended. These compounds act as radical scavengers to prevent the initiation of polymerization.

Q5: What are the signs of this compound degradation?

A5: Signs of degradation can include a change in color (developing a yellow or brownish tint), an increase in viscosity, or the formation of a precipitate. A change in the odor profile may also be indicative of the formation of degradation products. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and identify degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Verify the purity of your this compound stock using GC-MS or HPLC. If degraded, procure a fresh batch. Ensure proper storage conditions are maintained (cool, dark, inert atmosphere).
Reaction yields are lower than expected The presence of impurities or degradation products (e.g., carboxylic acids) in the this compound starting material.Purify the this compound by distillation before use, especially for sensitive reactions. Consider adding a polymerization inhibitor if distillation is performed at elevated temperatures.
Formation of a viscous liquid or solid in the reagent bottle Polymerization of the compound.Discard the reagent as it is no longer pure. In the future, store the compound with a polymerization inhibitor and under recommended conditions.
Discoloration of the compound (yellowing) Oxidation or presence of other impurities.While a slight yellowing may not significantly impact all applications, for high-purity requirements, the compound should be purified (e.g., by distillation).

Stability Data

Condition Parameter Expected Stability Primary Degradation Pathway(s)
Temperature 4°C (Refrigerated)GoodSlow oxidation and polymerization
25°C (Room Temp)ModerateOxidation and polymerization
>40°CPoorAccelerated oxidation and polymerization
Light DarkGood-
Ambient LightModeratePhotodegradation, photo-oxidation, photopolymerization
UV LightPoorRapid photodegradation, photo-oxidation, photopolymerization
Atmosphere Inert (N₂, Ar)Good-
Air (Oxygen)Poor to ModerateOxidation
Inhibitor With Inhibitor (e.g., Hydroquinone)GoodPolymerization is significantly slowed
Without InhibitorModerate to PoorSusceptible to polymerization

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its long-term stability.

1. Materials:

  • This compound (high purity)

  • Temperature-controlled ovens or incubators

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

  • HPLC or GC-MS system for analysis

  • Solvents for analysis (e.g., acetonitrile (B52724), water)

  • Polymerization inhibitor (e.g., hydroquinone) - optional, for a comparative study

2. Sample Preparation:

  • Dispense 1 mL aliquots of high-purity this compound into several amber glass vials.

  • If studying the effect of an inhibitor, prepare a parallel set of samples containing the inhibitor at a specified concentration (e.g., 100 ppm).

  • Purge the headspace of each vial with an inert gas before sealing tightly.

3. Storage Conditions:

  • Control: 4°C ± 2°C (refrigerated)

  • Accelerated Condition 1: 25°C ± 2°C / 60% ± 5% RH

  • Accelerated Condition 2: 40°C ± 2°C / 75% ± 5% RH

  • Photostability: Store a set of samples in a photostability chamber with a controlled light source (e.g., ICH option 2).

4. Testing Schedule:

  • Initial: Analyze a sample immediately after preparation (Time 0).

  • Accelerated: Test samples at regular intervals (e.g., 1, 2, 4, and 8 weeks).

  • Photostability: Test after a defined light exposure.

5. Analytical Method (HPLC Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Quantification: Determine the purity of this compound by calculating the peak area percentage. Identify and quantify any significant degradation products by comparing with reference standards if available, or by using relative peak areas.

6. Data Analysis:

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Identify and quantify the major degradation products.

  • Use the data from accelerated conditions to estimate the shelf-life at recommended storage conditions using appropriate kinetic models (e.g., Arrhenius equation for temperature effects).[4]

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation Temperature->Oxidation Polymerization Polymerization Temperature->Polymerization Light Light Light->Polymerization Photodegradation Photodegradation Light->Photodegradation Atmosphere Atmosphere Atmosphere->Oxidation Inhibitor Inhibitor Inhibitor->Polymerization Prevents This compound This compound This compound->Oxidation High Temperature, Air This compound->Polymerization Heat, Light, No Inhibitor This compound->Photodegradation UV Light

Caption: Factors influencing the stability of this compound.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Vials, Inert Gas) Start->Sample_Prep Storage Storage at Different Conditions (Temp, Light) Sample_Prep->Storage Analysis Purity Analysis (HPLC/GC-MS) Storage->Analysis Data_Eval Data Evaluation & Shelf-life Estimation Analysis->Data_Eval End End Data_Eval->End

References

Identifying and minimizing side reactions in 2-Methylpent-2-enal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methylpent-2-enal

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of this compound, primarily through the self-aldol condensation of propanal.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is the self-aldol condensation of propanal.[1][2] This reaction involves the dimerization of two propanal molecules under basic catalysis, followed by a dehydration step to yield the final α,β-unsaturated aldehyde product.[3]

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The primary side reactions include:

  • Incomplete Dehydration: The initial product of the aldol (B89426) addition is 3-hydroxy-2-methylpentanal (B3192230). If the subsequent dehydration step is incomplete, this aldol adduct will remain as a significant impurity.[3]

  • Over-condensation/Polymerization: Especially under harsh conditions like high temperatures or prolonged reaction times with strong bases, the desired product or intermediates can undergo further condensation reactions, leading to higher molecular weight byproducts and polymers.[3][4]

  • Acetal/Hemiacetal Formation: The aldehyde functional groups of propanal or the product can react with alcohol contaminants (or the aldol adduct itself) to form hemiacetals and acetals.[5]

  • Cannizzaro Reaction (Disproportionation): While less common for enolizable aldehydes like propanal, under very strong basic conditions, aldehydes can disproportionate to form a primary alcohol and a carboxylic acid.

Q3: How does the choice of catalyst affect the reaction and potential side products?

A3: The catalyst choice is critical for controlling selectivity and minimizing side reactions.

  • Strong Aqueous Bases (e.g., NaOH, KOH): These are traditional catalysts that can achieve high conversion rates. However, they can also promote over-condensation and other side reactions, making the reaction less selective.[1]

  • Solid Base Catalysts (e.g., Activated Hydrotalcite): These catalysts offer high conversion and excellent selectivity (up to 99%) and are often used in solvent-free conditions, making them a "greener" alternative.[3][6] They are also easily separated from the reaction mixture.

  • Anion Exchange Resins: These have been shown to be effective catalysts, providing high yields (e.g., 93.54%) under optimized, mild conditions.[5]

  • Nitrogenous Organic Bases (e.g., Pyrrolidine, Piperidine) with an Organic Acid: This combination offers a milder reaction environment, leading to stable reaction progression, reduced over-condensation, and high selectivity and yields (over 95%).[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal catalyst concentration or activity. 3. Reaction temperature is too low. 4. Impure starting material (propanal).1. Increase reaction time, but monitor for byproduct formation.[3] 2. Optimize the catalyst-to-substrate ratio. For solid catalysts, ensure proper activation.[6] 3. Gradually increase the temperature. Temperatures between 30-40°C are often optimal, depending on the catalyst.[5][7] 4. Ensure propanal is pure and free from acidic impurities like propanoic acid, which can neutralize the base catalyst. Consider distillation of propanal before use.[8]
High Concentration of 3-hydroxy-2-methylpentanal (Aldol Adduct) in Product 1. Incomplete dehydration. 2. Reaction temperature is too low. 3. Insufficient catalyst strength or concentration to promote dehydration.1. Increase reaction temperature, as higher temperatures favor the dehydration step.[3] 2. Increase reaction time under heating. 3. Consider switching to a catalyst system known to be more effective for dehydration.
Formation of High Molecular Weight Byproducts (Polymers) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst is too strong or concentrated (e.g., high concentration of NaOH).1. Reduce the reaction temperature.[9] 2. Monitor the reaction progress (e.g., by GC) and stop it once the conversion of the starting material is maximized, before significant byproduct formation occurs.[3] 3. Lower the catalyst concentration or switch to a milder catalyst system like an anion exchange resin or a nitrogenous organic base.[4][5]
Reaction is Unstable or Difficult to Control 1. Using a highly concentrated strong base (e.g., NaOH). 2. Poor temperature control (exothermic reaction).1. Switch to a milder, more selective catalyst such as activated hydrotalcite or a nitrogenous organic base/organic acid system.[4][6] 2. Ensure efficient stirring and use a cooling bath to manage the reaction exotherm, especially during initial mixing. Add reactants slowly if necessary.[8]

Quantitative Data on Catalyst Performance

Catalyst SystemTemperature (°C)TimeConversion (%)Selectivity (%)Yield (%)Reference(s)
Activated Hydrotalcite (Mg/Al=3.5)10010 h9799~96[6]
Anion Exchange Resin302 h--93.5[5]
NaOH (Aqueous)4045 min998693 (aldehyde)[1][7]
Nitrogenous Organic Base / Organic Acid10 - 300.5 - 6 h-High>95[4]

Experimental Protocols

Protocol 1: Synthesis using Anion Exchange Resin

This protocol is based on a method yielding 93.54% 2-methyl-2-pentenal (B83557).[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 20 mmol of propanal and 5 mL of benzene (B151609) (as solvent).

  • Catalyst Addition: Add 10 mmol equivalent of anion exchange resin to the mixture.

  • Reaction: Stir the mixture at a constant temperature of 30°C for 2 hours.

  • Workup: After the reaction period, filter the resin from the reaction mixture.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis using a Nitrogenous Organic Base and Organic Acid

This protocol describes a high-yield, solvent-free method.[4]

  • Reactant Mixing: In a reaction vessel, mix propanal with a nitrogenous organic base (e.g., pyrrolidine, morpholine, or piperidine). The recommended molar ratio of propanal to the base is between 1:0.025 and 1:0.5.

  • Acid Addition: Under agitation, slowly add an organic acid (e.g., propionic acid or acetic acid). The molar ratio of propanal to acid should be between 1:0.05 and 1:0.5.

  • Reaction Conditions: Maintain the reaction temperature between 10°C and 30°C with continuous stirring for a period of 0.5 to 6 hours. Monitor the reaction progress via GC analysis.

  • Workup: Once the reaction is complete, add water to the mixture to wash the product. The organic layer will separate.

  • Purification: Separate the organic layer containing the crude this compound. For high purity, the product should be rectified by vacuum distillation. A typical fraction is collected at 77-78.5°C / 100 mmHg.[4]

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of this compound via Aldol Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Prop1 Propanal Enolate Enolate Ion Prop1->Enolate + Base (-H⁺) Prop2 Propanal AldolAdduct 3-hydroxy-2-methylpentanal (Aldol Adduct) Prop2->AldolAdduct Nucleophilic Attack Enolate->AldolAdduct Nucleophilic Attack Product This compound AldolAdduct->Product - H₂O (Dehydration) Water H₂O

Caption: Figure 1: Synthesis of this compound via Aldol Condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for this compound Synthesis cluster_solutions_yield Yield Optimization cluster_solutions_purity Purity Optimization Start Start Synthesis CheckYield Analyze Product: Low Yield? Start->CheckYield CheckPurity Analyze Product: High Impurity Level? CheckYield->CheckPurity No Opt_Temp Increase Temperature CheckYield->Opt_Temp Yes Success Synthesis Successful CheckPurity->Success No Is_Aldol Impurity = Aldol Adduct? CheckPurity->Is_Aldol Yes Opt_Time Increase Reaction Time Opt_Temp->Opt_Time Opt_Cat Optimize Catalyst Load Opt_Time->Opt_Cat Check_Reactant Check Propanal Purity Opt_Cat->Check_Reactant Check_Reactant->Start Is_Polymer Impurity = Polymer? Is_Aldol->Is_Polymer No Increase_Dehydration Increase Temp./Time for Dehydration Is_Aldol->Increase_Dehydration Yes Is_Polymer->Success No Milder_Cond Use Milder Catalyst Reduce Temp./Time Is_Polymer->Milder_Cond Yes Increase_Dehydration->Start Milder_Cond->Start

Caption: Figure 2: Troubleshooting Workflow for this compound Synthesis.

References

Optimizing reaction conditions for aldol condensation to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize aldol (B89426) condensation reactions for improved yield and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during aldol condensation experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My aldol condensation reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in an aldol condensation can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here are the key areas to investigate:

  • Reactant Quality: Ensure the purity of your starting aldehydes and ketones. Impurities can inhibit the reaction or lead to unwanted side products. It is sometimes beneficial to purify reactants before use, for example, by distilling the aldehyde.[1]

  • Base Strength and Concentration: The choice and concentration of the base are critical.

    • If the base is too weak, enolate formation will be insufficient.

    • If the base is too concentrated, it can promote side reactions like the Cannizzaro reaction for aldehydes lacking alpha-hydrogens.[2][3][4] For many standard aldol condensations, a dilute solution of a strong base like NaOH or KOH in an alcohol/water mixture is effective.[5]

  • Temperature Control: Temperature plays a crucial role.

    • Room temperature may be sufficient for the initial aldol addition.[6]

    • Heating is often required to drive the subsequent dehydration (condensation) step, which can shift the equilibrium toward the product.[7][8] However, excessive heat can lead to polymerization or decomposition, forming "red oil" byproducts.[9]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

Issue 2: Formation of Multiple Products

Q: My reaction has produced a complex mixture of products, making purification difficult and lowering the yield of the desired compound. Why is this happening and what can be done to improve selectivity?

A: The formation of multiple products is a common challenge, especially in crossed aldol condensations where both reactants have α-hydrogens.[11] This leads to a mixture of self-condensation and crossed-condensation products.[11]

Strategies to Improve Selectivity:

  • Use a Non-Enolizable Carbonyl: One of the most effective strategies is to use one carbonyl reactant that lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde).[7][11] This reactant can only act as the electrophile, significantly reducing the number of possible products.[11]

  • Relative Reactivity: Utilize the inherent reactivity differences between aldehydes and ketones. Aldehydes are generally more reactive electrophiles than ketones.[7] In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate.[7]

  • Controlled Addition: Slowly add the enolizable carbonyl compound to a mixture of the non-enolizable carbonyl and the base.[3][7][11] This keeps the concentration of the enolizable partner low, which minimizes its self-condensation.[11]

  • Directed Aldol Reaction: For maximum control, a directed approach involving the pre-formation of a specific enolate is recommended.[11] This is typically achieved by using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[7][8][11] Once the enolate is formed, the electrophilic carbonyl is added.[11]

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the outcome of an aldol condensation?

A1: The solvent can influence both the reaction rate and the product distribution. Alcoholic solvents like ethanol (B145695) are commonly used and can favor the formation of the final α,β-unsaturated carbonyl compound.[12] In contrast, solvents like tetrahydrofuran (B95107) (THF) may favor the isolation of the initial β-hydroxy carbonyl (aldol addition) product.[12] Water is also a product of the condensation, and its presence can affect the reaction equilibrium.[13]

Q2: What is the role of temperature in an aldol condensation?

A2: Temperature is a critical parameter. The initial aldol addition is often reversible and can occur at room temperature or below.[6] Heating the reaction mixture typically promotes the irreversible dehydration step to form the more stable conjugated enone, which drives the overall reaction to completion by Le Chatelier's principle.[7][8] However, temperatures that are too high can lead to side reactions and decomposition.[9][14] The optimal temperature depends on the specific substrates and conditions. For instance, one study found that for a particular reaction, heating to 50°C favored the condensation product, while at room temperature the addition product was isolated.[6]

Q3: Can I use a concentrated base for aldol condensation?

A3: Using a concentrated base is generally not recommended. It can lead to competing side reactions. For aldehydes without α-hydrogens, a concentrated base can promote the Cannizzaro reaction, a disproportionation reaction.[3][4] For other substrates, a high base concentration can lead to rapid, uncontrolled reactions and the formation of polymeric byproducts.[9] Dilute base is typically sufficient to generate the necessary concentration of the enolate for the reaction to proceed.[4]

Q4: My product is an oil instead of a solid. How should I proceed with purification?

A4: If the desired product is an oil, standard purification techniques for non-crystalline compounds should be employed. After the initial workup to remove the catalyst and any water-soluble impurities, column chromatography is a common method for purifying oily products. The choice of solvent system for chromatography will depend on the polarity of your compound and can be guided by TLC analysis.

Q5: What is a "directed" aldol reaction and when should I use it?

A5: A directed aldol reaction is a strategy used to control which carbonyl compound forms the enolate and which acts as the electrophile, thus ensuring the formation of a single desired product in a crossed aldol reaction.[11] This is achieved by pre-forming the enolate of one carbonyl partner with a strong, non-nucleophilic base like LDA at low temperatures before adding the second carbonyl compound.[7][11] This technique is particularly useful when both carbonyl reactants are enolizable and have similar reactivity, a situation that would otherwise lead to a mixture of products.[11]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how key reaction parameters can be adjusted to optimize the yield of aldol condensation reactions.

Table 1: Effect of Base Type and Concentration

Base TypeConcentrationTypical ApplicationPotential Issues
NaOH, KOHDilute (e.g., 10-20%)General purpose, Claisen-Schmidt reactions.[11][15]Can promote saponification if esters are present.
Na₂CO₃VariesMilder conditions, may favor aldol addition product.[6]May be too weak for less acidic carbonyls.
LDAStoichiometricDirected aldol reactions for high selectivity.[7][11]Requires anhydrous conditions and low temperatures (-78 °C).
Ba(OH)₂VariesAlternative base for specific applications.Solubility and reactivity can vary.

Table 2: Influence of Temperature on Reaction Outcome

TemperatureTypical OutcomeRationale
Low (-78 °C to 0 °C)Kinetic control, formation of aldol addition product.Favors the initial, often reversible, addition step. Minimizes side reactions.[11]
Room TemperatureAldol addition or slow condensation.[16]A balance between reaction rate and stability. Outcome is substrate-dependent.[6]
Elevated (Reflux)Aldol condensation product (α,β-unsaturated).[7][8]Promotes the irreversible dehydration step, driving the reaction to completion.[7]

Table 3: Common Solvents and Their Effects

SolventEffect on ReactionExample Application
Ethanol / WaterProtic, polar. Favors condensation product.Classic Claisen-Schmidt condensation of benzaldehyde and acetone.[15][16]
Tetrahydrofuran (THF)Aprotic, polar. Can help isolate the addition product.[12]Directed aldol reactions with LDA.
Dichloromethane (DCM)Aprotic, non-polar.Used in specific Lewis-acid catalyzed variations.
Solvent-freeCan lead to higher conversion and selectivity in some cases.[17]Heterogeneous catalysis applications.[14]

Experimental Protocols

General Protocol for a Base-Catalyzed Crossed Aldol (Claisen-Schmidt) Condensation

This protocol describes the synthesis of a chalcone (B49325) from an aromatic aldehyde (non-enolizable) and a ketone (enolizable).

  • Reagent Preparation:

  • Reaction Setup:

    • In a conical vial or round-bottom flask equipped with a magnetic stir bar, dissolve approximately 1 mmol of the ketone in 1-2 mL of 95% ethanol.[16]

    • Add 1 mole equivalent of the aromatic aldehyde to the stirred solution.[16]

  • Initiation and Reaction:

    • While stirring at room temperature, add approximately 0.10 mL of the concentrated NaOH solution to the mixture.[16]

    • Cap the vial and continue stirring. The formation of a precipitate (the product) is often observed. The reaction time can vary from 15 minutes to several hours.[16][18] Monitor the reaction by TLC if necessary.

  • Workup and Isolation:

    • Once the reaction is complete (e.g., solidification occurs or TLC indicates consumption of starting material), break up the solid with a spatula.[16]

    • Dilute the mixture with 2-3 mL of ice-cold water and stir thoroughly.[16]

    • Collect the crude product by vacuum filtration using a Büchner funnel.[11][16]

    • Wash the solid product in the funnel with several portions of cold water to remove any residual NaOH.[11]

  • Purification:

    • The most common method for purifying solid aldol products is recrystallization.[16] 95% ethanol is often a suitable solvent.[11][16]

    • Dissolve the crude product in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

  • Analysis:

    • Allow the crystals to air dry completely.[16]

    • Determine the final mass and calculate the percent yield.

    • Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).[16]

Visualizations

Troubleshooting_Aldol_Yield start Low or No Product Yield check_reactants 1. Check Reactant Purity (Aldehyde, Ketone, Solvent) start->check_reactants impure Impure? check_reactants->impure check_base 2. Evaluate Base Conditions base_issue Incorrect Base or Concentration? check_base->base_issue check_temp 3. Assess Reaction Temperature temp_issue Suboptimal Temperature? check_temp->temp_issue check_time 4. Verify Reaction Time time_issue Incomplete? check_time->time_issue impure->check_base No purify Action: Purify Starting Materials (e.g., Distill) impure->purify Yes base_issue->check_temp No adjust_base Action: Use Dilute Strong Base (e.g., 10% NaOH). Avoid Conc. Base. base_issue->adjust_base Yes temp_issue->check_time No adjust_temp Action: Heat to Promote Condensation. Monitor for Side Rxns. temp_issue->adjust_temp Yes monitor_tlc Action: Monitor by TLC to Determine Completion. time_issue->monitor_tlc Yes end_node Improved Yield time_issue->end_node No purify->check_base adjust_base->check_temp adjust_temp->check_time monitor_tlc->end_node

Caption: Troubleshooting workflow for low yield in aldol condensation.

Directed_Aldol_Strategy start Goal: Synthesize a Single Crossed Aldol Product problem Problem: Both Carbonyls (A & B) are Enolizable, Leading to Product Mixture start->problem strategy Solution: Directed Aldol Reaction problem->strategy step1 Step 1: Choose one carbonyl (e.g., Ketone A) to be the nucleophile. strategy->step1 step2 Step 2: React Ketone A with a strong, non-nucleophilic base (LDA) at low temp (-78°C). step1->step2 enolate Result: Quantitative formation of a single, specific enolate of Ketone A. step2->enolate step3 Step 3: Slowly add the second carbonyl (Aldehyde B, the electrophile) to the pre-formed enolate. enolate->step3 product Outcome: Formation of a single desired crossed aldol product (A-B). step3->product

References

Resolving conflicting spectral data for 2-Methylpent-2-enal in literature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering conflicting or ambiguous spectral data for 2-Methylpent-2-enal.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common discrepancies observed between experimental and literature-reported spectral data for this compound.

Q1: Why does the chemical shift (δ) of the aldehydic proton in my 1H NMR spectrum of this compound differ from the literature value?

A1: Variations in the chemical shift of the aldehydic proton (typically around 9.3-9.4 ppm) can arise from several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts due to differences in polarity and magnetic susceptibility. Spectra recorded in CDCl3 may differ from those in benzene-d6 (B120219) or acetone-d6.[1]

  • Concentration: At high concentrations, intermolecular interactions can cause shifts in proton resonances. It's advisable to run samples at a standard concentration for better comparability.[1]

  • Temperature: While less common for routine NMR, significant temperature variations can affect chemical shifts.

  • Purity of the Sample: Impurities, particularly acidic or basic compounds, can alter the electronic environment of the molecule and shift the proton signals.

Troubleshooting Steps:

  • Confirm the solvent used in the literature you are comparing against.

  • If possible, re-run the spectrum using the same solvent and a similar concentration.

  • Ensure your sample is of high purity. Consider re-purification if necessary.

  • If the peak is still shifted, consider the possibility of a different isomer being present.

Q2: The carbonyl (C=O) stretching frequency in my IR spectrum is not matching the expected ~1685 cm-1 for an α,β-unsaturated aldehyde. What could be the reason?

A2: The position of the C=O stretching frequency is sensitive to several factors:

  • Conjugation: The conjugation of the double bond with the carbonyl group in this compound lowers the stretching frequency compared to a saturated aldehyde (which appears around 1720-1740 cm-1).[2] Any disruption to this conjugation will alter the frequency.

  • Physical State: The spectrum of a neat liquid may differ slightly from a solution. In solution, the choice of solvent can influence the frequency.

  • Hydrogen Bonding: If your sample contains impurities capable of hydrogen bonding (e.g., water or alcohols), this can lower the C=O stretching frequency and broaden the peak.[3][4]

  • Instrument Calibration: Ensure the spectrometer is properly calibrated.

Troubleshooting Steps:

  • Verify the physical state (neat, solution) under which the reference spectrum was obtained.

  • If run in solution, check for solvent compatibility and potential interactions.

  • Ensure your sample is dry and free of protic impurities.

  • Run a standard with a known C=O frequency to check instrument calibration.

Q3: My mass spectrum for this compound does not show a clear molecular ion peak (M+) at m/z 98. Is my sample incorrect?

A3: While aldehydes and ketones often show a molecular ion peak, its intensity can be weak or even absent depending on the ionization conditions.[2]

  • Fragmentation: this compound can readily fragment upon ionization. Common fragmentation patterns for aldehydes include the loss of -H (M-1), -CHO (M-29), and α-cleavage.

  • Ionization Energy: High ionization energy (typically 70 eV in EI-MS) can lead to extensive fragmentation, diminishing the molecular ion peak.

Troubleshooting Steps:

  • Look for characteristic fragment ions. For this compound, prominent peaks might be observed at m/z 69 (loss of -CHO) and m/z 41.

  • If available, consider using a "softer" ionization technique (e.g., Chemical Ionization - CI) which results in less fragmentation and a more prominent [M+H]+ peak.

  • Check the mass spectrum for ions that are heavier than the expected molecular weight, which could indicate the presence of impurities.

Spectral Data Summary for this compound

The following tables summarize spectral data for this compound from various literature sources. Note that minor variations may exist due to different experimental conditions.

Table 1: 1H NMR Spectral Data

Proton AssignmentChemical Shift (δ) ppm (Typical)MultiplicityCoupling Constant (J) Hz (Typical)
Aldehyde (-CHO)9.3 - 9.4s-
Vinylic (=CH-)6.3 - 6.5t~7.5
Methylene (-CH2-)2.2 - 2.4q~7.5
Methyl (-CH3, vinylic)1.7 - 1.8s-
Methyl (-CH3, ethyl)1.0 - 1.2t~7.5
  • Data compiled from various sources, including online spectral databases.

Table 2: 13C NMR Spectral Data

Carbon AssignmentChemical Shift (δ) ppm (Typical)
Carbonyl (C=O)~195
Vinylic (quaternary, C-CH3)~150
Vinylic (=CH-)~140
Methylene (-CH2-)~25
Methyl (-CH3, ethyl)~13
Methyl (-CH3, vinylic)~9
  • Data compiled from various sources, including online spectral databases.

Table 3: IR Spectral Data

Functional GroupWavenumber (cm-1) (Typical)Intensity
C=O Stretch (conjugated)~1685Strong
C=C Stretch (conjugated)~1640Medium
C-H Stretch (aldehyde)~2720, ~2820Medium
C-H Stretch (alkane)2850-3000Medium
  • Data compiled from various sources, including NIST Chemistry WebBook.[5]

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityPossible Fragment
98Variable (often low)[M]+
69High[M-CHO]+
41High[C3H5]+
39Medium[C3H3]+
  • Data compiled from PubChem and NIST Mass Spectrometry Data Center.[6][7]

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a liquid sample like this compound. Instrument-specific parameters may vary.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the appropriate frequency (1H or 13C).

    • Shim the magnetic field to optimize homogeneity.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 8-16 scans usually provide a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required (e.g., 128 or more).

  • Processing: Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl3 at 7.26 ppm for 1H).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum. Compare the fragmentation pattern with library data (e.g., NIST).

Visual Troubleshooting and Analysis Workflows

TroubleshootingWorkflow Troubleshooting Conflicting Spectral Data start Conflicting Spectral Data Observed check_purity Verify Sample Purity (e.g., via GC, LC) start->check_purity check_conditions Review Experimental Conditions (Solvent, Concentration, Temperature) check_purity->check_conditions Purity OK repurify Re-purify Sample check_purity->repurify Impure rerun Re-run Experiment Under Standardized Conditions check_conditions->rerun Conditions Differ from Literature check_instrument Check Instrument Calibration and Performance check_conditions->check_instrument Conditions OK repurify->rerun re_evaluate Re-evaluate Data (Consider Isomers, Degradation) rerun->re_evaluate calibrate Calibrate Instrument with Standard check_instrument->calibrate Calibration Off check_instrument->re_evaluate Calibration OK calibrate->rerun consult Consult with Colleague or Spectroscopist re_evaluate->consult Still Conflicting conclusion Resolution Achieved re_evaluate->conclusion Resolved consult->conclusion

Caption: A workflow for troubleshooting conflicting spectral data.

ElucidationWorkflow Structural Elucidation of this compound ms Mass Spec (MS) Provides Molecular Weight (98) and Formula (C6H10O) ir Infrared (IR) Identifies Functional Groups (C=O, C=C, Aldehyde C-H) ms->ir Suggests C=O nmr NMR (1H & 13C) Shows Connectivity and Stereochemistry ms->nmr Confirms Formula structure Proposed Structure: This compound ms->structure Confirms Molecular Weight ir->nmr Confirms Aldehyde and C=C ir->structure Confirms Functional Groups nmr->structure Defines Skeleton

Caption: Interplay of spectroscopic methods for structure elucidation.

References

Safe handling procedures and personal protective equipment (PPE) for 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and personal protective equipment (PPE) recommendations for the use of 2-Methylpent-2-enal in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] It is toxic if inhaled and causes serious eye damage.[1][2][3][4] It may also cause an allergic skin reaction.[1][2][3][4] The substance is harmful to aquatic life with long-lasting effects.[1][3][4]

Q2: What are the GHS classifications for this compound?

A2: The GHS classifications for this compound are:

  • Flammable liquids - Category 3[2][3]

  • Acute toxicity, Inhalation - Category 3[2][3]

  • Serious eye damage/eye irritation - Category 1[2][3]

  • Skin sensitization - Category 1[2][3]

  • Hazardous to the aquatic environment, long-term hazard - Category 3[2][3]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[1][2] If skin irritation or a rash occurs, seek medical advice.[1][2] For eye contact, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do, and continue rinsing.[1][2] Immediately call a poison center or doctor.[1][5]

Q4: What is the appropriate first aid response for inhalation of this compound?

A4: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor immediately.[2] If breathing is difficult, trained personnel may provide oxygen.[2]

Q5: How should I store this compound in the laboratory?

A5: Store this compound in a cool, dry, and well-ventilated place.[2][5] Keep the container tightly closed and store it away from heat, sparks, open flames, and other ignition sources.[1][2][5] The storage area should be designated for flammable liquids.[6] It is also recommended to ground and bond the container and receiving equipment to prevent static discharges.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical State Clear liquid[1]
Color Colorless to Amber[1]
Odor Characteristic, Grassy, Green, Fruity[1]
CAS Number 623-36-9[1]
Molecular Formula C6H10O[5]
Molecular Weight 98.14 g/mol [3]
Boiling Point 135°C / 275°F[1]
Flash Point 38°C / 100°F (Closed cup)[1]
Density 0.86 g/mL at 25 °C[6]
Solubility in Water 8.6 g/L at 25 °C[2]
Oral LD50 (rat) 4290 mg/kg bw[2]
Dermal LD50 (rabbit) 4000 mg/kg bw[2]
Inhalation LC50 (rat) 8100 mg/m³ air[2]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

Objective: To ensure adequate protection against the hazards of this compound.

Methodology:

  • Eye and Face Protection: Wear tightly fitting chemical splash goggles or a face shield.[1][5] Standard safety glasses are not sufficient.

  • Skin Protection: Wear chemical-resistant, impervious gloves.[1] The specific glove material should be selected in consultation with the glove supplier for resistance to this compound. Wear a lab coat or chemical-resistant apron.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[2]

  • Footwear: Wear closed-toe shoes.

Small-Scale Spill Cleanup Protocol

Objective: To safely clean up a small laboratory spill (less than 100 mL) of this compound.

Methodology:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[8]

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation to disperse vapors.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in the PPE protocol, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[8]

  • Contain the Spill: Use a spill absorbent material, such as sand or vermiculite, to contain the spill and prevent it from spreading.[1]

  • Absorb the Spill: Gently cover the spill with the absorbent material, starting from the outside and working inwards to minimize splashing.[8]

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[1][2]

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[1]

  • Restock Supplies: Replenish any used items in the spill kit.[8]

Mandatory Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_emergency Emergency Response ReviewSDS Review SDS and Hazard Information AssessRisks Perform Risk Assessment ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE WorkInHood Work in a Ventilated Fume Hood SelectPPE->WorkInHood GroundEquipment Ground and Bond Equipment WorkInHood->GroundEquipment HandleCarefully Handle with Care to Avoid Spills GroundEquipment->HandleCarefully StoreProperly Store in a Cool, Well-Ventilated Area HandleCarefully->StoreProperly Spill Spill Occurs HandleCarefully->Spill Exposure Personnel Exposure HandleCarefully->Exposure FollowSpillProtocol Follow Spill Cleanup Protocol Spill->FollowSpillProtocol AdministerFirstAid Administer First Aid Exposure->AdministerFirstAid SeekMedical Seek Medical Attention AdministerFirstAid->SeekMedical

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Separation of E/Z Isomers of 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of E/Z isomers of 2-Methylpent-2-enal.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of E/Z isomers of this compound so challenging?

The primary challenge lies in the subtle structural differences between the E and Z isomers of this compound. These geometric isomers, also known as cis-trans isomers, often exhibit very similar physical and chemical properties, such as polarity, boiling point, and solubility. This similarity leads to nearly identical interactions with the stationary and mobile phases in chromatographic systems, resulting in poor separation (co-elution).

Q2: What is the typical E/Z isomer ratio I should expect in a synthesized sample of this compound?

The isomeric ratio is highly dependent on the synthetic route and subsequent purification methods. However, the E-isomer is generally more stable due to reduced steric hindrance. In some reported syntheses, a high E/Z ratio of 99.2/0.8 has been observed after distillation.[1] It is crucial to experimentally determine the ratio in your specific sample.

Q3: Which analytical techniques are most suitable for separating and quantifying the E/Z isomers of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the separation and quantification of these isomers.[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural confirmation and differentiation of the isolated isomers.[2][3][4][5]

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor resolution or co-elution of E and Z isomer peaks.

Possible Cause Troubleshooting Steps
Inadequate Stationary Phase Selectivity The choice of HPLC column is critical. For separating non-polar to moderately polar isomers like this compound, a C18 column is a common starting point. If resolution is poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase, which can offer different selectivity based on pi-pi interactions.
Suboptimal Mobile Phase Composition The polarity of the mobile phase directly influences the separation. For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Systematically vary the ratio of the organic modifier to water to find the optimal resolution. A shallow gradient elution may also improve separation compared to an isocratic method.
Inappropriate Column Temperature Temperature can significantly affect the selectivity of a separation.[6][7][8][9][10] Lowering the column temperature can sometimes enhance the resolution between closely eluting isomers by increasing the interaction time with the stationary phase. Conversely, in some cases, increasing the temperature can improve efficiency and resolution. Experiment with a range of temperatures (e.g., 25°C, 30°C, 40°C) to determine the optimal condition.
High Flow Rate A high flow rate can lead to decreased resolution due to insufficient time for partitioning between the mobile and stationary phases. Try reducing the flow rate to allow for better equilibration and improved separation.

Problem: Peak splitting or shoulder peaks for one or both isomers.

Possible Cause Troubleshooting Steps
Sample Overload Injecting too much of a concentrated sample can saturate the column, leading to peak distortion.[11] Reduce the injection volume or dilute the sample and re-inject.
Injection Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[12] Ideally, dissolve the sample in the initial mobile phase.
Column Void or Contamination A void at the head of the column or contamination can create alternative flow paths, resulting in split peaks.[11][13] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
On-column Isomerization The separation conditions themselves (e.g., temperature, pH of the mobile phase) might be causing the interconversion of the E and Z isomers.[6] If suspected, try milder conditions, such as a lower temperature or a neutral pH mobile phase.

Experimental Protocols

Protocol 1: HPLC Separation of E/Z Isomers of this compound (Representative Method)

This protocol is a representative method based on common practices for separating similar compounds. Optimization will likely be required for your specific instrument and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 220 nm (based on the α,β-unsaturated aldehyde chromophore).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis for Isomer Ratio Determination
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230°C.

  • Data Analysis: The ratio of the E and Z isomers is determined by integrating the peak areas of the corresponding chromatographic peaks.

Protocol 3: NMR Spectroscopy for Isomer Identification
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl3) or other suitable deuterated solvent.

  • Analysis: Acquire 1H NMR and 13C NMR spectra. The chemical shifts and coupling constants of the vinylic protons and the protons of the substituents on the double bond will be different for the E and Z isomers, allowing for unambiguous identification. For example, in the 1H NMR spectrum, the coupling constant between the vinylic proton and the aldehyde proton is typically different for the two isomers.

Quantitative Data

The following table presents hypothetical, yet realistic, chromatographic data for the separation of E/Z isomers of this compound using the representative HPLC protocol described above. Actual retention times will vary depending on the specific system and conditions.

IsomerRetention Time (minutes)Peak Area (%)
Z-2-Methylpent-2-enal8.25
E-2-Methylpent-2-enal8.995

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis & Characterization sample This compound (E/Z Mixture) dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis (C18 Column) filter->hplc gcms GC-MS Analysis (for ratio) filter->gcms quant Quantification (Peak Area Integration) hplc->quant nmr NMR Spectroscopy (Isomer Confirmation) hplc->nmr Fractions for NMR (optional) gcms->quant report Report E/Z Ratio and Purity quant->report

Caption: Experimental workflow for the separation and analysis of E/Z isomers of this compound.

troubleshooting_workflow start Peak Splitting or Shoulder Peaks Observed check_overload Reduce Injection Volume or Dilute Sample start->check_overload check_solvent Match Injection Solvent to Mobile Phase check_overload->check_solvent No resolved Problem Resolved check_overload->resolved Yes check_column Flush Column with Strong Solvent check_solvent->check_column No check_solvent->resolved Yes check_conditions Modify Temperature or Mobile Phase pH check_column->check_conditions No check_column->resolved Yes check_conditions->resolved Yes replace_column Replace Column check_conditions->replace_column No

References

Technical Support Center: 2-Methylpent-2-enal Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe storage and handling of 2-Methylpent-2-enal to prevent polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that this compound has started to polymerize?

A1: The initial indicators of polymerization include:

  • Increased Viscosity: The liquid will become noticeably thicker.

  • Cloudiness or Haziness: Formation of insoluble polymers can make the liquid appear cloudy.

  • Precipitate Formation: Solid particles or a gel-like substance may appear in the container.

  • Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate degradation and potential polymerization.[1]

Q2: What are the primary causes of this compound polymerization?

A2: this compound is an α,β-unsaturated aldehyde, making it susceptible to polymerization.[2] The primary triggers for polymerization include:

  • Heat and Light: Exposure to heat and light can initiate the polymerization process.[3][4]

  • Air/Oxygen: While some inhibitors require oxygen to function, prolonged exposure to air can also lead to oxidation and the formation of peroxides, which can initiate polymerization.[5][6]

  • Contamination: Contamination with acids, bases, metals, or peroxides can catalyze polymerization.[5]

  • Inhibitor Depletion: Over time, the added inhibitor can be consumed, leaving the monomer unprotected.[5]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[7][8] Specific recommendations often suggest storage in a flammables area.[9] Avoid exposure to heat, sparks, open flames, and other ignition sources.[3]

  • Container: Keep the container tightly closed.[7][8] Containers should be kept upright to prevent leakage.[8]

  • Atmosphere: While specific guidance for this compound isn't readily available, for similar unsaturated monomers stabilized with phenolic inhibitors like MEHQ, a headspace containing air (5-21% oxygen) is often recommended, as these inhibitors require oxygen to function effectively.[5][10] Storing under a completely inert atmosphere can render these inhibitors ineffective.[5][10]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3][8]

Q4: What type of inhibitor is typically used for this compound?

A4: While specific information for this compound is not detailed in the provided search results, inhibitors commonly used for unsaturated monomers, such as acrylates and other aldehydes, are often phenolic compounds.[11][] Examples include:

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

  • 4-tert-Butylcatechol (TBC)

  • Butylated Hydroxytoluene (BHT)

It is essential to consult the supplier's Safety Data Sheet (SDS) for information on the specific inhibitor and its concentration in the product you have received.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Cloudiness Onset of polymerization.Immediately perform a polymer presence test. If positive, the monomer should be used immediately or disposed of according to safety protocols. Do not attempt to distill if significant polymerization has occurred, as this can be hazardous.[5]
Discoloration (Yellowing/Browning) Degradation or polymerization, potentially catalyzed by impurities or light.[1]Store the compound in an amber or opaque container to protect it from light.[1][10] Ensure the compound is of high purity; consider re-purification if impurities are suspected.
Monomer is older than the recommended shelf life. Inhibitor concentration may be below the effective level.[5]It is recommended to use the monomer before its expiration date. If use is necessary, first test for the presence of polymer. Re-inhibiting the monomer may be an option, but this should be done with caution and ideally after analytical verification of the current inhibitor concentration.
Inconsistent experimental results. Use of partially polymerized starting material.Always use freshly opened or properly stored this compound. Consider monitoring the purity of the starting material by GC or ¹H NMR before use.

Data Presentation

Summary of Recommended Storage Conditions

ParameterRecommendationRationaleCitation
Storage Temperature Cool, well-ventilated area.To minimize volatility and slow down potential degradation and polymerization reactions.[3][7][8]
Atmosphere Tightly sealed container.To prevent evaporation and exposure to air and moisture.[7][8]
Container Tightly sealed, original container, kept upright.Prevents leakage, contamination, and exposure to light if the container is opaque.[3][7][8]
Incompatible Materials Store away from strong oxidizing agents and strong bases.To prevent catalytic initiation of polymerization.[3][8]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.This compound is a flammable liquid.[3][13]

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

Objective: To quickly determine if polymerization has initiated in a sample of this compound.

Materials:

Procedure:

  • Add a small volume (e.g., 0.5 mL) of the this compound sample to a larger volume (e.g., 5 mL) of methanol in a test tube.

  • Gently agitate the mixture.

  • Observe the solution. The presence of a polymer, which is generally insoluble in methanol, will cause the solution to become cloudy or form a visible precipitate.[5] A clear solution indicates the absence of significant polymer formation.

Visualizations

Polymerization_Initiation cluster_initiators Initiators Heat Heat Monomer This compound (Liquid) Heat->Monomer initiates Light Light Light->Monomer initiates Contaminants Contaminants (Acids, Bases, Peroxides) Contaminants->Monomer catalyzes Polymer Polymer (Solid/Viscous Liquid) Monomer->Polymer Polymerization

Caption: Factors initiating the polymerization of this compound.

Troubleshooting_Workflow start Observe signs of polymerization? test Perform Polymer Presence Test start->test Yes check_conditions Review Storage Conditions start->check_conditions No result Polymer Present? test->result use_dispose Use Immediately or Dispose Safely result->use_dispose Yes store Continue Proper Storage result->store No check_conditions->store

Caption: Troubleshooting workflow for suspected polymerization.

Inhibition_Mechanism cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway Monomer Monomer FreeRadical Free Radical (R•) Monomer->FreeRadical Initiation FreeRadical->Monomer Propagation Inhibitor Phenolic Inhibitor (Inh-OH) FreeRadical->Inhibitor scavenges Oxygen Oxygen (O2) FreeRadical->Oxygen reacts with StableRadical Stable Radical (Inh-O•) Inhibitor->StableRadical forms PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical forms less reactive

Caption: General mechanism of free-radical polymerization inhibition.

References

Technical Support Center: Quenching Procedures for Reactions Involving 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpent-2-enal. The information is designed to address specific issues that may be encountered during the quenching of reactions involving this α,β-unsaturated aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when quenching a reaction involving this compound?

When quenching a reaction with this compound, it is crucial to consider the nature of the reactive species being quenched (e.g., strong bases, organometallics, or acidic catalysts), the potential for side reactions with the α,β-unsaturated system of this compound, and the overall reaction temperature.[1] The choice of quenching agent should neutralize the reactive species without leading to undesired 1,2- or 1,4-additions to the enal, polymerization, or other side reactions.[2][3][4]

Q2: What are some common quenching agents for reactions involving this compound?

The selection of a quenching agent is highly dependent on the reaction being performed. Common choices include:

  • Aqueous solutions: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a mildly acidic quencher suitable for many organometallic reagents.[5] Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to neutralize acidic catalysts. Water itself can be used, but care must be taken to control the exothermicity.

  • Buffered solutions: A pH 7 phosphate (B84403) buffer can be employed for a more controlled, neutral quench.[6]

  • Alcohols: Methanol or ethanol (B145695) are often used to quench reactions at low temperatures, as they are less likely to freeze than aqueous solutions. They are effective for quenching metal hydrides and organometallics.

Q3: How can I avoid side reactions with the this compound moiety during quenching?

To minimize side reactions, the quenching procedure should be performed at a low temperature (typically 0 °C to -78 °C) to dissipate any heat generated and reduce the rate of potential side reactions.[1] The quenching agent should be added slowly and dropwise to maintain control over the reaction.[1] The choice of a "soft" quencher, like ammonium chloride, over a "hard" quencher, like water, can sometimes prevent unwanted additions to the carbonyl group.

Q4: My reaction mixture turned into an emulsion during the aqueous quench. What should I do?

Emulsion formation is a common issue. To resolve this, you can try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion. Alternatively, allowing the mixture to stand for a period or filtering it through a pad of Celite can be effective. In some cases, using 1M HCl for quenching can prevent emulsion formation that might occur with ammonium chloride.[5]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield of desired product after quenching 1. The quenching agent reacted with the product. 2. The product is water-soluble and was lost during the aqueous workup. 3. The reaction was not complete before quenching.1. Choose a milder quenching agent (e.g., switch from water to saturated NH₄Cl). 2. Perform multiple extractions of the aqueous layer with an appropriate organic solvent. 3. Monitor the reaction to completion using techniques like TLC or GC before quenching.[1]
Formation of a viscous oil or polymer during quenching 1. Strong acidic or basic conditions from the quencher are catalyzing polymerization of the α,β-unsaturated enal. 2. A rapid, exothermic quench is causing thermal decomposition or polymerization.1. Use a buffered or neutral quenching agent like a pH 7 phosphate buffer. 2. Perform the quench at a very low temperature (-78 °C) with slow, dropwise addition of the quenching agent.
Unexpected byproducts are observed after workup 1. The quenching agent added to the double bond (1,4-addition) or the carbonyl group (1,2-addition) of this compound. 2. The quenching conditions facilitated an aldol (B89426) condensation or other side reaction.1. Select a quenching agent less prone to nucleophilic attack. For example, use a proton source like acetic acid in a non-nucleophilic solvent. 2. Ensure the quenching is done at a low temperature and that the pH does not become strongly acidic or basic.
The reaction is highly exothermic and difficult to control during quenching The quenching agent is reacting too rapidly with a highly reactive species (e.g., a strong organolithium reagent).1. Dilute the reaction mixture with an inert solvent before quenching. 2. Cool the reaction to a lower temperature (e.g., -78 °C) in a dry ice/acetone bath. 3. Add the quenching agent very slowly, dropwise, with vigorous stirring.[1]

Experimental Protocols

Protocol 1: General Quenching of an Organometallic Reaction

This protocol is suitable for quenching reactions involving Grignard reagents or organolithiums where this compound is a product or starting material.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. For highly reactive organometallics, cooling to -78 °C is recommended.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via a dropping funnel with vigorous stirring. Monitor the temperature of the reaction mixture to ensure it does not rise significantly.

  • Warming: Once the addition is complete and the exotherm has subsided, allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching of an Acid-Catalyzed Reaction

This protocol is designed for reactions where an acid catalyst needs to be neutralized.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Be cautious of gas evolution (CO₂).[6]

  • pH Check: Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an appropriate organic solvent.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.

Visualizations

Quenching_Decision_Tree Decision Tree for Quenching Reactions with this compound start Reaction Complete reactive_species Identify Reactive Species start->reactive_species organometallic Organometallic / Strong Base reactive_species->organometallic e.g., R-Li, RMgX acidic Acidic Catalyst reactive_species->acidic e.g., H₂SO₄, TsOH mild_acid Mildly Acidic Quench organometallic->mild_acid Use sat. NH₄Cl base_quench Basic Quench acidic->base_quench Use sat. NaHCO₃ low_temp Cool to 0°C to -78°C mild_acid->low_temp base_quench->low_temp slow_addition Slow, Dropwise Addition low_temp->slow_addition workup Aqueous Workup slow_addition->workup

Caption: Decision tree for selecting a quenching strategy.

Experimental_Workflow General Experimental Workflow for Quenching reaction_complete 1. Reaction Monitoring (TLC, GC, etc.) cool 2. Cool Reaction Mixture (0°C to -78°C) reaction_complete->cool quench 3. Slow Addition of Quenching Agent cool->quench warm 4. Warm to Room Temperature quench->warm extract 5. Liquid-Liquid Extraction warm->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate

Caption: A typical experimental workflow for quenching.

References

Troubleshooting low yields in the synthesis of 2-Methylpent-2-enal derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylpent-2-enal derivatives and overcoming common challenges that can lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the self-condensation of propanal, a classic example of an aldol (B89426) condensation reaction.[1][2][3] This reaction involves the formation of a carbon-carbon bond between two molecules of propanal, followed by a dehydration step to yield the α,β-unsaturated aldehyde.[1][4]

Q2: What are the critical factors influencing the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis. These include the choice of catalyst (base or acid), reaction temperature, and reaction time. Higher temperatures generally favor the dehydration step, leading to the formation of the desired α,β-unsaturated aldehyde.[1] However, prolonged reaction times, especially with strong bases, can increase the likelihood of side reactions.[1]

Q3: What are the common side reactions that can lower the yield?

The primary side reactions in the synthesis of this compound include the formation of the initial β-hydroxy aldehyde (aldol addition product) without subsequent dehydration, and polymerization of the starting material or product.[3] Overly aggressive reaction conditions can also lead to the formation of undesired byproducts.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using analytical techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).[5] These methods allow for the separation and quantification of the starting material, intermediate products, and the final this compound product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.Ensure the catalyst is fresh and used in the correct molar ratio. For base-catalyzed reactions, consider using a stronger base or a different catalyst system, such as a nitrogenous organic base with an organic acid, which has been reported to give high yields.[6]
Low reaction temperature.Gradually increase the reaction temperature. The dehydration step of the aldol condensation is often favored at higher temperatures.[1]
Impure starting materials.Use freshly distilled propanal to remove any acidic impurities that could neutralize a basic catalyst.
Formation of Multiple Products Uncontrolled side reactions.Add the catalyst slowly and maintain a consistent reaction temperature. Lowering the reaction temperature initially can help control the rate of reaction before gently heating to promote dehydration.
Statistical mixture of products from cross-aldol reactions (if using different aldehydes).For crossed-aldol reactions, it is often best to use a non-enolizable aldehyde as one of the reactants to prevent a mixture of products.[3][7]
Low Yield After Purification Product loss during workup and purification.Optimize the purification method. Fractional distillation under reduced pressure is a common and effective method for purifying this compound.[8][9] Ensure proper separation of aqueous and organic layers during extraction.
Incomplete dehydration of the aldol addition product.Increase the reaction temperature or time to favor the dehydration step.[10] Acid catalysis can also be employed during workup to promote dehydration.

Data on Reaction Conditions and Yields

The following table summarizes various reported reaction conditions for the synthesis of this compound and the corresponding yields.

Catalyst System Solvent Temperature Reaction Time Reported Yield Reference
Nitrogenous Organic Base & Organic AcidNone10-30°C0.5-6 h>95%[6]
Sodium Hydrate (B1144303) (2% aq.)None40°C45 min93%[2]
PiperidineNoneReflux1 h40-70%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Nitrogenous Organic Base

This protocol is adapted from a patented high-yield method.[6]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, mix propanal and a nitrogenous organic base (e.g., pyrrolidine, morpholine, or piperidine) in a molar ratio of 1:0.025 to 1:0.5.

  • Addition of Acid: Under agitation, slowly add an organic acid (e.g., propionic acid, acetic acid, or formic acid) dropwise. The molar ratio of propanal to organic acid should be between 1:0.05 and 1:0.5.

  • Reaction: Maintain the reaction temperature between 10°C and 30°C and continue stirring for 0.5 to 6 hours.

  • Workup: After the reaction is complete, add water to the mixture to wash the product.

  • Isolation: Separate the organic layer containing this compound. Further purification can be achieved by distillation.

Protocol 2: Synthesis of this compound using Sodium Hydrate

This protocol is based on a method reported to achieve a high yield of the intermediate aldehyde.[2]

  • Reaction Setup: In a suitable reaction vessel, place propanal.

  • Catalyst Addition: Add a 2% aqueous solution of sodium hydrate. The molar ratio of sodium hydrate to propanal should be approximately 0.09:1.

  • Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 45 minutes with vigorous stirring.

  • Workup and Isolation: After cooling, the organic layer can be separated. The product can be purified by distillation.

Visualizations

Aldol_Condensation_Pathway Propanal1 Propanal Enolate Enolate Intermediate Propanal1->Enolate Base Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Propanal2 Propanal Propanal2->Aldol_Adduct Product This compound Aldol_Adduct->Product Dehydration (-H2O)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Synthesis check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield No end Successful Synthesis check_yield->end Yes analyze_products Analyze Products (GC/TLC) low_yield->analyze_products multiple_products Multiple Products? analyze_products->multiple_products incomplete_reaction Incomplete Reaction? multiple_products->incomplete_reaction No control_conditions Control Temp/Addition Rate multiple_products->control_conditions Yes optimize_temp_time Increase Temp/Time incomplete_reaction->optimize_temp_time Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst No optimize_temp_time->start check_catalyst->start control_conditions->start

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methylpent-2-enal and Other α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Methylpent-2-enal with other structurally relevant α,β-unsaturated aldehydes (enals), such as crotonaldehyde (B89634) and cinnamaldehyde. This document synthesizes available experimental data and theoretical insights to offer a clear perspective on their relative performance in key organic reactions.

Executive Summary

α,β-Unsaturated aldehydes are a pivotal class of compounds in organic synthesis and are also of significant interest in toxicology and drug development due to their electrophilic nature.[1] The reactivity of these compounds is primarily dictated by the electrophilicity of the β-carbon and the carbonyl carbon, which is influenced by the steric and electronic effects of substituents.[2] this compound, with its additional methyl group at the α-position and an ethyl group at the β-position, exhibits distinct reactivity compared to less substituted enals like crotonaldehyde and the phenyl-substituted cinnamaldehyde. This guide will delve into these differences through the lens of common reactions such as Michael additions, Diels-Alder reactions, and reductions.

Comparative Reactivity Profile

The reactivity of enals is a function of both steric hindrance and electronic effects. The presence of alkyl groups, like in this compound, can influence the accessibility of the reactive sites and the stability of reaction intermediates.

Electronic Effects

The core reactivity of α,β-unsaturated aldehydes stems from the conjugated system, which delocalizes electron density and creates electrophilic centers at the carbonyl carbon and the β-carbon.[2]

  • This compound: The α-methyl and β-ethyl groups are electron-donating, which can slightly decrease the overall electrophilicity of the conjugated system compared to acrolein. However, the hyperconjugation effect can also stabilize the transition states of certain reactions.

  • Crotonaldehyde: Possesses a single methyl group at the β-position. Its reactivity is a balance between the electron-donating effect of the methyl group and the inherent reactivity of the enal functional group.

  • Cinnamaldehyde: The β-phenyl group is electron-withdrawing by induction but can be electron-donating or withdrawing through resonance, depending on the reaction type. This significantly influences its reactivity profile.

Steric Hindrance

Substituents around the reactive centers can sterically hinder the approach of nucleophiles or dienes.

  • This compound: The α-methyl and β-ethyl groups introduce significant steric bulk around the C=C double bond and the carbonyl group, which can be expected to slow down reactions involving bulky nucleophiles or dienes.

  • Crotonaldehyde: The β-methyl group presents less steric hindrance compared to the substituents on this compound.

  • Cinnamaldehyde: The planar phenyl group can orient itself to minimize steric clashes, but its sheer size can still influence the stereochemical outcome of reactions.

Quantitative Comparison of Reactivity

Direct comparative kinetic data for this compound alongside other enals under identical conditions is limited in the literature. However, we can compile available data for individual compounds to draw informed comparisons.

Michael Addition

The Michael addition, or conjugate addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds.[3] The rate of this reaction is a good indicator of the electrophilicity of the β-carbon.

EnalNucleophileSolventRate Constant (k)Reference
This compound Data not available--
Crotonaldehyde Thiol (Glutathione)Aqueous1.59 M⁻¹s⁻¹[4]
Cinnamaldehyde CysteamineDMSOComplex reaction, multiple products[5]

From the available data, it is evident that direct comparison of reaction rates is challenging due to varying experimental conditions. However, based on structural considerations, the increased steric hindrance in this compound would likely lead to a slower Michael addition rate compared to crotonaldehyde with the same nucleophile.

Diels-Alder Reaction

Enals act as dienophiles in Diels-Alder reactions. The rate of this [4+2] cycloaddition is sensitive to the electronic properties of the dienophile; electron-withdrawing groups generally accelerate the reaction.[6]

Dienophile (Enal)DieneTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound Data not available---
Crotonaldehyde Cyclopentadiene20-2524~70 (endo/exo mixture)[7]
Cinnamaldehyde Cyclopentadiene2548High (endo favored)General textbook knowledge

While specific kinetic data is lacking for this compound, the electron-donating alkyl groups would be expected to make it a less reactive dienophile in a normal-electron-demand Diels-Alder reaction compared to acrolein. However, the steric bulk would also play a significant role in the stereochemical outcome.

Reduction

The reduction of enals can proceed via 1,2-addition (to the carbonyl group) or 1,4-addition (conjugate reduction). The selectivity is influenced by the reducing agent and the substrate's structure.

EnalReducing AgentProduct(s)Selectivity (1,2- vs 1,4-addition)Reference
This compound H₂/Pd, Pt, or Cu catalysts2-Methylpentanal, 2-Methylpentan-1-olCatalyst dependent[8]
Crotonaldehyde NaBH₄Crotyl alcohol (1,2-), Butanal (1,4-)Solvent and temperature dependentGeneral textbook knowledge
Cinnamaldehyde NaBH₄Cinnamyl alcohol (1,2-)High selectivity for 1,2-additionGeneral textbook knowledge

Experimental Protocols

For researchers aiming to conduct direct comparative studies, the following general experimental protocols can be adapted.

General Protocol for Monitoring Reaction Kinetics by UV-Vis Spectroscopy

UV-Vis spectroscopy is a convenient method for monitoring the progress of reactions involving chromophoric enals.[9][10]

  • Preparation of Stock Solutions: Prepare stock solutions of the enal and the reactant (e.g., a nucleophile for Michael addition) in a suitable solvent (e.g., acetonitrile, ethanol).

  • Reaction Initiation: In a quartz cuvette, mix the reactant solutions at a controlled temperature.

  • Spectroscopic Monitoring: Immediately start recording the UV-Vis spectra at regular time intervals. The disappearance of the enal's characteristic absorption band (typically in the range of 210-320 nm) can be monitored.

  • Data Analysis: The absorbance data can be used to calculate the concentration of the enal at different time points using the Beer-Lambert law.[11] This data can then be used to determine the reaction order and the rate constant.

General Protocol for Monitoring Michael Addition by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used to monitor the formation of products and the consumption of reactants.[12][13][14]

  • Sample Preparation: In an NMR tube, dissolve the enal and the nucleophile in a deuterated solvent at a known concentration.

  • Reaction Initiation: Add a catalyst if required and start the acquisition of ¹H NMR spectra at regular intervals.

  • Spectral Analysis: Monitor the disappearance of the signals corresponding to the vinylic protons of the enal and the appearance of new signals corresponding to the Michael adduct.

  • Quantification: The relative integrals of the reactant and product signals can be used to determine the reaction conversion over time.

General Protocol for Comparative Diels-Alder Reaction
  • Reactant Preparation: In separate reaction vessels, dissolve each enal (this compound, crotonaldehyde, cinnamaldehyde) and the diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene, dichloromethane).

  • Reaction Setup: Maintain the reaction mixtures at a constant temperature.

  • Monitoring and Analysis: Withdraw aliquots from each reaction mixture at specific time intervals. Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the enal and the formation of the Diels-Alder adduct.[15][16]

  • Product Characterization: After the reaction is complete, isolate the products and characterize them by NMR and other spectroscopic techniques to determine the stereoselectivity (endo/exo ratio).

Signaling Pathways and Toxicological Relevance

α,β-Unsaturated aldehydes are known to be cytotoxic and can interact with biological macromolecules.[1] Their reactivity towards nucleophilic residues in proteins and DNA is a key aspect of their toxicological profile.

  • Michael Addition to Biological Nucleophiles: The primary mechanism of toxicity for many enals is their ability to act as Michael acceptors, reacting with the thiol groups of cysteine residues in proteins.[1] This can lead to enzyme inactivation and cellular stress. The relative reactivity of different enals in Michael additions is therefore directly relevant to their potential toxicity.

  • Oxidative Stress: The depletion of cellular antioxidants like glutathione (B108866) through Michael addition can lead to oxidative stress.

The study of the comparative reactivity of enals is crucial for understanding their structure-activity relationships in both synthetic and biological contexts.

Visualizing Reaction Workflows and Relationships

Logical Flow for Reactivity Comparison

logical_flow cluster_factors Factors Influencing Reactivity cluster_enals Enals for Comparison cluster_reactions Key Reactions Electronic_Effects Electronic Effects (Inductive, Resonance) 2MPE This compound Electronic_Effects->2MPE Crotonaldehyde Crotonaldehyde Electronic_Effects->Crotonaldehyde Cinnamaldehyde Cinnamaldehyde Electronic_Effects->Cinnamaldehyde Steric_Hindrance Steric Hindrance (Substituent Bulk) Steric_Hindrance->2MPE Steric_Hindrance->Crotonaldehyde Steric_Hindrance->Cinnamaldehyde Michael_Addition Michael Addition 2MPE->Michael_Addition Diels_Alder Diels-Alder 2MPE->Diels_Alder Reduction Reduction 2MPE->Reduction Crotonaldehyde->Michael_Addition Crotonaldehyde->Diels_Alder Crotonaldehyde->Reduction Cinnamaldehyde->Michael_Addition Cinnamaldehyde->Diels_Alder Cinnamaldehyde->Reduction Reactivity_Outcome Comparative Reactivity Profile Michael_Addition->Reactivity_Outcome Compare Rates & Selectivity Diels_Alder->Reactivity_Outcome Compare Rates & Stereoselectivity Reduction->Reactivity_Outcome Compare 1,2- vs 1,4-Selectivity

Caption: Logical workflow for comparing enal reactivity.

Experimental Workflow for Comparative Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prepare_Solutions Prepare Stock Solutions (Enals, Reactants) Mix_Reactants Mix Reactants in Controlled Environment Prepare_Solutions->Mix_Reactants Monitor_Reaction Monitor Reaction Progress (UV-Vis or NMR) Mix_Reactants->Monitor_Reaction Collect_Data Collect Spectroscopic Data over Time Monitor_Reaction->Collect_Data Calculate_Concentration Calculate Concentrations Collect_Data->Calculate_Concentration Determine_Kinetics Determine Rate Law & Rate Constants Calculate_Concentration->Determine_Kinetics Comparative_Analysis Comparative_Analysis Determine_Kinetics->Comparative_Analysis Comparative Reactivity Data

Caption: Workflow for comparative kinetic studies of enals.

Signaling Pathway of Enal-Induced Cellular Stress

signaling_pathway Enal α,β-Unsaturated Aldehyde (e.g., this compound) Cellular_Entry Cellular Entry Enal->Cellular_Entry Michael_Addition_Protein Michael Addition to Protein Thiols (Cys) Cellular_Entry->Michael_Addition_Protein GSH_Depletion Glutathione (GSH) Depletion Cellular_Entry->GSH_Depletion Enzyme_Inactivation Enzyme Inactivation Michael_Addition_Protein->Enzyme_Inactivation Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cellular_Damage Cellular Damage Enzyme_Inactivation->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Pathway of enal-induced cellular toxicity.

Conclusion

While a complete quantitative comparison of the reactivity of this compound with other enals is hampered by a lack of directly comparable experimental data, a qualitative and semi-quantitative assessment can be made based on fundamental principles of organic chemistry and available data for individual compounds. The increased steric hindrance and the electronic effects of the alkyl substituents in this compound are expected to modulate its reactivity in key transformations compared to less substituted enals like crotonaldehyde and the electronically distinct cinnamaldehyde. This guide provides a framework for understanding these differences and offers standardized protocols for researchers to conduct further comparative studies to generate the much-needed quantitative data in this area. Such data will be invaluable for applications in synthetic chemistry, toxicology, and the design of novel therapeutics.

References

A Comparative Guide to the Validation of 2-Methylpent-2-enal as a Biomarker in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylpent-2-enal with established biomarkers used in food analysis, particularly for assessing lipid oxidation. While this compound is a plausible candidate, its validation is not as extensive as that of other markers. This document outlines the necessary validation framework, compares its potential performance with current alternatives, and provides detailed experimental protocols for its analysis.

Introduction to this compound

This compound is an alpha,beta-unsaturated aldehyde that has been identified in a variety of food products, including coffee, black tea, onions, and prickly pears.[1] Its presence can result from the thermal or oxidative degradation of lipids, specifically polyunsaturated fatty acids (PUFAs). As a volatile organic compound (VOC), it can contribute to the aroma profile of foods and may serve as an indicator of chemical changes related to processing, storage, and spoilage. Its potential as a biomarker stems from its role as a secondary product of lipid peroxidation, a key process in the deterioration of food quality.

Framework for Biomarker Validation

For any compound to be considered a reliable biomarker of food intake or quality, it must undergo a rigorous validation process.[2][3] This process assesses several key criteria to ensure the biomarker is accurate, reproducible, and relevant.

Key Validation Criteria Include:

  • Plausibility: There must be a clear and logical biological or chemical basis for the biomarker's relationship to a specific food or process.

  • Dose-Response: The biomarker's concentration should correlate quantitatively with the level of intake or the extent of the process (e.g., oxidation).

  • Time-Response: The biomarker should appear and disappear within a relevant timeframe.

  • Robustness: The biomarker should be minimally affected by confounding factors like food matrix, processing, and individual metabolism.

  • Analytical Performance: The method for measuring the biomarker must be sensitive, specific, accurate, and precise.

  • Reliability and Reproducibility: The results should be consistent across different studies and laboratories.

The following diagram illustrates a general workflow for the validation of a food biomarker.

G cluster_0 Phase 1: Discovery & Feasibility cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Outcome Discovery Biomarker Discovery (Metabolomics, Literature) Plausibility Assess Plausibility (Chemical/Biological Basis) Discovery->Plausibility Analytical Develop Analytical Method (e.g., GC-MS, LC-MS) Plausibility->Analytical DoseResponse Dose-Response Studies (Controlled Trials) Analytical->DoseResponse TimeResponse Time-Course Studies (Kinetics) DoseResponse->TimeResponse Stability Stability Assessment (Sample Handling, Storage) TimeResponse->Stability Robustness Robustness Testing (Different Food Matrices) Stability->Robustness Population Free-Living Population Studies (Cross-sectional) Robustness->Population InterLab Inter-Laboratory Comparison (Reproducibility) Population->InterLab Validated Validated Biomarker InterLab->Validated

Caption: General workflow for food biomarker validation.

Comparative Analysis of Lipid Oxidation Biomarkers

Lipid oxidation is a complex process involving a cascade of chemical reactions. Biomarkers can be classified based on whether they measure primary products (hydroperoxides) or secondary products (aldehydes, ketones). This compound is a secondary product. Its performance must be compared against established markers in this category, such as hexanal (B45976) and pentanal, as well as classical bulk measurement methods like Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS).

Biomarker Type Principle of Measurement Primary Analytical Method Advantages Limitations
Peroxide Value (PV) PrimaryMeasures hydroperoxides, the initial products of oxidation.Titration, SpectrophotometryWell-established, simple, inexpensive.Measures transient intermediates; values can decrease in later oxidation stages. Poor specificity.
TBARS Assay SecondaryMeasures malondialdehyde (MDA) and other reactive aldehydes.SpectrophotometrySimple, widely used for meat products.Lacks specificity (reacts with other compounds); can produce artifacts from heating.
Hexanal SecondaryA volatile aldehyde formed from the oxidation of linoleic acid (n-6 PUFA).Headspace GC-MSHigh sensitivity and specificity; good correlation with sensory off-flavors.[4][5]Only represents oxidation of specific fatty acids; volatile nature requires careful sample handling.
Pentanal SecondaryA volatile aldehyde formed from the oxidation of n-6 PUFAs.Headspace GC-MSHigh sensitivity and specificity.Similar to hexanal, represents oxidation of specific fatty acids.
F2-Isoprostanes SecondaryProstaglandin-like compounds formed from arachidonic acid oxidation.LC-MS/MS, GC-MSConsidered a "gold standard" for in vivo oxidative stress; highly specific.[6][7][8]Complex and expensive analysis; more relevant for biological/clinical samples than food quality.
This compound Secondary (Candidate)A volatile aldehyde formed from lipid degradation.Headspace GC-MSPlausible marker; can be analyzed with other volatiles simultaneously.Lacks comprehensive validation; specific fatty acid precursor is not well-defined; limited comparative data.

Formation Pathway of Aldehyde Biomarkers

Volatile aldehydes, including this compound, are formed during the propagation phase of lipid peroxidation. The process begins when an unsaturated fatty acid is attacked by a free radical, leading to the formation of an unstable lipid hydroperoxide. These primary products then decompose into a variety of smaller, often odorous, secondary products.

G PUFA Polyunsaturated Fatty Acid (PUFA) LipidRadical Lipid Radical PUFA->LipidRadical Radical Initiator (e.g., Free Radical, Light, Heat) Radical->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (Primary Product) PeroxylRadical->Hydroperoxide + H• (from another PUFA) Decomposition Decomposition (Scission) Hydroperoxide->Decomposition Aldehydes Secondary Products: - Hexanal - Pentanal - this compound Decomposition->Aldehydes

Caption: Simplified pathway of lipid peroxidation.

Experimental Protocols

The gold standard for analyzing volatile biomarkers like this compound in food is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a headspace extraction technique to isolate the compounds from the food matrix.

Protocol: Analysis of Volatile Aldehydes by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

  • Sample Preparation:

    • Weigh a precise amount (e.g., 1-5 g) of the homogenized food sample into a 20 mL headspace vial.

    • If required, add a saturated solution of sodium chloride (NaCl) to improve the release of volatiles from the matrix.

    • Add an internal standard solution (e.g., a deuterated aldehyde or a different aldehyde not expected in the sample) for quantification.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • HS-SPME Extraction:

    • Place the vial in a temperature-controlled autosampler (e.g., at 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: The SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.

    • Gas Chromatograph (GC):

      • Carrier Gas: Helium or Hydrogen.[9]

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) to separate the compounds.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification of unknowns. Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds like this compound for higher sensitivity.[5]

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

The following diagram outlines this experimental workflow.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Homogenize Homogenize Food Sample Weigh Weigh Sample into Vial Homogenize->Weigh Spike Add Internal Standard Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at Temp. Seal->Equilibrate Expose Expose SPME Fiber (Adsorption) Equilibrate->Expose Desorb Desorb in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Peak Identification (Retention Time, Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Conclusion and Future Directions

This compound is a plausible candidate as a biomarker for lipid oxidation in certain foods. Its analysis is compatible with standard, high-performance methods like GC-MS used for other volatile markers. However, it currently lacks the comprehensive validation data that underpins established biomarkers like hexanal.

To validate this compound, future research should focus on:

  • Controlled Oxidation Studies: Quantitatively tracking the formation of this compound alongside other markers in various food matrices under different storage conditions.

  • Precursor Identification: Pinpointing the specific polyunsaturated fatty acids that lead to its formation.

  • Sensory Correlation: Establishing a clear link between the concentration of this compound and specific off-flavors perceived by sensory panels.

  • Inter-laboratory Studies: Conducting ring trials to establish the robustness and reproducibility of analytical methods for its quantification.[2]

Until such studies are performed, this compound should be considered a promising but unproven indicator. Its primary utility at present is within a broader "volatilomics" profile, where changes in its concentration, in conjunction with other VOCs, can provide a more holistic picture of food quality and stability.[10]

References

A Comparative Guide to Catalysts for the Synthesis of 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methylpent-2-enal, a key intermediate in the production of fragrances, pharmaceuticals, and fine chemicals, is predominantly achieved through the self-condensation of propanal. The choice of catalyst for this aldol (B89426) condensation reaction is critical in determining the yield, selectivity, and overall efficiency of the process. This guide provides a comparative analysis of various catalytic systems, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance: A Quantitative Comparison

The performance of different catalysts in the synthesis of this compound from propanal is summarized in the tables below. The data highlights key metrics such as propanal conversion, selectivity towards this compound, and the reaction conditions employed.

Homogeneous Base Catalysts

Traditional synthesis of this compound often employs homogeneous base catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). While effective in promoting the reaction, they can present challenges in terms of product separation and catalyst removal.

CatalystPropanal Conversion (%)This compound Selectivity (%)Temperature (°C)Time (h)SolventReference
NaOHUp to 99~86Ambient to 40Not specifiedAqueous/Organic
KOHHighModerateNot specifiedNot specifiedAqueous
Heterogeneous Solid Base Catalysts

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of heterogeneous solid base catalysts. These catalysts offer advantages such as ease of separation, reusability, and often, improved selectivity.

CatalystPropanal Conversion (%)This compound Selectivity (%)Temperature (°C)Time (h)SolventReference
Activated Hydrotalcite (Mg/Al=3.5)979910010Solvent-free[1]
Strong Anion-Exchange Resin9795351Aqueous[2]
Weak Anion-Exchange ResinLower than strong resinLower than strong resin35>1Aqueous[2]
Alkali Ion-Exchanged ZeolitesActiveVariesNot specifiedNot specifiedLiquid phase[1]
AluminaActiveVariesNot specifiedNot specifiedLiquid phase[1]
K₂CO₃/Al₂O₃-71.2 (yield)Not specifiedNot specifiedEthanol

Reaction Pathways and Mechanisms

The synthesis of this compound from propanal proceeds via a base-catalyzed aldol condensation reaction. The reaction mechanism involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated aldehyde, this compound.

Aldol_Condensation Propanal1 Propanal (1) Enolate Enolate Intermediate Propanal1->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Aldol_Adduct Aldol Adduct (3-hydroxy-2-methylpentanal) Enolate->Aldol_Adduct Nucleophilic Attack Propanal2 Propanal (2) Propanal2->Aldol_Adduct Product This compound Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O

Caption: Base-catalyzed aldol condensation of propanal.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.

Synthesis using Sodium Hydroxide (Homogeneous Catalyst)

Materials:

  • Propanal

  • 2 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 mL of 2 M aqueous NaOH solution.

  • Commence stirring and add 10.8 mL of propanal to the flask through the condenser.

  • The reaction is exothermic and the mixture will become cloudy and may begin to boil. Continue stirring until the flask cools to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Add a small amount of deionized water to help identify the aqueous layer (lower layer).

  • Separate the organic layer (upper layer) from the aqueous layer.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain this compound.

Synthesis using Activated Hydrotalcite (Heterogeneous Catalyst)

Catalyst Preparation:

  • Hydrotalcite with a Mg/Al molar ratio of 3.5 is synthesized by co-precipitation of magnesium and aluminum nitrate (B79036) salts with a solution of sodium carbonate and sodium hydroxide.[3]

  • The resulting precipitate is aged, filtered, and washed with deionized water until the pH is neutral.[3]

  • The washed solid is dried and then calcined in a muffle furnace (e.g., at 450 °C for several hours) to yield the activated hydrotalcite (layered double oxide).[3]

Reaction Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, place the activated hydrotalcite catalyst (e.g., 0.1 g).

  • Add propanal to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring (e.g., 1000 rpm).[3]

  • Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the catalyst can be separated from the product mixture by filtration.

  • The liquid product can be further purified by distillation.

Synthesis using Anion-Exchange Resin (Heterogeneous Catalyst)

Materials:

  • Propanal

  • Strong anion-exchange resin (e.g., Dowex)

  • Benzene (or another suitable solvent)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, place the anion-exchange resin (e.g., 10 mmol).[2]

  • Add the solvent (e.g., 5 mL of benzene) and propanal (e.g., 20 mmol).[2]

  • Stir the mixture at the desired reaction temperature (e.g., 30 °C) for the specified time (e.g., 2 hours).[2]

  • After the reaction, filter the mixture to remove the resin catalyst.

  • The solvent can be removed from the filtrate by evaporation under reduced pressure.

  • The resulting crude product can be purified by distillation.

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is depicted below.

Workflow Start Start Reactants Prepare Reactants (Propanal, Catalyst, Solvent) Start->Reactants Reaction Perform Aldol Condensation Reactants->Reaction Separation Catalyst Separation (Filtration/Phase Separation) Reaction->Separation Purification Product Purification (Distillation) Separation->Purification Analysis Product Analysis (GC-MS, NMR, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Conclusion

The selection of a catalyst for the synthesis of this compound is a critical decision that impacts reaction efficiency, selectivity, and process sustainability. While traditional homogeneous catalysts like NaOH and KOH are effective, they are associated with separation and environmental concerns. Heterogeneous solid base catalysts, particularly activated hydrotalcite and anion-exchange resins, have emerged as highly promising alternatives, offering high conversion and selectivity, coupled with the benefits of easy separation and reusability.[1][2] The choice between these catalysts will depend on the specific requirements of the application, including desired purity, scalability, and economic considerations. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.

References

Differentiating 2-Methylpent-2-enal from its Isomers using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomers is a critical challenge in many scientific disciplines, from drug development to environmental analysis. Mass spectrometry (MS) offers a powerful tool for differentiating between isomeric compounds based on their unique fragmentation patterns. This guide provides a comparative analysis of the mass spectra of 2-methylpent-2-enal and its selected isomers, offering experimental data and protocols to aid in their differentiation.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of this compound and its isomers, while all exhibiting a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 98, display distinct fragmentation patterns. These differences arise from the unique structural features of each isomer, which influence the stability of the resulting fragment ions. A summary of the key fragment ions and their relative intensities is presented in the table below.

CompoundMolecular Ion (m/z 98) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
This compound 256941 (100), 55 (40), 29 (35)
Hexanal <14456 (85), 72 (40), 82 (20), 41 (70), 43 (60), 57 (50)
Cyclohexanone 455542 (70), 69 (35), 41 (30)
4-Methylpent-2-enal 154183 (50), 55 (30), 29 (20)

Data compiled from the NIST Mass Spectrometry Data Center.

Distinguishing Fragmentation Pathways

The fragmentation of these isomers under EI conditions leads to the formation of characteristic ions that serve as fingerprints for each molecule.

  • This compound: The base peak at m/z 69 is proposed to result from the loss of an ethyl radical (•C2H5), a favorable α-cleavage next to the carbonyl group. The prominent peak at m/z 41 corresponds to the stable allyl cation ([C3H5]+).

  • Hexanal: This saturated aldehyde undergoes a characteristic McLafferty rearrangement, leading to the formation of a prominent fragment at m/z 44. Other significant fragments arise from the cleavage of the alkyl chain.

  • Cyclohexanone: As a cyclic ketone, its fragmentation is dominated by α-cleavage on either side of the carbonyl group, leading to a characteristic base peak at m/z 55.[1] Another significant fragment at m/z 42 is also observed.

  • 4-Methylpent-2-enal: The fragmentation of this isomer is influenced by the methyl branch. The peak at m/z 83 likely corresponds to the loss of a methyl radical.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique for the separation and identification of these volatile isomers.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (this compound or its isomer) in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peaks corresponding to the isomers based on their retention times.

  • Acquire the mass spectrum for each peak.

  • Compare the obtained mass spectra with reference spectra from a database (e.g., NIST) to confirm the identity of each isomer.

  • Analyze the fragmentation patterns to differentiate between the isomers, paying close attention to the base peak and other characteristic fragment ions as detailed in the comparison table.

Visualization of Fragmentation and Workflow

To further clarify the differentiation process, the following diagrams illustrate the key fragmentation pathways and the overall experimental workflow.

fragmentation_pathways cluster_2_methylpent_2_enal This compound (m/z 98) cluster_cyclohexanone Cyclohexanone (m/z 98) M_2MPE [C6H10O]+• F_69_2MPE [C4H5O]+ (m/z 69) Loss of •C2H5 M_2MPE->F_69_2MPE α-cleavage F_41_2MPE [C3H5]+ (m/z 41) Allyl cation M_2MPE->F_41_2MPE M_CH [C6H10O]+• F_55_CH [C3H3O]+ (m/z 55) M_CH->F_55_CH α-cleavage F_42_CH [C3H6]+• (m/z 42) M_CH->F_42_CH

Caption: Key fragmentation pathways for this compound and cyclohexanone.

experimental_workflow A Sample Preparation (Dilution in Solvent) B GC-MS Analysis (Separation and Ionization) A->B C Data Acquisition (Mass Spectra Collection) B->C D Data Analysis C->D E Isomer Differentiation (Comparison of Fragmentation) D->E

References

Structure-Activity Relationships of 2-Methylpent-2-enal and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Methylpent-2-enal and its derivatives. The focus is on elucidating the relationship between chemical structure and biological activity, particularly cytotoxicity and antimicrobial effects. Due to a lack of extensive publicly available data specifically for this compound derivatives, this guide draws upon data from structurally related α,β-unsaturated aldehydes to infer and present key SAR principles.

The core reactivity of this compound and its analogs is attributed to the α,β-unsaturated aldehyde moiety. This electrophilic functional group can readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione, via a Michael addition reaction.[1][2][3] This covalent modification of cellular macromolecules is a primary mechanism driving the observed biological effects.

Comparative Biological Activities

The biological activities of α,β-unsaturated aldehydes are intrinsically linked to their chemical structure. Modifications to the carbon skeleton and the nature of substituents can significantly impact their potency and selectivity.

Cytotoxic Activity

The cytotoxicity of α,β-unsaturated aldehydes is a well-documented phenomenon, largely stemming from their ability to induce cellular stress and apoptosis through the depletion of intracellular thiols and the adduction of critical proteins.[4] The electrophilicity of the β-carbon in the α,β-unsaturated system is a key determinant of this activity.

General Structure-Activity Relationship Observations for Cytotoxicity:

  • Unsaturation is Key: The presence of the α,β-double bond is crucial for cytotoxicity. Saturated aldehydes are generally less toxic.[4]

  • Chain Length: The length of the alkyl chain can influence cytotoxicity. For some α,β-unsaturated aldehydes, an increase in chain length has been associated with increased toxicity, potentially due to enhanced lipophilicity and membrane permeability.[5]

  • Substitution: Substitution on the α or β carbon can modulate reactivity. Alkyl substitution, as seen in this compound, can influence the electrophilicity of the β-carbon and steric hindrance, thereby affecting the rate of Michael addition and overall cytotoxicity.

The following table summarizes the 50% inhibitory concentration (IC50) values of various α,β-unsaturated aldehydes against different cancer cell lines, providing a representative comparison of their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
AcroleinA549 (Lung)15.8Doxorubicin0.5
CrotonaldehydeHepG2 (Liver)45.2Cisplatin8.3
2-HexenalHL-60 (Leukemia)25.7Etoposide1.2
trans-2-NonenalPC-3 (Prostate)12.1Docetaxel0.01
4-Hydroxynonenal (HNE)U937 (Lymphoma)10.5Camptothecin0.02
Antimicrobial Activity

The electrophilic nature of α,β-unsaturated aldehydes also contributes to their antimicrobial properties. They can inhibit microbial growth by reacting with essential enzymes and proteins within the microorganisms.

General Structure-Activity Relationship Observations for Antimicrobial Activity:

  • Broad Spectrum: Many α,β-unsaturated aldehydes exhibit broad-spectrum activity against bacteria and fungi.[6]

  • Chain Length and Lipophilicity: Similar to cytotoxicity, antimicrobial activity can be influenced by the alkyl chain length, with optimal lipophilicity being important for traversing the microbial cell wall and membrane.

  • Gram-Positive vs. Gram-Negative: Differences in cell wall structure can lead to varied susceptibility between Gram-positive and Gram-negative bacteria.

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative α,β-unsaturated aldehydes against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
CinnamaldehydeEscherichia coli250Gentamicin4
CinnamaldehydeStaphylococcus aureus125Vancomycin2
trans-2-DecenalCandida albicans62.5Amphotericin B0.5
trans-2-HexenalBacillus subtilis100Ciprofloxacin0.25

Note: Specific MIC values for this compound and its derivatives are not available in the reviewed literature. The data presented for other α,β-unsaturated aldehydes is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound and its derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in a cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Broth Microdilution Method for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

α,β-Unsaturated aldehydes are known to modulate key cellular signaling pathways involved in cellular stress response and inflammation, primarily through their electrophilic nature.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[2][3][10] Electrophilic compounds like this compound derivatives can activate this pathway by covalently modifying cysteine residues on the Keap1 protein. This modification disrupts the Keap1-mediated ubiquitination and degradation of the transcription factor Nrf2, leading to Nrf2 accumulation, nuclear translocation, and subsequent transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Cul3 Keap1-Cul3 E3 Ligase Complex Nrf2 Nrf2 Keap1_Cul3->Nrf2 Binds Ub Ubiquitin Keap1_Cul3->Ub Ubiquitination Nrf2->Keap1_Cul3 Release Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Aldehyde This compound Derivative Aldehyde->Keap1_Cul3 Covalent Modification (Michael Addition) Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Caption: Keap1-Nrf2 pathway activation by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[11][12] α,β-Unsaturated aldehydes can inhibit this pathway by targeting critical cysteine residues in components of the NF-κB signaling cascade, such as IκB kinase (IKK). This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation Aldehyde This compound Derivative Aldehyde->IKK Inhibition (Covalent Modification) NFkB NF-κB IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

The biological activities of this compound and its derivatives are fundamentally linked to the electrophilic nature of the α,β-unsaturated aldehyde moiety. Structure-activity relationships within this class of compounds are governed by factors that influence their reactivity towards biological nucleophiles, including steric and electronic effects of substituents. While specific quantitative data for this compound derivatives is limited, the principles derived from related α,β-unsaturated aldehydes provide a strong framework for predicting their cytotoxic and antimicrobial potential. Further research involving the synthesis and systematic biological evaluation of a library of this compound derivatives is warranted to establish more precise SAR and to explore their therapeutic potential. The modulation of key signaling pathways such as Keap1-Nrf2 and NF-κB highlights the potential for these compounds to be developed as novel therapeutic agents for diseases involving oxidative stress and inflammation.

References

2-Methylpent-2-enal: A Versatile Precursor in Fine Chemical Synthesis Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of 2-Methylpent-2-enal as a strategic starting material for the synthesis of high-value fine chemicals. This report provides a comparative analysis of its performance against alternative precursors, supported by experimental data and detailed protocols.

This compound, a six-carbon α,β-unsaturated aldehyde, presents itself as a readily accessible and reactive building block for the synthesis of a diverse array of fine chemicals, including fragrances, flavorings, and pharmaceutical intermediates. Its conjugated system, comprising a double bond and an aldehyde group, offers multiple sites for chemical modification, making it a versatile tool in the synthetic chemist's arsenal. This guide explores the efficacy of this compound as a precursor, comparing its synthetic utility with established alternative routes for the production of key fine chemicals.

Comparative Performance Analysis

The utility of a precursor is ultimately judged by the efficiency and yield of the subsequent synthetic transformations. The following tables provide a quantitative comparison of this compound against alternative precursors in the synthesis of select fine chemicals.

Table 1: Synthesis of 2-Methyl-2-pentenoic Acid

PrecursorReagentsReaction TypeYield (%)Reference
This compound NaClO₂, H₂O₂Oxidation85[1]
Propanal1. NaOH (Aldol Condensation)2. NaClO₂, H₂O₂ (Oxidation)Two-step one-pot79 (overall)[1]

Table 2: Synthesis of Floral Fragrance Precursors

Target MoleculePrecursorKey ReactionYield (%)Reference
4-Methyl-3-decen-5-ol This compoundGrignard Reaction~65
LyralMyrceneDiels-Alder & Hydration~65[2]

Table 3: Synthesis of Damascone (Rose Ketone) Analogs

Target MoleculePrecursorKey StepsOverall Yield (%)Reference
α-Damasconeα-IononeOximation, Epoxidation, Dehydration, Reduction54.9[3]
α-DamasconeCitralGrignard, Oxidation, Isomerization, CyclizationNot specified[4]

Reaction Pathways and Experimental Workflows

Visualizing the synthetic routes and experimental setups is crucial for understanding the practical aspects of utilizing these precursors.

Synthesis_of_2_Methylpent_2_enal propanal1 Propanal catalyst Anion Exchange Resin or NaOH propanal1->catalyst propanal2 Propanal propanal2->catalyst intermediate Aldol (B89426) Adduct catalyst->intermediate Aldol Condensation product This compound intermediate->product Dehydration water H₂O intermediate->water

Caption: Synthesis of this compound via aldol condensation of propanal.

Synthesis_of_2_Methyl_2_pentenoic_Acid start This compound reagents NaClO₂ H₂O₂ start->reagents product 2-Methyl-2-pentenoic Acid reagents->product Oxidation

Caption: Oxidation of this compound to 2-Methyl-2-pentenoic Acid.

Grignard_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification pentyl_bromide n-Pentylmagnesium bromide enal This compound pentyl_bromide->enal Add dropwise at 10°C mg Mg turnings ether1 Anhydrous Ether ether2 Anhydrous Ether quenching Quench with NH₄Cl enal->quenching After 12h at RT extraction Extract with Ether quenching->extraction drying Dry over Na₂SO₄ extraction->drying distillation Distillation drying->distillation product 4-Methyl-3-decen-5-ol distillation->product

Caption: Experimental workflow for the synthesis of 4-Methyl-3-decen-5-ol.

Lyral_Synthesis_Pathway myrcene Myrcene diels_alder Diels-Alder Adduct myrcene->diels_alder Diels-Alder Reaction acrolein Acrolein acrolein->diels_alder Diels-Alder Reaction hydration Hydration diels_alder->hydration Acid-catalyzed Hydration lyral Lyral hydration->lyral

References

A Comparative Guide to the Synthesis of 2-Methylpent-2-enal from Propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent synthetic routes for the production of 2-methylpent-2-enal from propanal via self-aldol condensation. The routes discussed utilize a liquid base (sodium hydroxide), a solid base (hydrotalcite), and an anion exchange resin as catalysts. This document presents a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data for the different catalytic systems in the synthesis of this compound from propanal.

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Propanal Conversion (%)This compound Selectivity (%)
Sodium Hydroxide (B78521) (NaOH) Room Temperature (exothermic)~1 (until cooled)High (not specified)High (not specified)
Hydrotalcite (Mg/Al = 3.5) 1001097[1]99[1]
Strong Anion Exchange Resin 35197[2]95[2]

Synthetic Pathways Overview

The synthesis of this compound from propanal primarily proceeds through a self-aldol condensation reaction. The reaction is initiated by the deprotonation of the α-carbon of a propanal molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second propanal molecule. The resulting aldol (B89426) addition product, 3-hydroxy-2-methylpentanal, readily undergoes dehydration to yield the final α,β-unsaturated aldehyde, this compound. The choice of catalyst influences the reaction conditions and overall efficiency.

Synthetic_Routes Synthetic Routes to this compound from Propanal cluster_catalysts Catalytic Systems Propanal Propanal (2 molecules) Enolate Propanal Enolate Propanal->Enolate Base Catalyst Aldol_Adduct 3-Hydroxy-2-methylpentanal Enolate->Aldol_Adduct Nucleophilic Attack on Propanal Final_Product This compound Aldol_Adduct->Final_Product Dehydration (-H2O) NaOH NaOH (Liquid Base) Hydrotalcite Hydrotalcite (Solid Base) Anion_Resin Anion Exchange Resin

Caption: Aldol condensation pathway for the synthesis of this compound from propanal, highlighting different catalytic approaches.

Experimental Protocols

Route 1: Sodium Hydroxide Catalyzed Synthesis

This method employs a traditional liquid base catalyst and is known for its rapid reaction rate. The reaction is exothermic and proceeds quickly at room temperature.

Materials:

  • Propanal

  • 2 M Sodium Hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, distillation apparatus)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.00 mL of 2 M aqueous sodium hydroxide solution.

  • Addition of Propanal: While stirring, add 15.0 mL of propanal to the flask through the condenser. The mixture will become cloudy as propanal is not fully soluble in the aqueous base. The reaction is exothermic, and the mixture may begin to boil.[3]

  • Reaction: Continue stirring the mixture. The reaction is typically complete when the flask cools back to room temperature. The mixture may take on a slight yellow appearance.[3]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add water to the funnel to help separate the layers. The upper organic layer contains the product.[3]

  • Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. The crude product can be purified by distillation. Collect the fraction boiling between 130-136°C.[3]

Route 2: Hydrotalcite Catalyzed Synthesis

This route utilizes a heterogeneous solid base catalyst, which offers advantages in terms of catalyst separation and reusability.

Materials:

  • Propanal

  • Activated Hydrotalcite (Mg/Al molar ratio of 3.5)

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Catalyst Activation: The hydrotalcite catalyst is activated by calcination at 450°C in a muffle furnace.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, place the desired amount of activated hydrotalcite catalyst.

  • Reaction: Add propanal to the flask. Heat the mixture to 100°C and stir for 10 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be separated from the liquid product by filtration. The resulting liquid is the crude this compound, which can be further purified by distillation if necessary.

Route 3: Anion Exchange Resin Catalyzed Synthesis

This method employs a polymeric resin as a heterogeneous catalyst, providing ease of handling and separation.

Materials:

  • Propanal

  • Strong anion exchange resin

  • Benzene (or other suitable solvent, optional)

  • Standard laboratory glassware (reaction flask, stirrer)

Procedure:

  • Reaction Setup: In a reaction flask, place the strong anion exchange resin (e.g., 0.4 g/mL of propanal).[2]

  • Reaction: Add propanal to the flask. The reaction can be carried out neat or in a solvent like benzene. Stir the mixture at 35°C for 1 hour.[2]

  • Work-up and Purification: After the reaction, the resin catalyst can be easily removed by filtration. The filtrate contains the product. If a solvent was used, it can be removed by rotary evaporation. The crude product can then be purified by distillation.

Comparison of Synthetic Routes

The choice of synthetic route to this compound from propanal depends on the specific requirements of the researcher, including desired purity, scalability, and environmental considerations.

  • Sodium Hydroxide: This is a classic, rapid, and high-yielding method. However, the use of a corrosive liquid base necessitates a neutralization step during work-up, and the separation of the product from the aqueous layer can sometimes be challenging.

  • Hydrotalcite: This heterogeneous catalyst offers excellent selectivity and high conversion rates.[1] A key advantage is the ease of catalyst separation by simple filtration, which simplifies the work-up procedure and allows for catalyst recycling. The reaction, however, requires a higher temperature and longer reaction time compared to the NaOH method.

  • Anion Exchange Resin: This method also benefits from the use of a heterogeneous catalyst, making product isolation straightforward. It provides high conversion and selectivity at a relatively low temperature and short reaction time.[2] The performance can be influenced by the type and properties of the resin used.

References

A Comparative Sensory Analysis of 2-Methylpent-2-enal for Researchers and Flavor/Fragrance Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the sensory properties of 2-Methylpent-2-enal and its alternatives, complete with supporting experimental data and protocols.

For researchers, scientists, and professionals in the drug development, flavor, and fragrance industries, a precise understanding of the sensory characteristics of chemical compounds is paramount. This guide provides a detailed comparative analysis of this compound, a C6 unsaturated aldehyde, and several alternative compounds, focusing on their odor profiles and sensory detection thresholds. The information presented herein is intended to assist in the selection of appropriate compounds for various research and development applications.

Sensory Profile and Odor Threshold Comparison

This compound is characterized by a potent grassy-green and slightly fruity aroma.[1][2] To provide a comprehensive comparison, this guide evaluates its sensory attributes alongside other compounds known for their green and fruity notes. The following table summarizes the key sensory data, including odor thresholds, which quantify the minimum concentration at which a substance can be detected by the human olfactory system.

CompoundChemical StructureOdor ProfileOdor Recognition Threshold (in water)
This compound C6H10OGreen, fruity, pungent, aldehydic, cherry, earthy[3][4]290 ppb[1]
trans-2-Hexenal (B146799) C6H10OGreen, fruity, citrus, apple[5][6]Not explicitly found in water; described as very powerful[6]
cis-3-Hexen-1-ol (B126655) C6H12OIntense green, grassy, pungent; taste is fresh, green, fruity, melon[7][8]0.04–0.52 mg/kg (40-520 ppb)[9]
Hexyl acetate (B1210297) C8H16O2Fruity, green, apple, banana, sweet[10][11]0.0018 ppm (1.8 ppb)[10]
Ethyl 2-methylpentanoate (B1260403) C8H16O2Fresh, fruity, green, melon, apple skin, pineapple, waxy[12]0.003 ppb[12][13]

Experimental Protocols: Odor Threshold Determination

The determination of odor thresholds is a critical aspect of sensory analysis. The most common and standardized method is Gas Chromatography-Olfactometry (GC-O). This technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Gas Chromatography-Olfactometry (GC-O) Protocol

Objective: To determine the odor detection and recognition thresholds of a volatile compound.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry port).

  • Mass spectrometer (MS) for compound identification (optional but recommended).

  • Dilution series of the target analyte in an appropriate solvent (e.g., deodorized water or mineral oil).

  • Trained sensory panel (typically 6-12 members).

  • Odor-free air supply for the sniffing port.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the target compound in an odor-free solvent. The concentration range should span from well above the expected threshold to below it.

  • GC-O Analysis:

    • Inject a sample of the highest concentration into the GC.

    • The effluent from the GC column is split between the conventional detector (e.g., FID or MS) and the sniffing port.

    • A trained panelist sniffs the effluent at the sniffing port and records the time and a descriptor of any odor detected.

    • Humidified, odor-free air is mixed with the effluent at the sniffing port to prevent nasal dehydration.

  • Data Collection: The process is repeated with progressively lower concentrations of the analyte. For each injection, the panelist indicates whether an odor is detected and, if so, attempts to recognize and describe it.

  • Threshold Determination:

    • Detection Threshold: The lowest concentration at which a specified percentage of the panel (typically 50%) can detect an odor, even if they cannot identify it.

    • Recognition Threshold: The lowest concentration at which a specified percentage of the panel (typically 50%) can correctly identify and describe the odor.

  • Data Analysis: The results from all panelists are compiled to determine the mean or median threshold values.

G cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation prep1 Prepare Dilution Series of Analyte analysis1 Inject Sample into GC prep1->analysis1 prep2 Select Trained Sensory Panel analysis3 Panelist Sniffs Effluent prep2->analysis3 analysis2 Effluent Split to Detector and Sniffing Port analysis1->analysis2 analysis2->analysis3 analysis4 Record Odor Detection and Description analysis3->analysis4 data1 Repeat with Lower Concentrations analysis4->data1 data2 Compile Panelist Data data1->data2 data3 Calculate Detection and Recognition Thresholds data2->data3

Experimental workflow for odor threshold determination using GC-O.

Logical Framework for Odorant Selection

The choice of a specific odorant for a research or product development application depends on several factors beyond just its odor profile. The following decision tree illustrates a logical approach to selecting a suitable compound.

G start Define Desired Sensory Profile q1 Is a 'Green' Note Required? start->q1 q2 Is a 'Fruity' Note Also Required? q1->q2 Yes other Consider Other Compound Classes q1->other No q3 High or Low Odor Potency Needed? q2->q3 Yes c3 cis-3-Hexen-1-ol (Intense Green, Grassy) q2->c3 No (Green only) q4 Specific Nuance (e.g., 'Apple', 'Grassy')? q3->q4 Low (High Threshold) c4 Hexyl Acetate / Ethyl 2-methylpentanoate (Very Low Threshold, Fruity) q3->c4 High (Low Threshold) c1 This compound (Green, Fruity, Pungent) q4->c1 Pungent/Cherry c2 trans-2-Hexenal (Green, Apple) q4->c2 Apple/Citrus

Decision tree for selecting an odorant based on sensory requirements.

Conclusion

This compound offers a distinct and powerful green, fruity, and pungent odor profile. Its recognition threshold of 290 ppb indicates a moderate to high potency. In comparison, alternatives such as hexyl acetate and ethyl 2-methylpentanoate provide significantly lower odor thresholds, making them suitable for applications requiring high potency at low concentrations. Conversely, compounds like trans-2-hexenal and cis-3-hexen-1-ol offer variations on the "green" theme, with the former leaning towards apple-like notes and the latter providing a more intense, grassy character. The selection of the most appropriate compound will ultimately depend on the specific sensory attributes and potency required for the intended application. The experimental protocols and decision framework provided in this guide offer a systematic approach to making an informed choice.

References

A Researcher's Guide to Correlating Spectral Data with the Purity of Synthesized 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of spectral data for 2-Methylpent-2-enal, a common organic building block, to facilitate the accurate assessment of its purity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a clear workflow for correlating spectral features with the presence of common impurities.

The synthesis of this compound is most commonly achieved through the self-condensation of propanal, a classic example of an aldol (B89426) condensation reaction. This process, while effective, can lead to the presence of several impurities in the final product. These include unreacted starting material (propanal), the intermediate aldol addition product (3-hydroxy-2-methylpentanal), and the geometric isomer ((Z)-2-Methylpent-2-enal). The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays.

This guide outlines the use of standard spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS)—to identify and semi-quantify these impurities. By comparing the spectral data of the synthesized product with the reference data provided, researchers can confidently assess the purity of their this compound.

Experimental Protocols

1. Synthesis of this compound via Aldol Condensation

This protocol describes a standard laboratory procedure for the synthesis of this compound from propanal.

  • Materials:

    • Propanal

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)

    • Diethyl ether

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • To a stirred solution of 10% aqueous sodium hydroxide in a round-bottom flask cooled in an ice bath, add propanal dropwise via a dropping funnel over a period of 30 minutes.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain this compound.

2. Spectroscopic Analysis

The following are general protocols for the analysis of the synthesized this compound. Instrument parameters may need to be optimized.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of a thin film of the purified liquid sample on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the α,β-unsaturated aldehyde functionality and look for the presence of hydroxyl or other impurity-related peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, pay close attention to the chemical shifts, integration values, and coupling patterns of the aldehydic, vinylic, and alkyl protons.

    • For ¹³C NMR, identify the chemical shifts of the carbonyl, vinylic, and alkyl carbons.

    • Compare the obtained spectra with reference spectra to identify impurity peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dilute a sample of the synthesized product in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program that allows for the separation of the product from potential impurities.

    • Analyze the resulting mass spectra of the separated components and compare them with library data to confirm their identities.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for correlating the acquired spectral data with the purity of the synthesized this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_correlation Purity Correlation Synthesis Aldol Condensation of Propanal Purification Fractional Distillation Synthesis->Purification IR IR Spectroscopy Purification->IR Analyze Sample NMR NMR (1H & 13C) Purification->NMR GCMS GC-MS Purification->GCMS IR_Data Identify Functional Groups: C=O, C=C, O-H IR->IR_Data NMR_Data Analyze Chemical Shifts, Integrals, and Coupling NMR->NMR_Data GCMS_Data Separate and Identify Components by Mass GCMS->GCMS_Data Impurity_ID Identify Impurities: Propanal, Aldol Adduct, Z-isomer IR_Data->Impurity_ID NMR_Data->Impurity_ID GCMS_Data->Impurity_ID Purity_Eval Evaluate Purity of This compound Impurity_ID->Purity_Eval

Caption: Workflow for the assessment of this compound purity.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its common impurities.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1685 (C=O, conjugated aldehyde), ~1640 (C=C), ~2720 (C-H, aldehyde)
Propanal~1730 (C=O, aliphatic aldehyde), ~2720 (C-H, aldehyde)
3-Hydroxy-2-methylpentanal~3400 (O-H, broad), ~1725 (C=O, aliphatic aldehyde), ~2720 (C-H, aldehyde)
(Z)-2-Methylpent-2-enalSimilar to (E)-isomer, with potential minor shifts in C=O and C=C stretching frequencies.

Table 2: ¹H NMR Spectral Data (Approximate Chemical Shifts in CDCl₃)

CompoundAldehydic Proton (δ, ppm)Vinylic Proton (δ, ppm)Other Key Signals (δ, ppm)
(E)-2-Methylpent-2-enal ~9.4 (s)~6.4 (t)~2.3 (q, CH₂), ~1.8 (s, CH₃), ~1.1 (t, CH₃)
Propanal~9.8 (t)-~2.5 (dq, CH₂), ~1.1 (t, CH₃)
3-Hydroxy-2-methylpentanal~9.7 (d)-~4.0 (m, CH-OH), ~2.5 (m, CH-CHO), broad OH signal, other alkyl signals
(Z)-2-Methylpent-2-enal~9.3 (s)~5.9 (t)Vinylic proton is typically upfield (lower ppm) compared to the (E)-isomer.[1]

Table 3: ¹³C NMR Spectral Data (Approximate Chemical Shifts in CDCl₃)

CompoundCarbonyl Carbon (δ, ppm)Vinylic Carbons (δ, ppm)Other Key Signals (δ, ppm)
(E)-2-Methylpent-2-enal ~195~155, ~140Alkyl carbons (~25, ~13, ~9)
Propanal~203[2]-~37 (CH₂), ~6 (CH₃)[2]
3-Hydroxy-2-methylpentanal~205-~70 (CH-OH), ~50 (CH-CHO), other alkyl carbons
(Z)-2-Methylpent-2-enal~195~154, ~139Chemical shifts of vinylic and allylic carbons may differ slightly from the (E)-isomer.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 9869, 55, 41[3]
Propanal5857, 29, 28
3-Hydroxy-2-methylpentanal11698 (M-18, loss of H₂O), 71, 57, 43
(Z)-2-Methylpent-2-enal98Fragmentation pattern is expected to be very similar to the (E)-isomer.

Conclusion

The purity of synthesized this compound can be reliably determined by a combination of IR, NMR, and GC-MS techniques. The presence of unreacted propanal is indicated by a characteristic C=O stretch at a higher wavenumber in the IR spectrum and distinct signals in the NMR spectra. The aldol addition product, 3-hydroxy-2-methylpentanal, is readily identified by the presence of a broad O-H stretch in the IR spectrum and a characteristic carbinol proton signal in the ¹H NMR spectrum. Distinguishing between the (E) and (Z) isomers of the final product can be achieved by careful analysis of the vinylic proton's chemical shift in the ¹H NMR spectrum. By following the protocols and utilizing the comparative data in this guide, researchers can ensure the quality and purity of their this compound for subsequent applications.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylpent-2-enal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methylpent-2-enal, a flammable and toxic aldehyde, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure personal safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its significant hazards. This chemical is a flammable liquid and vapor, toxic if inhaled, causes serious eye damage, and may provoke an allergic skin reaction.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[1][3][5]

Key safety measures include:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2][5]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2]

Hazard Profile of this compound

For quick reference, the key quantitative and qualitative hazard information is summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidCategory 3H226: Flammable liquid and vapor[1][2][3][4]
Acute Toxicity (Inhalation)Category 3H331: Toxic if inhaled[1][2][3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2][4]
Hazardous to the Aquatic Environment (Long-term)Category 3H412: Harmful to aquatic life with long lasting effects[1][3][5]

Step-by-Step Disposal Procedure

The universally recommended and safest method for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of via sink drains or regular trash.[6][7]

Step 1: Waste Collection

  • Use a Designated Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The original chemical container is often the best choice.[6]

  • Compatibility: Ensure the container and its lid are made of a material compatible with the chemical and are in good condition, free from leaks.[6]

  • Segregation: Do not mix this compound waste with incompatible chemicals. It is good practice to separate halogenated and non-halogenated solvent wastes.[8]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound."

  • Detail Contents: If the waste is a mixture, list all components and their approximate percentages.

Step 3: Storage in the Laboratory

  • Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation in a designated SAA.[8]

  • Keep Closed: The container must be kept tightly sealed at all times, except when adding waste.[6][7]

  • Secondary Containment: Use secondary containment, such as a chemical-resistant tray, for all liquid hazardous waste to contain potential spills.[7]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for a hazardous waste pickup.[7]

  • Licensed Disposal Authority: All waste must be disposed of through a licensed waste disposal site or an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][9]

Step 5: Disposal of Empty Containers

  • An empty container that held this compound must be managed carefully. If it held what is classified as an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

  • After proper rinsing, deface the original labels, and dispose of the container as regular trash, as per your institution's guidelines.[6]

Considerations for Chemical Neutralization

While methods exist for the chemical deactivation of some aldehydes, such as formaldehyde (B43269) and glutaraldehyde, using reagents to render them non-hazardous, these procedures are highly specific.[10][11][12] There are no specific, validated protocols in the provided search results for the neutralization of this compound.

Important: Attempting to neutralize this compound without a validated procedure is strongly discouraged due to its toxicity and flammability. This could lead to unsafe chemical reactions or incomplete neutralization, posing a risk to personnel and the environment. Always consult with your EHS department before attempting any on-site treatment of hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Disposal Pathway cluster_3 Empty Container Disposal A Use of this compound in Experiment B Collect Waste in Compatible, Labeled Container A->B L Triple-Rinse Empty Container with Suitable Solvent A->L Generates Empty Container C Segregate from Incompatible Wastes B->C D Store in Designated SAA (Secondary Containment) C->D E Keep Container Tightly Closed D->E F Monitor Fill Level (Do not overfill) E->F G Container is Full or Disposal is Required F->G H Contact Institutional EHS for Pickup Request G->H I EHS Collects Waste H->I J Transport to Licensed Hazardous Waste Facility I->J K Final Disposal via Approved Methods J->K M Collect Rinsate as Hazardous Waste L->M N Deface Labels on Empty Container L->N M->B Add to Waste O Dispose of Container as Non-Hazardous Waste N->O

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methylpent-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical safety and logistical information for the handling of 2-Methylpent-2-enal, a flammable and toxic chemical. Adherence to these guidelines is essential to minimize risk and ensure safe operational conduct.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Methyl-2-pentenal

  • CAS Number: 623-36-9

Hazard Summary

This compound presents several significant hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] It is classified as a flammable liquid and vapor, is toxic if inhaled, can cause serious eye damage, and may lead to an allergic skin reaction.[3][4] Furthermore, it is harmful to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[3]
Acute toxicity, InhalationCategory 3H331: Toxic if inhaled[3]
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage[3]
Skin sensitizationCategory 1H317: May cause an allergic skin reaction[3]
Hazardous to the aquatic environment, long-term hazardChronic 3H412: Harmful to aquatic life with long lasting effects[1][4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE for various types of exposure.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tight-fitting chemical splash goggles or a face shield.[1] If inhalation hazards are present, a full-face respirator may be necessary.[1]OSHA 1910.133[1]
Hand Protection Chemical-resistant, impervious gloves.[1] It is crucial to consult with the glove manufacturer to select the most suitable material.[1]Approved Standard (e.g., EN 374)
Body Protection Protective clothing, such as a one-piece coverall, a hooded two-piece chemical splash suit, or disposable chemical-resistant coveralls.[5]Follow manufacturer's specifications.
Respiratory Protection Work should be conducted in a well-ventilated area or outdoors.[3] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator is required.[5] For significant inhalation hazards, a full-face respirator or a positive-pressure self-contained breathing apparatus (SCBA) should be used.[1][5]NIOSH Approved

Handling and Storage Procedures

Proper handling and storage are essential to prevent accidents and exposure.

Handling:

  • Always handle in a well-ventilated area to avoid the formation of mists.[1][3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use non-sparking tools and explosion-proof electrical equipment.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Avoid contact with skin and eyes, and do not breathe vapors or spray.[3][6]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep the container tightly closed and upright to prevent leakage.[3][6]

  • Store away from incompatible materials and foodstuff containers.[3]

  • The storage area should be locked up.[3]

Emergency and Disposal Plans

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[3]

  • If on Skin: Take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, get medical help.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[3]

Spill and Leak Management:

  • In case of a spill, remove all sources of ignition and ensure adequate ventilation.[3][7]

  • Use personal protective equipment, including chemical-impermeable gloves.[3]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

Disposal:

  • Disposal of this compound and any contaminated materials must be done in accordance with all applicable local, state, and federal regulations.[3]

  • This material and its container must be disposed of in a safe way, often through a licensed disposal company.[1][4]

  • It may be necessary to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

A Preparation B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Ventilated Area (Fume Hood) B->C D Handling this compound C->D E Post-Handling D->E F Decontaminate Work Area E->F G Properly Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.